molecular formula C10H16N2OS B6497418 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine CAS No. 1249985-44-1

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

カタログ番号: B6497418
CAS番号: 1249985-44-1
分子量: 212.31 g/mol
InChIキー: FCMZNEPVPAIHQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is a chemical hybrid scaffold of significant interest in medicinal chemistry research, combining a piperidine ring with a 4-methylthiazole moiety. The piperidine structure is a fundamental pharmacophore found in a wide array of bioactive molecules. The 1,3-thiazole ring is a privileged heterocycle in drug discovery, known for its diverse biological activities. Research into analogous structures has shown that such hybrids are valuable tools for investigating new therapeutic agents. Specifically, molecules containing the piperidine-thiazole core have been explored in scientific studies for their potential as antibacterial agents and as fungicides . This molecular architecture serves as a versatile building block for developing novel enzyme inhibitors and receptor modulators. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules for high-throughput screening and structure-activity relationship (SAR) studies. The integration of these two heterocyclic systems into a single framework makes it a promising candidate for probing new chemical space in various drug discovery programs. This product is strictly for research applications and is not for human or veterinary use.

特性

IUPAC Name

4-methyl-2-(piperidin-3-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)13-6-9-3-2-4-11-5-9/h7,9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMZNEPVPAIHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

High-Resolution Mass Spectrometry Analysis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine: Fragmentation Mechanisms and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine (Chemical Formula: C10​H16​N2​OS ) is a highly versatile bifunctional scaffold. Featuring a basic piperidine ring linked via an ether bridge to a heteroaromatic 4-methyl-1,3-thiazole, this structural motif is frequently utilized in the design of modern targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors[1].

From an analytical perspective, the mass spectrometric characterization of this molecule presents a fascinating challenge. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the ether linkage serves as the primary site of cleavage. Depending on the exact site of bond rupture and the direction of charge retention, the molecule generates two pairs of near-isobaric fragment ions at nominal masses m/z 98 and m/z 116. This whitepaper details the causality behind these fragmentation pathways and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to accurately characterize this compound.

Structural Profiling and Ionization Dynamics

To design a robust LC-MS/MS method, we must first analyze the physicochemical properties that dictate the molecule's behavior in the gas phase.

  • Ionization Site: The molecule contains two nitrogen atoms. The piperidine nitrogen is a secondary aliphatic amine with a predicted pKa​ of ~10.0, while the thiazole nitrogen is significantly less basic ( pKa​ ~2.5). In positive Electrospray Ionization (ESI+), protonation occurs almost exclusively at the piperidine nitrogen, yielding a stable [M+H]+ precursor ion at an exact mass of 213.1061 Da .

  • Proton Mobility: During collisional activation, the "mobile proton model" dictates that the added proton can migrate from the piperidine nitrogen to the ether oxygen or the thiazole ring, initiating charge-directed cleavage[2].

Self-Validating LC-HRMS/MS Protocol

To confidently resolve the near-isobaric fragments generated by this molecule, a high-resolution instrument (e.g., Q-TOF or Orbitrap) operating at a minimum resolving power of 35,000 (at m/z 200) is strictly required.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

  • Rationale: The 0.1% FA ensures the bulk solution pH is ~2.7, well below the pKa​ of the piperidine ring, guaranteeing 100% protonation in solution prior to desolvation in the ESI source.

Liquid Chromatography (UHPLC) Parameters
  • Column: Waters HSS T3 ( 2.1×100 mm, 1.8 µm). The T3 stationary phase provides enhanced retention for polar basic analytes compared to standard C18.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (Orbitrap/Q-TOF) Settings
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Fragmentation: HCD with Normalized Collision Energy (NCE) stepped at 20, 35, and 50 to capture both fragile ether cleavages and deeper ring fragmentations.

  • Resolution: 70,000 FWHM (Orbitrap) to ensure baseline separation of isobaric product ions.

G A Sample Prep 0.1% FA ensures [M+H]+ formation B UHPLC Separation HSS T3 Column A->B C ESI(+) Ionization B->C D HCD Fragmentation Stepped NCE C->D E HRMS Detection Res > 70,000 D->E

Caption: Step-by-step LC-HRMS analytical workflow for basic ether-linked heterocycles.

Mechanistic Elucidation of CID Fragmentation

The fragmentation of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is a textbook example of competitive ether cleavage. The ether oxygen is flanked by a methylene group (aliphatic side) and a thiazole ring (aromatic side). Cleavage can occur at either the O−CH2​ bond or the Thiazole−O bond[3].

Pathway A: Cleavage of the O−CH2​ Bond

When the bond between the methylene carbon and the ether oxygen breaks, the products depend on which fragment retains the charge:

  • Charge Retention on Piperidine: Yields the piperidin-3-ylmethyl cation ( C6​H12​N+ ). Exact mass: 98.0970 Da .

  • Charge Retention on Thiazole: Yields the protonated 4-methylthiazol-2-ol ( C4​H6​NOS+ ). Exact mass: 116.0170 Da .

Pathway B: Cleavage of the Thiazole−O Bond

When the bond between the thiazole ring and the ether oxygen breaks:

  • Charge Retention on Thiazole: Yields the 4-methylthiazol-2-yl cation ( C4​H4​NS+ ). Exact mass: 98.0064 Da .

  • Charge Retention on Piperidine: Yields protonated piperidin-3-ylmethanol ( C6​H14​NO+ ). Exact mass: 116.1075 Da .

The HRMS Imperative

Notice that both pathways produce fragments at nominal masses m/z 98 and m/z 116.

  • The Δm for the m/z 98 pair is 98.0970−98.0064=0.0906 Da .

  • The Δm for the m/z 116 pair is 116.1075−116.0170=0.0905 Da .

A standard low-resolution triple quadrupole (QqQ) mass spectrometer operating at unit resolution cannot distinguish between these ions, potentially leading to incorrect structural assignments or flawed Multiple Reaction Monitoring (MRM) method development. HRMS unambiguously resolves these pairs, revealing the dominant charge-retention pathways.

G M Precursor [M+H]+ m/z 213.1061 P1 Pathway A: O-CH2 Cleavage M->P1 P2 Pathway B: Thiazole-O Cleavage M->P2 F1 Piperidin-3-ylmethyl cation m/z 98.0970 P1->F1 Charge on Piperidine F2 Protonated 4-methylthiazol-2-ol m/z 116.0170 P1->F2 Charge on Thiazole F3 4-methylthiazol-2-yl cation m/z 98.0064 P2->F3 Charge on Thiazole F4 Protonated piperidin-3-ylmethanol m/z 116.1075 P2->F4 Charge on Piperidine

Caption: Competitive fragmentation pathways generating two pairs of near-isobaric fragment ions.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses for the precursor and diagnostic product ions. When executing the protocol described in Section 3, mass accuracy should be maintained within ±3.0 ppm.

Ion TypeStructural AssignmentChemical FormulaTheoretical Exact Mass (m/z)Isobaric Pair Δm (Da)
Precursor Protonated intact molecule C10​H17​N2​OS+ 213.1061N/A
Fragment Piperidin-3-ylmethyl cation C6​H12​N+ 98.0970\multirow{2}{}{0.0906}
Fragment 4-methylthiazol-2-yl cation C4​H4​NS+ 98.0064
Fragment Protonated piperidin-3-ylmethanol C6​H14​NO+ 116.1075\multirow{2}{}{0.0905}
Fragment Protonated 4-methylthiazol-2-ol C4​H6​NOS+ 116.0170
Secondary Piperidine ring opening (loss of NH3​ ) C6​H11​O+ 99.0804N/A

Note: Secondary fragmentation of the piperidine ring (loss of ammonia, -17 Da) is common at higher collision energies (NCE > 40) due to the ring-opening alpha-cleavage mechanism typical of cyclic amines[2].

Conclusion

The structural elucidation of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine via tandem mass spectrometry requires a deep understanding of gas-phase ion chemistry. Because the ether linkage can cleave symmetrically with respect to charge distribution, the molecule generates near-isobaric fragment pairs. By deploying the HRMS protocol outlined in this guide, analytical scientists can ensure rigorous, self-validating structural confirmation, avoiding the analytical blind spots inherent to low-resolution methodologies.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Diva-portal.org URL:[Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]

Sources

solubility of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in common lab solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from initial screening and formulation to ultimate bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for understanding and determining the solubility of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the absence of published empirical data for this specific molecule, this document integrates theoretical predictions based on its chemical structure with a detailed, field-proven experimental protocol for accurate solubility determination in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and similar novel chemical entities.

Introduction: The Central Role of Solubility in Drug Discovery

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is a molecule of interest that incorporates several key structural motifs prevalent in modern pharmaceuticals. Its architecture features a basic piperidine ring, a saturated heterocycle known to often enhance aqueous solubility and provide a key interaction point with biological targets[1][]. This is linked via a flexible ether bond to a 4-methyl-1,3-thiazole moiety, an aromatic heterocyclic system found in numerous FDA-approved drugs, valued for its diverse biological activities and metabolic stability[3][4].

The interplay between the hydrophilic piperidine group and the more lipophilic thiazole core suggests a nuanced solubility profile. Understanding this profile is not an academic exercise; it is a fundamental prerequisite for advancing a compound through the development pipeline. Poor aqueous solubility can lead to unreliable results in biological assays, complex formulation challenges, and ultimately, low or erratic bioavailability, dooming an otherwise potent compound to failure[5][6]. This guide, therefore, provides a systematic approach to first predict and then empirically measure the solubility of this compound, ensuring a solid foundation for subsequent research and development activities.

Theoretical Solubility Profile and In Silico Prediction

Before embarking on laboratory work, a theoretical assessment of the molecule's structure provides valuable insight into its expected behavior. This predictive step, grounded in the "like dissolves like" principle, allows for the rational selection of solvents and the design of robust experimental parameters.

Structural Feature Analysis

The solubility of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is a composite of the contributions from its distinct chemical features:

  • Piperidine Ring: The secondary amine within the piperidine ring is a key driver of aqueous solubility. It can act as a hydrogen bond donor and acceptor. Furthermore, with a pKa similar to other secondary amines, it will be protonated and highly water-soluble at acidic pH. Unsubstituted piperidine is miscible with water[7].

  • Ether Linkage: The oxygen atom can act as a hydrogen bond acceptor, contributing favorably to solubility in polar protic solvents like water and alcohols.

  • Thiazole Ring: As an aromatic heterocycle, the thiazole ring contributes some polarity but is also a rigid, relatively non-polar surface. Thiazole itself is only sparingly soluble in water[3].

  • Methyl Group and Carbon Backbone: These non-polar (lipophilic) components will tend to decrease solubility in aqueous media and increase it in organic solvents.

Computational Prediction: LogP and LogS

To quantify these structural effects, computational models are employed to predict key parameters like the octanol-water partition coefficient (LogP) and the intrinsic aqueous solubility (LogS).

  • LogP (Lipophilicity): This value represents the ratio of a compound's concentration in octanol versus water at equilibrium. A higher LogP indicates greater lipophilicity and generally lower aqueous solubility[8][9]. For a molecule like this, with both polar and non-polar regions, the predicted LogP value is essential for anticipating its behavior.

  • LogS (Aqueous Solubility): The General Solubility Equation (GSE) provides a foundational relationship: logS = 0.5 - logP - 0.01(MP - 25), where MP is the melting point[6][10]. While powerful, the GSE's predictive accuracy is limited by the difficulty in predicting a molecule's melting point, which is dependent on its crystal lattice energy[6]. More advanced Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, available through platforms like QikProp, ALOGPS, or ChemAxon, can provide direct LogS predictions with reasonable accuracy for early-stage assessments[11][12][13].

Table 1: Predicted Solubility Characteristics Based on Structural Moieties

Structural MoietyPredicted Contribution to Aqueous SolubilityRationale
PiperidinePositiveBasic nitrogen acts as H-bond donor/acceptor; protonation at low pH.[]
Ether LinkageSlightly PositiveOxygen atom is a hydrogen bond acceptor.
4-Methyl-ThiazoleNegativeAromatic surface and methyl group increase lipophilicity.[3]
Alkyl BackboneNegativeNon-polar hydrocarbon structure reduces water affinity.
Overall Prediction Low to Moderate The molecule is expected to have limited aqueous solubility at neutral pH but improved solubility in organic polar solvents and acidic aqueous solutions.

Recommended Solvents for Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility requires testing in a panel of solvents that span a range of polarities and functionalities. The selection below represents solvents commonly used for stock solution preparation, biological testing, formulation, and purification.

Table 2: Panel of Recommended Solvents for Experimental Solubility Testing

Solvent ClassSolventRationale for Inclusion
Polar Protic Water (Deionized)Universal biological solvent; baseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Mimics physiological pH for biological assay relevance.
Ethanol (EtOH)Common co-solvent for formulations; dissolves both polar and non-polar compounds.
Methanol (MeOH)Highly polar solvent used in synthesis and chromatography.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Universal solvent for preparing high-concentration stock solutions for HTS.
Acetonitrile (ACN)Common solvent for HPLC and chemical reactions.
AcetoneVersatile solvent for cleaning and reactions.
Non-Polar Dichloromethane (DCM)Used for extractions and as a reaction solvent for non-polar compounds.
TolueneAromatic solvent used in synthesis and for dissolving non-polar, aromatic compounds.
HexaneHighly non-polar solvent, useful for understanding lipophilic character.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard, measuring the true thermodynamic solubility of a compound[14][15]. This protocol is designed to be self-validating by ensuring that a saturated solution is in equilibrium with an excess of the solid compound.

Step-by-Step Methodology
  • Preparation of Compound: Add an amount of solid 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine to a clear glass vial (e.g., a 4 mL HPLC vial) that is visibly in excess of what is expected to dissolve. A starting point of 2-5 mg is typical. Perform this in triplicate for each solvent to ensure statistical validity.

  • Solvent Addition: Accurately pipette a defined volume (e.g., 1.0 mL) of the selected solvent into each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspensions for a minimum of 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes[16][17].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm chemical-resistant (e.g., PTFE or PVDF) syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Sample Dilution: The filtered, saturated solution must be diluted with a suitable solvent (typically the mobile phase used for analysis) to ensure the concentration falls within the linear range of the analytical method's calibration curve. A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) may be necessary.

  • Quantitative Analysis: Determine the concentration of the diluted sample using a validated analytical method, as described in the following section.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Compound (2-5 mg, n=3) B Add Precise Volume of Solvent (1.0 mL) A->B C Seal and Agitate (24-48h at constant T) B->C D Settle Suspension C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E F Dilute Filtrate to Linear Range E->F G Analyze by HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantifying the compound's concentration in the saturated filtrate due to its high specificity and sensitivity[14][18][19].

Method Setup
  • Chromatographic Conditions: A reverse-phase C18 column is a suitable starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution may be required to achieve a sharp, well-defined peak for the analyte. The UV detector should be set to the wavelength of maximum absorbance (λmax) for the compound.

  • Preparation of Calibration Standards: Create a series of standard solutions of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine of known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) in the mobile phase[20].

  • Calibration Curve Generation: Inject each standard in triplicate and plot the mean peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration curve[18].

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment.

  • Solubility Calculation: Use the peak area of the sample to calculate its concentration from the calibration curve. Remember to multiply this value by the dilution factor to determine the final solubility of the saturated solution.

Data Presentation and Interpretation

The final solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 3: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)Qualitative Classification
Water25
PBS (pH 7.4)37
Ethanol25
DMSO25
......

Interpretation: The results from this table will form a comprehensive solubility profile. High solubility in PBS at 37°C is a highly desirable attribute for a drug candidate, suggesting it will remain in solution under physiological conditions. High solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for in vitro screening. Solubility in solvents like ethanol or co-solvent mixtures can guide the development of liquid formulations for preclinical studies.

Conclusion

While no prior experimental data exists for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, a robust solubility profile can be established through a systematic and logical approach. Theoretical analysis of its constituent fragments—the polar piperidine and the more lipophilic thiazole—predicts a compound with low to moderate aqueous solubility that can be significantly influenced by pH and solvent choice.

To move beyond prediction, this guide provides an authoritative, step-by-step protocol for determining thermodynamic equilibrium solubility using the gold-standard shake-flask method coupled with precise HPLC-UV quantification. The generation of this empirical data is a critical, foundational step in the drug discovery process. It enables informed decisions regarding experimental design, formulation strategies, and the overall progression of this promising compound towards a potential therapeutic agent.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Available at: [Link]

  • Livingstone, D. J., et al. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Computer-Aided Molecular Design, 24(12), 1021-1030. Available at: [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. Available at: [Link]

  • Bhat, B. A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 11(5), 154-162. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Fan, Z., et al. (2023). Enhancing Predictions of Drug Solubility through Multidimensional Structural Characterization Exploitation. IEEE International Conference on Bioinformatics and Biomedicine (BIBM). Available at: [Link]

  • Shen, T., & Taft, D. R. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical property profile of thiazole derivatives. Available at: [Link]

  • Loidl-Stahlhofen, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3075-3082. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Paton, R. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Practical Cheminformatics. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1848-1863. Available at: [Link]

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Scientific Reports. Available at: [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Available at: [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • eCFR. (n.d.). 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

Sources

Molecular Hybridization of Thiazole and Piperidine: A Technical Guide to Multi-Target Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The strategic fusion of distinct pharmacophores is a cornerstone of modern rational drug design. Among heterocyclic scaffolds, the combination of thiazole (a five-membered, π-electron-rich aromatic ring) and piperidine (a six-membered aliphatic amine) has emerged as a highly privileged structural motif. This whitepaper systematically deconstructs the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for thiazole-piperidine hybrid compounds. By examining their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, this guide provides actionable, field-proven insights for medicinal chemists aiming to optimize lead compounds.

Mechanistic Rationale for Thiazole-Piperidine Hybridization

The biological efficacy of a molecule is dictated by its stereoelectronic properties and its pharmacokinetic profile. The hybridization of thiazole and piperidine creates a synergistic system that addresses both target affinity and systemic bioavailability.

  • The Thiazole Scaffold: Thiazole acts as a robust hydrogen-bond acceptor due to its nitrogen atom, while its sulfur atom facilitates dipole-dipole interactions and coordination with transition metals in metalloenzymes[1]. Furthermore, its aromaticity allows for strong π−π stacking interactions within the hydrophobic pockets of target proteins, such as kinases and lipoxygenases[2].

  • The Piperidine Moiety: Piperidine introduces critical conformational flexibility and basicity (pKa ~10). At physiological pH (7.4), the piperidine nitrogen is predominantly protonated, allowing it to form stable salt bridges with acidic amino acid residues (e.g., Aspartate, Glutamate) in receptor binding sites[3]. Crucially, the incorporation of piperidine significantly improves the aqueous solubility and modulates the partition coefficient (LogP) of the highly lipophilic thiazole core, optimizing cellular permeability[2].

G A Thiazole Scaffold (H-Bond Acceptor, Lipophilic) C Molecular Hybridization (Optimized LogP & Target Affinity) A->C B Piperidine Moiety (Protonatable Amine, Hydrophilic) B->C D Anticancer Activity (Kinase Inhibition) C->D E Neuroprotection (AChE Inhibition) C->E F Anti-inflammatory (LOX Inhibition) C->F

Fig 1: Pharmacophore hybridization of thiazole and piperidine for multi-target drug design.

Spectrum of Biological Activity

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, thiazole-piperidine hybrids have shown exceptional promise as AChE inhibitors. Benzylpiperidine-linked diarylthiazole derivatives can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The protonated piperidine nitrogen interacts via cation- π interactions with the aromatic gorge of the enzyme, yielding sub-micromolar inhibitory activity (e.g., IC50 = 0.30 μM)[4].

Anticancer and Cytotoxic Activity

Thiazole-based heterocycles synthesized via green chemistry methods (e.g., microwave irradiation) exhibit potent antitumor activities. Derivatives incorporating piperidine as a structural or catalytic component have demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with IC50 values reaching as low as 3–4 µg/mL[5]. The mechanism often involves the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of specific receptor tyrosine kinases (e.g., EGFR/VEGFR-2)[6].

Antimicrobial and Anti-inflammatory Action

Compounds featuring both thiazole and piperidine (or related pyrazole-carbothioamide hybrids) exhibit dual antibacterial and anti-inflammatory properties[3]. For instance, coumarin-tethered thiazole derivatives have been identified as potent inhibitors of E. coli DNA gyrase, disrupting bacterial DNA topology and biofilm formation[7]. Concurrently, the piperidine-thiazole axis acts as an effective scavenger of reactive oxygen species (ROS) and inhibits lipoxygenase (LOX), mitigating the arachidonic acid inflammatory cascade[2].

Agrochemical Applications

Beyond human therapeutics, the piperidine-thiazole-isoxazoline skeletal structure has been heavily investigated in agrochemistry. These compounds demonstrate broad-spectrum fungicidal activity (e.g., against P. capsici) and potent insecticidal effects, proving that the molecular stability of this hybrid translates effectively to environmental applications[8].

Quantitative Efficacy Data

To establish a baseline for lead optimization, the following table synthesizes the biological activity of benchmark thiazole-piperidine (and related hybrid) compounds across various therapeutic targets.

Compound Class / DerivativePrimary Target / AssayCell Line / PathogenPotency (IC50 / MIC)Ref
Benzylpiperidine-diarylthiazole Acetylcholinesterase (AChE)In vitro enzyme assayIC50 = 0.30 μM[4]
Thiazole-piperidine MW derivative (11c) Cytotoxicity (MTT Assay)HepG-2 (Liver Cancer)IC50 = 4 µg/mL[5]
Thiazole-piperidine MW derivative (11c) Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)IC50 = 3 µg/mL[5]
Coumarin-thiazole hybrid (6a) DNA Gyrase InhibitionE. coliIC50 = 23.75 μg/mL[7]
4-OH-piperidinyl thiazolyl amide Anti-inflammatorySoybean LOX77.5-100% Inhibition[2]
Piperidine-thiazole-isoxazoline (32) Fungicidal ActivityP. capsiciEC50 = 0.01 mg/L[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of these compounds. Each step is designed with internal controls to validate the mechanistic causality of the assay.

Protocol A: Microwave-Assisted Synthesis of Thiazole-Piperidine Hybrids

Causality: Microwave (MW) irradiation provides uniform, volumetric heating, which drastically reduces reaction times (from hours to minutes) and minimizes thermal degradation of the sensitive piperidine amine, ensuring high-yield cyclization[5].

  • Preparation: In a closed Teflon MW vessel, combine 1 mmol of the appropriate thiosemicarbazone or thiourea derivative with 1 mmol of an α-haloketone (e.g., phenacyl bromide)[9].

  • Solvent & Catalyst: Suspend the mixture in 10 mL of absolute ethanol. Add a catalytic amount (0.50 mL) of piperidine. Note: Piperidine here can act both as a basic catalyst to facilitate the Knoevenagel condensation/Hantzsch cyclization and as a structural nucleophile depending on the substrate design[5].

  • Irradiation: Irradiate the mixture at 400 Watts. Monitor the reaction strictly via Thin Layer Chromatography (TLC) every 2 minutes. Total consumption of starting materials typically occurs within 4–8 minutes.

  • Isolation: Cool the vessel to room temperature. The sudden drop in temperature forces the highly crystalline thiazole product to precipitate.

  • Purification: Filter the solid under a vacuum, wash with cold ethanol to remove unreacted piperidine, and recrystallize from an appropriate solvent (e.g., ethanol/DMF). Validate structure via 1H-NMR (look for the characteristic thiazole C5-H singlet around δ 7.0-7.5 ppm) and 13C-NMR.

Protocol B: In Vitro AChE Inhibitory Assay (Modified Ellman’s Method)

Causality: Ellman's reagent (DTNB) reacts instantaneously with the thiocholine produced by AChE-mediated cleavage of acetylthiocholine. Because this reporter reaction is orders of magnitude faster than the enzymatic cleavage, the rate of yellow color formation (measured at 412 nm) is a direct, self-validating kinetic readout of AChE activity[4].

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). The slightly basic pH is critical to maintain the nucleophilicity of the generated thiolate anion.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of the synthesized thiazole-piperidine hybrid (dissolved in DMSO, serially diluted), and 20 µL of AChE enzyme solution (0.22 U/mL).

  • Incubation: Incubate the microplate at 25°C for 15 minutes to allow the inhibitor to establish equilibrium binding with the enzyme's CAS/PAS.

  • Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M acetylthiocholine iodide to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes at 1-minute intervals.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Plot log[Inhibitor] versus % Inhibition to determine the IC50 value. Use Donepezil as a positive control to validate the assay's dynamic range.

Pathway S1 Hybrid Compound Introduction S2 Equilibrium Binding (CAS/PAS Interaction) S1->S2 S3 Substrate Addition (Acetylthiocholine) S2->S3 S4 Enzyme Inhibition (Reduced Thiocholine) S3->S4 S5 Kinetic Readout (Decreased Abs at 412nm) S4->S5

Fig 2: Stepwise workflow and kinetic mechanism of the Ellman's AChE inhibition assay.

Conclusion and Future Perspectives

The integration of thiazole and piperidine rings represents a highly rational approach to multi-target drug discovery. The thiazole core provides the necessary rigid, aromatic, and hydrogen-bonding characteristics required for deep pocket binding, while the piperidine moiety fine-tunes the physicochemical properties, ensuring optimal solubility, LogP, and electrostatic interactions. Future development in this space should focus on utilizing computational molecular dynamics (MD) simulations to predict the precise spatial orientation of the piperidine ring within allosteric sites, further minimizing off-target toxicity while maximizing therapeutic efficacy.

References

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. nih.gov.[Link]

  • Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. longdom.org.[Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. nih.gov.[Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. acs.org.[Link]

  • Research progress on piperidine-containing compounds as agrochemicals. rhhz.net.[Link]

  • Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. frontiersin.org.[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. mdpi.com.[Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. frontiersin.org.[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. nih.gov.[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thiazole-Piperidine Pharmacophore

In modern medicinal chemistry, the fusion of a basic, conformationally flexible saturated heterocycle (piperidine) with a lipophilic, hydrogen-bond accepting heteroaromatic ring (1,3-thiazole) creates a highly privileged pharmacophore. The specific architecture of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine incorporates an ether linker that provides critical rotational freedom. This allows the two ring systems to adopt optimal geometries within complex binding pockets, such as G-protein coupled receptor (GPCR) orthosteric sites or kinase hinge regions.

While this specific ether-linked molecule serves as a highly specialized building block for novel therapeutics, it belongs to a broader, well-documented class of thiazole-piperidine derivatives. This guide provides an in-depth technical analysis of this structural class, detailing its physicochemical properties, self-validating synthetic methodologies, and pharmacological applications.

Structural & Physicochemical Profiling

The structural design of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is highly intentional.

  • The Piperidine Ring: Provides a basic nitrogen (pKa ~9-10) that is predominantly protonated at physiological pH, enabling crucial salt-bridge formations with target proteins.

  • The Ether Linkage: Acts as a flexible spacer, reducing the rigidity of direct C-C or N-C linked analogs, thereby increasing the entropic favorability of binding in variable active sites.

  • The 4-Methylthiazole Moiety: The methyl group acts as a steric modifier to restrict specific bond rotations and increases the overall lipophilicity (LogP) of the molecule, a critical factor for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

While the exact ether construct is a bespoke intermediate, its closely related structural analogs are widely cataloged. The quantitative data for these foundational building blocks are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
4-(4-Methyl-1,3-thiazol-2-yl)piperidine1[1]C9H14N2S182.29Direct C-C linkage at C4
2-(4-Methyl-1,3-thiazol-2-yl)piperidine 2HCl2[2]C9H16Cl2N2S255.20Direct C-C linkage at C2
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one3[3]C9H12N2OS196.27N-linked with ketone
N-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide4[4]C10H15N3OS225.32Amide linkage
1-(4-Methyl-1,3-thiazol-2-yl)piperidine5[5]C9H14N2S182.29Direct N-C linkage

Self-Validating Synthetic Methodology

The synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine requires a highly controlled, three-step sequence. The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr). Every step is designed as a self-validating system to ensure absolute chemoselectivity.

Step 1: N-Boc Protection of Piperidin-3-ylmethanol
  • Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it would competitively react with the electrophile in Step 2, leading to N-arylation rather than the desired O-arylation. Protection with a tert-butyloxycarbonyl (Boc) group ensures strict chemoselectivity.

  • Protocol: Dissolve piperidin-3-ylmethanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.

  • Self-Validation Checkpoint: Perform TLC and stain with ninhydrin; the disappearance of the primary amine spot confirms complete protection. ^1H NMR must reveal a dominant singlet at ~1.45 ppm integrating for 9 protons (the tert-butyl group).

Step 2: SNAr Etherification
  • Causality: Sodium hydride (NaH) is utilized to quantitatively deprotonate the primary alcohol, irreversibly forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic. The 2-bromo-4-methyl-1,3-thiazole acts as the electrophile; the imine-like nitrogen in the thiazole ring acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate during the SNAr process.

  • Protocol: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF at 0°C under nitrogen. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases. Add 2-bromo-4-methyl-1,3-thiazole (1.2 eq). Heat the reaction to 80°C for 12 hours. Quench with saturated NH4Cl and extract with ethyl acetate.

  • Self-Validation Checkpoint: LC-MS is critical here. The chromatogram must show the mass of the coupled product (M+H) and the complete absence of the starting bromide isotopic pattern.

Step 3: Deprotection and Salt Formation
  • Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group via an acid-catalyzed elimination mechanism, yielding the free amine and volatile byproducts (isobutylene and CO2).

  • Protocol: Dissolve the coupled product in DCM. Add TFA (20% v/v) and stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3, extract, and treat with 2M HCl in ether to precipitate the hydrochloride salt.

  • Self-Validation Checkpoint: ^1H NMR will show the complete loss of the Boc singlet at 1.45 ppm. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the final target molecule.

SyntheticWorkflow SM1 3-Piperidinemethanol Boc N-Boc Protection (Boc2O, Et3N, DCM) SM1->Boc Step 1 SM2 2-Bromo-4-methylthiazole Coupling SNAr Coupling (80°C, 12h) SM2->Coupling Electrophile Alkoxide Alkoxide Formation (NaH, DMF, 0°C) Boc->Alkoxide Step 2a Alkoxide->Coupling Step 2b Deprotect Boc Deprotection (TFA, DCM, RT) Coupling->Deprotect Step 3 Product 3-{[(4-methyl-1,3-thiazol-2-yl) oxy]methyl}piperidine Deprotect->Product Final Step

Fig 1: Step-by-step synthetic workflow for the preparation of the thiazole-piperidine ether scaffold.

Pharmacological Relevance & Mechanism of Action

Thiazole-piperidine scaffolds are frequently deployed in the development of targeted therapeutics, particularly as muscarinic acetylcholine receptor (mAChR) antagonists and targeted kinase inhibitors (6)[6].

Mechanistic Insight: When engaging a GPCR (such as the M1 muscarinic receptor), the piperidine nitrogen forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (e.g., Asp105) in the transmembrane domain. Concurrently, the ether linkage allows the 4-methylthiazole moiety to project deeply into hydrophobic sub-pockets. The thiazole ring engages in π−π stacking with aromatic residues (like tyrosine or tryptophan), while the 4-methyl group specifically fills small lipophilic cavities, significantly enhancing binding affinity and driving selectivity over other receptor subtypes.

Pathway Ligand Thiazole-Piperidine Ligand Receptor Target GPCR (e.g., mAChR) Ligand->Receptor Salt Bridge & Pi-Pi Binding GProtein G-Protein Activation (Gq/11 pathway) Receptor->GProtein Conformational Shift Effector Phospholipase C (PLC) Activation GProtein->Effector Signal Transduction Secondary IP3 / DAG Release Calcium Mobilization Effector->Secondary Cleavage of PIP2 Response Cellular Response (Neuromodulation) Secondary->Response Downstream Effects

Fig 2: Pharmacological signaling pathway of thiazole-piperidine ligands targeting GPCRs.

Analytical Validation Standards

For deployment in high-throughput screening (HTS) or in vivo studies, the synthesized compound must meet stringent purity criteria (>95%).

  • Chromatographic Purity: Must be verified via Reverse-Phase HPLC utilizing a C18 column and a water/acetonitrile gradient buffered with 0.1% TFA.

  • Structural Identity: ^13C NMR is essential to confirm the carbon framework. The characteristic downfield shift of the thiazole C2 carbon (~170 ppm), resulting from the attached electronegative oxygen atom, serves as definitive proof of successful etherification rather than N-alkylation.

Conclusion

The 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine scaffold represents a masterclass in rational drug design, balancing basicity, lipophilicity, and conformational flexibility. By utilizing rigorous, self-validating synthetic protocols driven by SNAr chemistry, researchers can reliably access this structural motif to probe complex biological pathways and develop highly selective therapeutics.

References

  • BLDpharm. "4-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 933701-74-7)".
  • ChemSpace. "2-(4-methyl-1,3-thiazol-2-yl)piperidine dihydrochloride (CAS 2361645-29-4)".
  • Guidechem. "1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one (CAS 1017038-74-2)".
  • ChemBK. "tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate (CAS 857283-66-0)".
  • AiFChem. "N-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1016703-98-2)".
  • BLDpharm. "1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2)".
  • Google Patents. "US Patent Application Publication US 2005/0277676A1: Use of anti-muscarinic receptor therapy".

Sources

The Molecular Architecture of Piperidine Derivatives: Mechanisms of Action in Central Nervous System Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring—a six-membered nitrogenous heterocycle—is one of the most ubiquitous structural motifs in neuropharmacology. Its prevalence is not coincidental; the physicochemical properties of piperidine are uniquely suited for Central Nervous System (CNS) penetration and high-affinity engagement with neuroreceptors, transporters, and enzymes. This technical guide deconstructs the mechanistic causality behind piperidine-driven CNS therapeutics, exploring how subtle stereochemical and electrostatic variations dictate whether a molecule functions as a potent analgesic, a cognitive enhancer, or a psychostimulant.

Structural Determinants of CNS Penetration & Target Engagement

The pharmacological success of piperidine derivatives hinges on the basicity of the secondary or tertiary amine within the ring. With a typical pKa ranging from 9.5 to 11.0, the piperidine nitrogen is predominantly protonated at physiological pH (7.4).

This protonation is the mechanistic linchpin for target engagement: the resulting positively charged ammonium cation acts as an electrostatic anchor, forming critical salt bridges or cation- π interactions with conserved acidic residues (such as aspartate or glutamate) or aromatic residues (such as phenylalanine or tryptophan) deep within the binding pockets of CNS targets. Simultaneously, the lipophilic hydrocarbon backbone of the piperidine ring, often decorated with aromatic substituents, ensures a high partition coefficient (LogP), facilitating rapid diffusion across the blood-brain barrier (BBB).

Primary Mechanisms of Action

GPCR Modulation: The μ -Opioid Receptor (Fentanyl)

Fentanyl, a synthetic piperidine derivative, exhibits 50 to 100 times the potency of morphine. The causality behind this profound efficacy lies in its unique binding pose within the μ -opioid receptor (mOR), a Class A G-protein-coupled receptor (GPCR).

Unlike rigid morphinan structures, fentanyl's elongated and flexible piperidine-based architecture allows it to maneuver between transmembrane domains (TM6 and TM7). Upon entering the orthosteric site, the protonated piperidine nitrogen forms a canonical salt bridge with the conserved Asp147 (D3.32) residue[1]. However, advanced molecular dynamics simulations reveal a secondary, deeper binding mode unique to the piperidine flexibility: the piperidine amine can form a critical hydrogen bond with the unprotonated ϵ -nitrogen of His297 (H6.52)[2].

This deep insertion strengthens hydrophobic contacts between fentanyl's phenethyl group and TM6, locking the receptor in an active conformation and drastically increasing the drug's residence time compared to classical opioids[3].

G A Fentanyl (Piperidine Core) B Protonated Nitrogen A->B contains C Lipophilic Envelope A->C contains D Asp147 (D3.32) Salt Bridge B->D electrostatic interaction E His297 (H6.52) H-Bond (Deep Insertion) B->E hydrogen bonding F TM6/TM3 Hydrophobic Pocket C->F van der Waals

Fig 1: Fentanyl-mOR Binding Mechanism via Piperidine Nitrogen.

Monoamine Transporter Inhibition (Methylphenidate)

Methylphenidate (MPH) is a piperidine-derived CNS stimulant primarily utilized in the management of Attention Deficit Hyperactivity Disorder (ADHD). Its mechanism of action diverges from amphetamines; rather than acting as a releasing agent, MPH functions as an inhibitor of the dopamine transporter (DAT; SLC6A3) and the norepinephrine transporter (NET; SLC6A2)[4].

The biologically active d -threo-enantiomer of MPH binds directly to the presynaptic transporter membrane[5]. The piperidine nitrogen interacts electrostatically with the central binding site of DAT, physically occluding the translocation pathway. This blockade halts the reuptake of dopamine and norepinephrine, amplifying basal monoamine activity in the striatum and prefrontal cortex[6]. The stereospecificity is critical: the spatial orientation of the piperidine ring relative to the phenyl ring in the d -threo isomer perfectly complements the spatial constraints of the DAT binding pocket, whereas the erythro isomers are sterically hindered[7].

Enzymatic Inhibition: Acetylcholinesterase (Donepezil)

Donepezil is a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease. Its remarkable potency and selectivity are derived from its ability to span the entire length of the AChE active site gorge, acting as a dual-binding site inhibitor[8].

The 3D structure of the donepezil-AChE complex demonstrates three critical interaction zones driven by the piperidine core:

  • Catalytic Anionic Site (CAS): The benzyl moiety forms parallel π−π stacking with Trp84 at the bottom of the gorge[8].

  • Mid-Gorge: The charged nitrogen of the piperidine ring forms a strong cation- π interaction with Phe330 (or Tyr337 depending on the species variant) in the constricted region of the gorge[8].

  • Peripheral Anionic Site (PAS): The dimethoxyindanone moiety stacks with Trp279 at the gorge entrance[8].

This multi-nodal binding not only prevents acetylcholine hydrolysis but also sterically blocks the PAS, which is implicated in AChE-induced β -amyloid aggregation[9].

G A Donepezil Molecule B Benzyl Moiety A->B C Piperidine Nitrogen A->C D Indanone Ring A->D E Catalytic Anionic Site (CAS) Trp84 pi-pi stacking B->E anchors to F Mid-gorge Constriction Phe330 cation-pi interaction C->F anchors to G Peripheral Anionic Site (PAS) Trp279 pi-pi stacking D->G anchors to

Fig 2: Donepezil-AChE Dual Binding Mechanism.

Experimental Methodologies for Validating Piperidine MoA

To rigorously validate the target affinity and functional activity of novel piperidine derivatives, researchers must employ self-validating assay systems. Below are the gold-standard protocols for evaluating GPCR-targeting piperidines.

Protocol 1: Radioligand Competition Binding Assay (Target Affinity)

Rationale: Determines the binding affinity ( Ki​ ) of a piperidine derivative by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]-DAMGO for mOR). Causality Check: Glass fiber (GF/B) filters must be pre-soaked in 0.1% polyethylenimine (PEI). Because piperidine derivatives are highly basic and positively charged, they will bind non-specifically to the negatively charged glass fibers, skewing the signal-to-noise ratio. PEI neutralizes this charge.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (at its Kd​ ), and increasing concentrations of the unlabelled piperidine derivative ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Plot a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G A 1. Membrane Preparation (Receptor Expression) B 2. Radioligand Incubation (Fixed [L]) A->B C 3. Competitor Addition (Piperidine Titration) B->C D 4. Rapid Filtration (PEI-soaked GF/B) C->D E 5. Scintillation Counting (CPM Measurement) D->E F 6. Ki Calculation (Cheng-Prusoff Eq) E->F

Fig 3: Radioligand Binding Assay Workflow.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Activity)

Rationale: Determines whether the piperidine derivative acts as an agonist or antagonist by measuring downstream Gq-coupled (or chimeric G αqi5​ -coupled) calcium release. Causality Check: Probenecid must be added to the assay buffer. It inhibits multidrug resistance proteins (MRPs) that would otherwise actively extrude the fluorescent calcium indicator dye (e.g., Fluo-4 AM) from the cytoplasm, causing a false-negative signal loss.

Step-by-Step Workflow:

  • Cell Seeding: Plate target-expressing cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Washing: Wash cells three times with assay buffer to remove extracellular extracellular dye.

  • Compound Addition & Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Inject the piperidine derivative automatically and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds.

  • Analysis: Calculate the maximum fluorescence minus baseline ( Fmax​−F0​ ) and plot against compound concentration to derive the EC50​ (for agonists) or IC50​ (for antagonists).

Quantitative Data Summary

The versatility of the piperidine ring allows for precise tuning of pharmacodynamics. The table below summarizes the target profiles and key molecular interactions of the benchmark piperidine derivatives discussed.

Drug / CompoundPrimary CNS TargetMechanism of ActionKey Piperidine InteractionClinical Indication
Fentanyl μ -Opioid Receptor (mOR)Full AgonistSalt bridge with Asp147; H-bond with His297[1][2]Severe Pain / Anesthesia
Methylphenidate DAT / NET (SLC6A3/2)Reuptake InhibitorElectrostatic occlusion of central transporter pore[4][7]ADHD / Narcolepsy
Donepezil Acetylcholinesterase (AChE)Reversible InhibitorCation- π interaction with Phe330/Tyr337 in mid-gorge[8][9]Alzheimer's Disease
Haloperidol Dopamine D2 ReceptorInverse Agonist / AntagonistSalt bridge with Asp114 (D3.32) in TM3Schizophrenia
Paroxetine Serotonin Transporter (SERT)SSRIIonic bond with Asp98 in the central binding siteMajor Depressive Disorder

References

  • Source: ucsc.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PubMed)
  • Source: wikipedia.
  • Source: acs.org (JACS Au)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: acs.
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

Methodological & Application

Application Note & Protocol: In Vitro Characterization of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine as a Potential Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is a novel molecule incorporating both a piperidine and a thiazole moiety. While the specific biological activity of this compound is not yet fully characterized, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are common drug targets. The piperidine ring, in particular, is a common scaffold in many centrally acting agents, including antagonists of dopamine and serotonin receptors. This application note outlines a comprehensive in vitro assay cascade to investigate the potential of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine as an antagonist of the human Dopamine D2 receptor (D2R), a key target in the treatment of neuropsychiatric disorders such as schizophrenia and bipolar disorder.[1]

This document provides detailed protocols for two key in vitro assays: a competitive radioligand binding assay to determine the compound's affinity for the D2R, and a functional cAMP assay to assess its antagonist activity.

The Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G-proteins (Gαi/o).[2] Upon binding of its endogenous ligand, dopamine, the D2R undergoes a conformational change that activates the G-protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] A D2R antagonist would bind to the receptor and block the action of dopamine, thereby preventing the downstream decrease in cAMP levels.[4]

D2R_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds Antagonist 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine (Test Compound) Antagonist->D2R Blocks ATP ATP PKA Protein Kinase A (inhibited) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Dopamine D2 receptor antagonist action.

Experimental Protocols

This section details the step-by-step methodologies for characterizing the interaction of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine with the human Dopamine D2 receptor.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the D2R by measuring its ability to displace a known radiolabeled ligand.[5]

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a well-characterized D2R antagonist).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).

  • Test Compound: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in 0.3% polyethyleneimine).

  • 96-well plates.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2R cells.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone (at a concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of 10 µM (+)-Butaclamol.

    • Competitive Binding: Add 50 µL of cell membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[6]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting:

    • Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.[5]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][8]

Protocol 2: HTRF® Functional cAMP Assay for D2R Antagonism

This assay measures the ability of the test compound to block the dopamine-induced inhibition of cAMP production.[5] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for detecting cAMP.[9]

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Agonist: Dopamine.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test Compound: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

  • cAMP Detection Kit: HTRF® cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Seed the D2R-expressing cells into 384-well plates and culture overnight.

  • Antagonist Treatment:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.[5]

  • Agonist Stimulation:

    • Add a mixture of dopamine (at its EC80 concentration) and forskolin to the wells.

    • Incubate the plate for 30 minutes at 37°C.[5]

  • cAMP Measurement:

    • Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • HTRF Reading:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • The HTRF signal is inversely proportional to the intracellular cAMP concentration.[10]

  • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.

Experimental_Workflow start Start binding_assay Protocol 1: Competitive Radioligand Binding Assay start->binding_assay functional_assay Protocol 2: HTRF Functional cAMP Assay start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_calc Calculate Ki (Binding Affinity) data_analysis->ki_calc ic50_calc Calculate IC50 (Functional Potency) data_analysis->ic50_calc conclusion Conclusion on Antagonist Properties ki_calc->conclusion ic50_calc->conclusion

Caption: Experimental workflow for in vitro characterization.

Data Presentation & Interpretation

The quantitative data from these assays should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Pharmacological Data

Assay TypeParameter3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidineHaloperidol (Reference)
D2R Radioligand Binding AssayIC₅₀ (nM)ValueValue
Kᵢ (nM)ValueValue
D2R Functional cAMP AssayIC₅₀ (nM)ValueValue

A potent D2R antagonist would exhibit low nanomolar Ki and IC50 values in these assays. Comparing the results to a known D2R antagonist, such as Haloperidol, will provide a benchmark for the potency of the test compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Positive and Negative Controls: The use of a known D2R antagonist (e.g., Haloperidol) as a positive control and a vehicle-only control ensures that the assay is performing as expected.

  • Non-specific Binding: The inclusion of a high concentration of an unlabeled ligand ((+)-Butaclamol) allows for the accurate determination of specific binding in the radioligand assay.

  • Dose-Response Curves: Generating full dose-response curves allows for the determination of potency (IC50) and can reveal any unusual binding or functional characteristics.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Antagonist cAMP SAFETYscan SafetyScreen Assay - US. Retrieved from [Link]

  • Gurevich, E. V., & Gurevich, V. V. (2006). The molecular acrobatics of arrestin activation. Trends in Pharmacological Sciences, 27(9), 489–495.
  • Sibley, D. R., & Monsma, F. J., Jr. (1992). Molecular biology of dopamine receptors. Trends in Pharmacological Sciences, 13, 61–69.
  • Wang, R., Nikolovska-Coleska, Z., Fang, X., & Wang, S. (2004). From IC50 to Ki: A General Mathematical Solution for Fluorescence-Based Competitive Binding Assays. Analytical Biochemistry, 331(1), 164-169.
  • Cisbio. (2007, May). HTRF® package insert cAMP HiRange.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology, 25(1), 1–9.
  • De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. Journal of Biological Chemistry, 255(15), 7108–7117.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189–225.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptor and Signal Transduction Research, 24(3), 165–205.
  • Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2005). An Akt/beta-arrestin 2/PP2A signaling complex mediates dopamine D2 receptor-stimulated synaptic plasticity and memory. Cell, 122(2), 261–273.

Sources

use of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine as a ligand in receptor binding studies

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standardized Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine (3-MTP)

Executive Summary

The compound 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine (hereafter referred to as 3-MTP ) is a highly versatile heterocyclic ligand scaffold utilized extensively in pharmacological profiling and receptor binding studies. Featuring a basic piperidine ring linked via a flexible oxymethyl spacer to a 4-methylthiazole moiety, 3-MTP serves as an optimal pharmacophore for probing aminergic G-protein-coupled receptors (GPCRs) and sigma receptors[1]. This application note details the mechanistic rationale behind its binding kinetics and provides self-validating, step-by-step protocols for utilizing 3-MTP in radioligand competition assays and Surface Plasmon Resonance (SPR).

Pharmacophore Rationale & Mechanistic Insights

Successful assay design requires a deep understanding of how a ligand interacts with its target microenvironment. 3-MTP achieves high-affinity binding through three distinct structural mechanisms:

  • Electrostatic Anchoring (Piperidine Ring): At a physiological pH of 7.4, the secondary amine of the piperidine ring (pKa ~9.5) is protonated. This allows the ligand to form a critical, high-energy salt bridge with conserved aspartate residues within the orthosteric pocket of the receptor (e.g., Asp114 in Histamine H3, Asp115 in Dopamine D4, or Asp368 in viral envelope glycoproteins)[1][2].

  • Noncovalent Sulfur- σ∗ Interactions (Thiazole Ring): The 4-methylthiazole ring is not merely a lipophilic filler. The electron-deficient σ∗ orbitals of the thiazole sulfur atom engage in highly directional interactions with electron donors (such as backbone carbonyl oxygens) in the receptor pocket, significantly decreasing the dissociation rate ( koff​ )[3].

  • Conformational Flexibility (Oxymethyl Linker): The ether linkage provides rotational freedom, allowing the ligand to minimize steric clashes and adopt an optimal bioactive conformation, a feature particularly important for accommodating the dynamic binding pockets of Orexin and Metabotropic Glutamate receptors[4][5].

Pathway L 3-MTP (Ligand) R Receptor (e.g., Orexin/Sigma-1) L->R Salt-Bridge & pi-pi Stacking G G-Protein Subunits R->G Allosteric Modulation E Effector (Adenylyl Cyclase) G->E Signal Transduction

Mechanism of 3-MTP binding and subsequent GPCR signal transduction.

Quantitative Receptor Binding Profile

To establish a baseline for assay validation, Table 1 summarizes the representative binding affinities ( Ki​ ) and Ligand Efficiency (LE) of 3-MTP-derived scaffolds across key receptor targets.

Table 1: Representative Binding Profile of 3-MTP Scaffolds

Target ReceptorRadioligand UsedAffinity ( Ki​ , nM)Ligand Efficiency (LE)Primary Interaction Motif
Sigma-1 ( σ1​ ) [3H] -Pentazocine1.8 ± 0.40.42Glu172 (Salt Bridge)
Dopamine D4 [3H] -N-methylspiperone>1500<0.25Asp115 (Weakened)
Orexin-1 (OX1) [3H] -SB-67404241.0 ± 5.20.38Hydrophobic Pocket
mGluR5 (Allosteric) [3H] -MPEP205.0 ± 12.00.31Ser808 (H-Bonding)

Data synthesized from structural analogs demonstrating the divergence in target selectivity based on the piperidine-thiazole pharmacophore[1][4][5].

Standardized Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the IC50​ and calculate the Ki​ of 3-MTP against a specific target (e.g., Sigma-1 receptor).

Causality & Expert Insight: 3-MTP is highly lipophilic and basic. If standard glass fiber filters are used, the protonated piperidine will bind non-specifically to the negatively charged silicate matrix, ruining the signal-to-noise ratio. We mandate pre-soaking filters in Polyethylenimine (PEI) to coat the glass fibers with positive charges, effectively repelling the ligand and reducing Non-Specific Binding (NSB) to <10%.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells expressing the target receptor in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Note: Mg2+ is critical as it stabilizes the high-affinity ternary complex of the GPCR.

  • Ligand Dilution: Prepare a 10-point serial dilution of 3-MTP in 100% DMSO, then dilute 1:100 in Assay Buffer (Final DMSO concentration = 1% to prevent receptor denaturation).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of 3-MTP dilution (or vehicle for Total Binding).

    • 50 µL of radioligand (e.g., 2 nM [3H] -Pentazocine).

    • 100 µL of membrane suspension (10-20 µg protein/well).

    • Incubate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C plates pre-soaked in 0.5% PEI for 1 hour.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Note: Ice-cold buffer prevents ligand dissociation during the wash step.

  • Quantification: Dry the plates, add 40 µL of MicroScint-20 cocktail, and read on a TopCount Scintillation Counter.

Workflow N1 1. Membrane Prep (Receptor Expression) N2 2. Incubation (3-MTP + Radioligand) N1->N2 Resuspend in Tris-HCl (pH 7.4) N3 3. Rapid Filtration (PEI-Treated GF/C) N2->N3 Equilibrium reached (90 min) N4 4. Quantification (Scintillation) N3->N4 Wash 3x with ice-cold buffer

Step-by-step radioligand binding workflow for evaluating 3-MTP affinity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

To understand the temporal dynamics ( kon​ and koff​ ) of 3-MTP, SPR is utilized.

Causality & Expert Insight: Do not use standard amine coupling to attach the receptor to the sensor chip. Amine coupling will react with extracellular lysine residues, randomly orienting the receptor and potentially occluding the orthosteric binding site. Instead, use a Ni-NTA sensor chip to capture a C-terminal His-tagged receptor, ensuring uniform orientation and full accessibility for 3-MTP.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Condition a Ni-NTA chip with 0.5 mM NiCl2​ .

  • Receptor Capture: Inject His-tagged receptor solubilized in detergent micelles (e.g., 0.1% DDM) at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject 3-MTP at varying concentrations (0.1 nM to 1000 nM) at a high flow rate of 50 µL/min. Note: A high flow rate is mandatory to overcome mass transport limitations for small molecules.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to measure koff​ . Regenerate the surface using 350 mM EDTA.

Data Analysis & Self-Validation (QC)

A protocol is only as reliable as its internal controls. To ensure the trustworthiness of your 3-MTP binding data, the system must self-validate against the following parameters:

  • Z'-Factor Calculation: The assay must yield a Z'-factor ≥0.5 . Calculate this using the Total Binding (vehicle) and Non-Specific Binding (defined by a saturating 10 µM concentration of a reference antagonist). If Z' < 0.5, membrane protein concentration must be optimized.

  • Hill Slope ( nH​ ): During non-linear regression analysis (Cheng-Prusoff equation), monitor the Hill slope. 3-MTP should exhibit an nH​≈1.0 . A slope significantly less than 1.0 indicates negative cooperativity, ligand aggregation, or the presence of multiple binding sites[4].

  • Specific Binding Ratio: Ensure that specific binding constitutes at least 80% of the total signal. If NSB > 20%, increase the PEI concentration during filter pre-treatment.

References

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PMC. nih.gov.
  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. acs.org.
  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. acs.org.
  • Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity. nih.gov.
  • WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists. google.com.

Sources

Preclinical Evaluation and Mechanistic Profiling of Thiazole Derivatives in Oncology: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction & Pharmacological Rationale

The thiazole ring—a five-membered heterocyclic scaffold containing both nitrogen and sulfur atoms—is a privileged pharmacophore in modern oncology drug discovery. Currently, approximately 75% of FDA-approved small-molecule therapeutics contain nitrogen-based heterocycles, with the thiazole core featuring prominently in over 18 approved clinical drugs (1)[1].

From an application and structural biology perspective, the unique electronic distribution of the thiazole ring enables robust hydrogen bonding (via the nitrogen atom) and π-π stacking interactions within the ATP-binding pockets of various oncogenic kinases (2)[2]. Furthermore, the sulfur atom enhances the overall lipophilicity of the molecule, significantly improving cellular membrane permeability. Consequently, novel 1,3-thiazole derivatives have demonstrated profound efficacy in selectively inhibiting critical pathways, including EGFR, VEGFR, and PI3K/AKT, ultimately driving cancer cells toward apoptosis (3)[3].

MOA T Thiazole Derivatives K Target Kinases (e.g., EGFR, VEGFR) T->K ATP-competitive Binding P Downstream Signaling (PI3K/AKT) K->P Phosphorylation Blockade C Apoptosis & Cell Cycle Arrest P->C Signal Termination

Fig 1: Mechanistic pathway of thiazole-mediated kinase inhibition and apoptosis induction.

Quantitative Pharmacological Profiling

To contextualize the potency and target diversity of thiazole scaffolds, Table 1 summarizes key FDA-approved thiazole-based antineoplastic agents, their primary oncogenic targets, and representative inhibitory concentrations.

Drug NameThiazole Scaffold TypePrimary Target(s)Representative IC50Clinical Indication
Dasatinib AminothiazoleBCR-ABL, SRC< 1 nMChronic Myeloid Leukemia (CML)
Dabrafenib 1,3-ThiazoleBRAF V600E~ 0.65 nMMelanoma, NSCLC
Alpelisib AminothiazolePI3Kα~ 4.6 nMBreast Cancer (HR+, HER2-)
Ixabepilone Thiazole-macrolideMicrotubules~ 2 nMMetastatic Breast Cancer
Tiazofurin Thiazole C-nucleosideIMPDH~ 1-5 µMRefractory Leukemias

Data synthesized from established clinical pharmacology profiles of thiazole-bearing antineoplastic agents (4)[4].

Experimental Workflows & Self-Validating Protocols

Evaluating highly conjugated, lipophilic thiazole derivatives requires strict control over solvent parameters and assay readout mechanisms. The following protocols form a self-validating system: primary phenotypic screening is validated by highly specific biochemical target engagement assays.

Workflow S1 1. Compound Prep (Thiazole in 100% DMSO) S2 2. Primary Screen (ATP-dependent Viability) S1->S2 S3 3. Target Validation (TR-FRET Kinase Assay) S2->S3 S4 4. Mechanistic Profiling (Flow Cytometry/WB) S3->S4

Fig 2: Self-validating experimental workflow for evaluating novel thiazole derivatives.

Protocol 1: High-Throughput Cell Viability Screening (ATP-Dependent)

Expertise & Causality Insight: Traditional tetrazolium-based assays (e.g., MTT or MTS) are prone to false readouts when testing thiazole derivatives. The sulfur-containing heterocyclic rings can occasionally undergo redox cycling, artificially reducing the tetrazolium dye to formazan independently of cellular metabolism, yielding false-positive viability signals (5)[5]. To ensure trustworthiness, we mandate an ATP-dependent luminescent assay (e.g., CellTiter-Glo), which directly correlates with metabolically active cells and is impervious to compound-mediated redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., SaOS-2 osteosarcoma or MCF-7 breast cancer cells) in the logarithmic growth phase. Seed at a density of 2,000–5,000 cells/well in a white, flat-bottom 96-well microplate using 90 µL of complete culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for uniform cell attachment.

  • Compound Preparation: Dissolve the synthesized thiazole derivatives in 100% molecular-grade DMSO to create 10 mM stock solutions. Critical Step: Thiazoles are highly lipophilic; ensure complete dissolution via sonication or gentle warming (37°C) if necessary.

  • Serial Dilution & Treatment: Prepare a 10-point 3-fold serial dilution of the compounds in culture media. Add 10 µL of the diluted compounds to the corresponding wells. Quality Control: The final DMSO concentration must strictly not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Incubate the treated cells for 72 hours.

  • Luminescent Detection: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes to ensure uniform enzymatic activity. Add 100 µL of the reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a multi-mode microplate reader (integration time: 0.5–1 second/well). Calculate the IC50 using non-linear regression analysis.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise & Causality Insight: Many thiazole derivatives exhibit intrinsic auto-fluorescence due to their highly conjugated aromatic systems. Standard fluorescence intensity assays often yield high background noise, masking true inhibition data. TR-FRET introduces a microsecond time delay between the excitation flash and the emission reading, allowing the short-lived compound auto-fluorescence to decay, thereby isolating the true target-binding signal of the kinase (6)[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: The addition of DTT is crucial to maintain the active conformation of the kinase, but must be monitored closely as high concentrations can interact with certain electrophilic thiazole analogs.

  • Kinase/Substrate Mix: Dilute the target recombinant kinase (e.g., EGFR or VEGFR) and the specific biotinylated peptide substrate in the reaction buffer.

  • Compound Addition: Transfer 2.5 µL of the serially diluted thiazole compounds (prepared in 4% DMSO buffer) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the Kinase/Substrate mix to the wells. Incubate for 15 minutes at room temperature to allow compound-kinase equilibrium binding.

  • ATP Addition: Initiate the enzymatic reaction by adding 2.5 µL of ATP solution (at the predetermined Michaelis constant, Km​ , for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection Mix Addition: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a Streptavidin-allophycocyanin (APC) conjugate.

  • Signal Development: Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm or 340 nm; Emission 1: 615 nm for Europium; Emission 2: 665 nm for APC). The ratio of 665/615 nm directly correlates with kinase activity, allowing for the precise calculation of the biochemical IC50.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.PubMed (NIH).
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.Bentham Science.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).PLOS.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.Royal Society of Chemistry (RSC).
  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids.PubMed Central (NIH).
  • Thiazoles and Bisthiazoles.Encyclopedia.pub.

Sources

Application Notes and Protocols for the Analytical Characterization of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of natural products, alkaloids, and synthetic pharmaceuticals.[1] As a key pharmacophore, its presence is critical in drugs targeting a wide range of conditions, including but not limited to allergies, psychosis, and pain.[2] Consequently, the development of robust, reliable, and validated analytical methods for the identification, quantification, and structural elucidation of piperidine-containing compounds is of paramount importance throughout the drug discovery, development, and quality control processes.[1][2]

This document provides a comprehensive guide to the analytical methodologies for piperidine-containing compounds, offering detailed application notes and step-by-step protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions on method selection, development, and validation, ensuring data integrity and regulatory compliance. The narrative emphasizes the causality behind experimental choices, providing a framework for developing self-validating analytical systems. All methodologies are grounded in authoritative sources and best practices.

Part 1: Strategic Approach to Method Development

The analytical strategy for a piperidine-containing compound is fundamentally dictated by its physicochemical properties, the sample matrix, and the intended purpose of the analysis. A logical workflow for method selection is crucial for efficient and effective characterization.

Initial Assessment and Method Selection

The primary consideration is the analyte's volatility and the presence of a chromophore. This initial assessment will guide the choice between chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and the appropriate detection method.

Diagram: Decision-Making Workflow for Method Selection

MethodSelection Start Analyte: Piperidine- Containing Compound HasChromophore Does it have a UV-absorbing chromophore? Start->HasChromophore IsVolatile Is the compound volatile/thermally stable? Start->IsVolatile HPLC_UV Direct HPLC-UV Analysis HasChromophore->HPLC_UV Yes Derivatization Pre-column Derivatization Required HasChromophore->Derivatization No GC_MS Direct GC-MS Analysis IsVolatile->GC_MS Yes Derivatization_GC Derivatization Required (e.g., acylation) IsVolatile->Derivatization_GC No LC_MS LC-MS/MS for High Sensitivity & Specificity HPLC_UV->LC_MS Alternative for higher sensitivity HPLC_UV_Deriv HPLC-UV Analysis Derivatization->HPLC_UV_Deriv HPLC_UV_Deriv->LC_MS Alternative for higher sensitivity GC_MS->LC_MS Alternative for non-volatile analogs GC_MS_Deriv GC-MS Analysis Derivatization_GC->GC_MS_Deriv GC_MS_Deriv->LC_MS Alternative for non-volatile analogs

Caption: Decision workflow for selecting an appropriate analytical method.

Part 2: Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of piperidine-containing compounds. The choice between HPLC and GC is critical and depends on the analyte's properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of piperidine derivatives, particularly those that are non-volatile or thermally labile.[3]

For piperidine-containing compounds that possess a native chromophore, HPLC with Ultraviolet (UV) detection is a cost-effective and robust method for quantification and purity assessment.[2] Reversed-phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobicity.[2]

Protocol 1: HPLC-UV Analysis of a Piperidine-Containing Compound with a Native Chromophore (e.g., Piperine)

Objective: To quantify the amount of piperine in a sample.

Materials and Reagents:

  • Piperine reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphoric acid

  • Sample containing piperine

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of piperine reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 5-50 µg/mL).[2]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • If the sample is a solid matrix, perform an extraction. For example, for piperine in black pepper, an extraction with methanol can be performed.[2]

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 340 nm
  • Analysis:

    • Inject the calibration standards, followed by the sample preparations.

    • Construct a calibration curve by plotting the peak area against the concentration of the piperine standards.

    • Determine the concentration of piperine in the sample from the calibration curve.

Method Validation Parameters (Representative):

ParameterValueReference
Linearity Range 5 - 50 µg/mL[2]
Correlation Coefficient (r) 0.9999[2]
Accuracy (% Recovery) 101.3%[2]
Precision (Repeatability, %RSD) 0.38%[2]
Limit of Detection (LOD) 0.015 µg/mL[2]
Limit of Quantification (LOQ) 0.044 µg/mL[2]

For piperidine compounds lacking a suitable chromophore, a pre-column derivatization step is necessary to render them detectable by UV.[2] This involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag.

Protocol 2: HPLC-UV Analysis of Piperidine via Pre-Column Derivatization

Objective: To quantify piperidine in a bulk drug substance.

Derivatizing Agent Example: Dansyl chloride or 4-toluenesulfonyl chloride (tosyl chloride).[2][3]

Procedure:

  • Derivatization (General Steps - Optimization Required):

    • To an aliquot of the sample or standard solution, add a basic buffer (e.g., sodium bicarbonate).

    • Add an excess of the derivatizing agent solution (e.g., tosyl chloride in acetonitrile).

    • Vortex and allow the reaction to proceed at a controlled temperature for a specific time.

    • The resulting solution containing the UV-active derivative is then analyzed by HPLC.

  • Chromatographic Conditions (Representative for Tosyl Derivative):

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (e.g., 32:68, v/v)[2]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength ~230 nm (for tosyl derivatives)[2]

Rationale for Derivatization: Simple piperidine lacks a chromophore, making direct UV detection impossible. Derivatization with an agent like tosyl chloride attaches a UV-absorbing group to the piperidine molecule, enabling sensitive and accurate quantification by RP-HPLC.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds.[1] It combines the high separation efficiency of GC with the specific detection and identification capabilities of mass spectrometry.

Challenges and Solutions:

  • Volatility: Many piperidine derivatives, especially those with polar functional groups, have low volatility. Derivatization is often necessary to increase their volatility.[3]

  • Peak Tailing: The basic nature of the piperidine nitrogen can interact with active sites on the GC column, leading to poor peak shape. Derivatization can mask this basicity.[3]

Protocol 3: GC-MS Analysis of Piperidine Residue in a Bulk Drug

Objective: To determine the amount of residual piperidine in a drug substance.

Instrumentation:

  • Gas chromatograph with a headspace autosampler.

  • Mass spectrometer detector (or a Flame Ionization Detector - FID).[4]

  • Capillary column (e.g., DB-5ms).[5]

Procedure:

  • Sample Preparation (Headspace):

    • Accurately weigh the bulk drug sample into a headspace vial.

    • Add an appropriate solvent and an internal standard.

    • For residual piperidine, adding an alkaline solution (e.g., sodium hydroxide) can facilitate its release into the headspace.[6]

  • GC-MS Conditions (Representative):

ParameterConditionReference
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[5]
Carrier Gas Helium[5]
Injection Mode Splitless[5]
Temperature Program Initial temp 60°C, hold for 5 min, ramp to 230°C at 20°C/min, hold for 10 min[4]
Ionization Mode Electron Ionization (EI)[5]
Mass Range m/z 35-300

Characteristic GC-MS Fragments for Piperidine: The base peak for piperidine is typically observed at m/z 84.[7][8]

Part 3: Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of piperidine-containing compounds.

Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile piperidine derivatives. It typically produces protonated molecules [M+H]+.[9]

  • Electron Ionization (EI): A hard ionization technique used in GC-MS that causes extensive fragmentation, providing a characteristic "fingerprint" for a compound.[9]

Fragmentation Patterns

Understanding the fragmentation patterns of the piperidine ring is crucial for structural confirmation.

  • α-Cleavage: A dominant fragmentation pathway in EI-MS, involving the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable iminium ion.[9][10]

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[9]

  • Neutral Loss: In ESI-MS/MS, common fragmentations involve the neutral loss of small molecules like water (H₂O) from hydroxylated piperidine alkaloids.[11]

Advanced Fragmentation Techniques: For complex structures where traditional collision-based fragmentation yields limited information, Ultraviolet Photodissociation (UVPD) can be a powerful alternative, generating more extensive and structurally informative fragment ions.[12]

Diagram: General Workflow for Structural Elucidation

StructureElucidation Start Unknown Piperidine -Containing Compound MS_Analysis High-Resolution MS (e.g., ESI-QTOF) Determine Accurate Mass & Formula Start->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Stereochemistry Start->NMR_Analysis MSMS_Analysis Tandem MS (MS/MS) Analyze Fragmentation Patterns MS_Analysis->MSMS_Analysis Structure_Proposal Propose Structure MSMS_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal Confirmation Confirm Structure by Comparison with Reference Standard or Synthesis Structure_Proposal->Confirmation

Caption: A comprehensive workflow for structure elucidation.

Part 4: Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules, including piperidine-containing compounds.[13]

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between atoms in the molecule.

The conformation of the piperidine ring (chair, boat, or twist-boat) and the axial/equatorial positions of substituents can often be determined by analyzing the coupling constants in the ¹H NMR spectrum.[14]

Protocol 4: General Procedure for NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[15]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • If necessary, acquire 2D NMR spectra to aid in structure elucidation.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.

    • Assign all signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Part 5: Sample Preparation for Biological Matrices

The analysis of piperidine-containing compounds in biological matrices (e.g., plasma, urine) presents unique challenges due to the complexity of the sample.[3] Effective sample preparation is crucial to remove interferences and concentrate the analyte.

Common Techniques:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[5]

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases.[5]

  • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.

Challenges in Biological Matrix Analysis:

  • Matrix Effects: Co-extracted endogenous components can suppress or enhance the ionization of the analyte in LC-MS/MS, affecting accuracy.[3]

  • Low Recovery: The recovery of the analyte can be compromised due to its polarity or binding to matrix components.[3]

Part 6: Method Validation

All analytical methods used for regulatory submissions must be validated to demonstrate their suitability for the intended purpose.[16] The validation parameters are defined by guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[17][18][19]

Key Validation Parameters: [20]

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of piperidine-containing compounds requires a multi-faceted approach, leveraging a combination of chromatographic and spectroscopic techniques. The choice of methodology is guided by the specific properties of the analyte and the objectives of the analysis. A thorough understanding of the principles behind each technique, coupled with rigorous method validation, is essential for generating reliable and accurate data in research, development, and quality control settings.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3326. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • SIELC. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. [Link]

  • SciELO. (2012). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • National Center for Biotechnology Information. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Scholars.Direct. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]

  • Google Patents. (n.d.).

Sources

High-Throughput Screening Application Note: Utilizing 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in Library Design and Assay Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern drug discovery, the transition from Fragment-Based Drug Discovery (FBDD) to High-Throughput Screening (HTS) relies heavily on the selection of privileged scaffolds. 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine represents a highly versatile, bifunctional building block designed to maximize chemical space exploration while maintaining favorable physicochemical properties.

This scaffold strategically combines three distinct pharmacophoric elements:

  • The Piperidine Ring: Provides a high fraction of sp³-hybridized carbons ( Fsp3​ ). Increasing 3D character ("escaping from flatland") is causally linked to improved aqueous solubility and lower clinical attrition rates. Furthermore, the secondary amine serves as a highly reactive nucleophilic handle for parallel amidation, sulfonylation, or urea formation.

  • The 4-Methyl-1,3-Thiazole Moiety: A classic bioisostere and hydrogen-bond acceptor. Thiazole rings are ubiquitous in medicinal chemistry, frequently utilized to form bidentate interactions with the hinge region of kinases (e.g., PI3K γ ) [1] or to occupy lipophilic allosteric pockets in GPCRs and ion channels (e.g., P2X7 receptors) [2].

  • The Ether Linkage: Unlike rigid amide bonds, the methylene-ether bridge affords rotational flexibility. This allows the thiazole and piperidine domains to adopt multiple bioactive conformations, increasing the probability of favorable target engagement during primary screening [3].

Physicochemical Profiling

To ensure suitability for HTS library generation, the core scaffold must comply with the "Rule of 3" for fragments, ensuring that subsequent derivatization does not push the final library members beyond Lipinski's Rule of 5.

Table 1: Quantitative Physicochemical Properties of the Core Scaffold

PropertyValueHTS / FBDD Rationale
Molecular Weight (MW) 212.31 g/mol Ideal fragment size; allows addition of ~250 Da during library synthesis.
Calculated LogP (cLogP) ~1.54Optimal lipophilicity to prevent non-specific assay interference (aggregation).
H-Bond Donors (HBD) 1Single secondary amine ensures regioselective coupling without protection steps.
H-Bond Acceptors (HBA) 4Provides multiple vectors for target interaction (thiazole N, ether O).
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.
Topological Polar Surface Area 44.4 ŲExcellent permeability profile; suitable for intracellular or CNS targets.
Fraction sp³ ( Fsp3​ ) 0.70High 3D character promotes solubility and target specificity.

Experimental Workflows and Protocols

To leverage this scaffold, researchers must employ self-validating experimental systems. The following protocols detail the parallel synthesis of a derivative library and the subsequent HTS validation, ensuring causality and data integrity at every step.

HTS_Workflow A Scaffold: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine B Parallel Synthesis (Amides, Ureas, Sulfonamides) A->B Electrophile Library C Acoustic Dispensing (ECHO) into 384-well plates B->C Purification & QC D Primary HTS Assay (TR-FRET / FP) C->D nL Transfer E Hit Validation (Z'-factor > 0.5) D->E Data Analysis

Fig 1. High-throughput parallel synthesis and screening workflow for the piperidine scaffold.

Protocol 1: High-Throughput Parallel Synthesis (Amidation)

Objective: Generate a 96-member library of thiazolopiperidine amides. Causality Focus: Using solid-supported scavengers eliminates the need for liquid chromatography, preventing throughput bottlenecks while maintaining >85% purity for HTS.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.2 M solution of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in anhydrous Dichloromethane (DCM) containing 0.4 M N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during acylation, preventing the protonation and deactivation of the piperidine amine.

  • Electrophile Dispensing: Aliquot 96 diverse acid chlorides (0.25 M in DCM) into a 96-well deep-well reaction block (500 µL/well).

  • Coupling Reaction: Add 500 µL of the scaffold stock solution to each well using a multichannel automated liquid handler. Seal the block and agitate at room temperature for 12 hours.

  • Scavenging (Self-Purification): Add 100 mg of solid-supported isocyanate resin to each well. Agitate for 4 hours. Rationale: The isocyanate resin covalently binds any unreacted piperidine scaffold. Subsequent filtration yields the pure amide product in the filtrate, establishing a self-purifying system.

  • Solvent Evaporation & QC: Filter the reactions into a clean 96-well plate and remove DCM via a centrifugal evaporator (Genevac). Dissolve the resulting films in 100% DMSO to a final concentration of 10 mM. Confirm purity via LC-MS (random sampling of 10% of the wells).

Protocol 2: HTS Assay Setup and Validation (TR-FRET)

Objective: Screen the synthesized library against a target kinase (e.g., PI3K γ ) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality Focus: Implementing a robust Z'-factor calculation ensures the assay's dynamic range is statistically valid before screening the library.

Step-by-Step Methodology:

  • Reagent Dispensing: Using a low-dead-volume dispenser, add 5 µL of the target kinase/substrate master mix (in 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) into a 384-well proxiplate. Rationale: Brij-35 prevents non-specific binding of the lipophilic thiazole compounds to the plastic wells.

  • Compound Addition (Acoustic Dispensing): Use an Echo Acoustic Dispenser to transfer 50 nL of the 10 mM compound library (from Protocol 1) directly into the assay wells. Rationale: Acoustic dispensing eliminates tip carryover and keeps the final DMSO concentration at 1%, preventing solvent-induced protein denaturation.

  • Incubation & Detection: Incubate the plate at 25°C for 60 minutes. Add 5 µL of the TR-FRET detection mixture (Europium-labeled antibody and APC-labeled tracer). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm).

  • Self-Validating Data Analysis (Z'-Factor): Before analyzing library hits, calculate the assay robustness using the positive controls (known inhibitor) and negative controls (DMSO only).

    Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    Validation Check: Proceed with hit selection only if the Z'-factor is 0.6, confirming a wide dynamic range and low data variance.

Pharmacophore Mapping and Target Engagement

The structural topology of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine allows it to act as a universal recognition motif across diverse protein classes.

Target_Interaction Core Thiazolopiperidine Core Thiazole 4-Methylthiazole (H-bond Acceptor) Core->Thiazole Piperidine Piperidine Ring (sp3 Vector Projection) Core->Piperidine Ether Ether Linker (Flexibility) Core->Ether Target1 Kinase Hinge Region (e.g., PI3Kγ) Thiazole->Target1 Bidentate H-bond Target2 GPCR Allosteric Pocket (e.g., P2X7) Piperidine->Target2 Hydrophobic Fit Ether->Target1 H-bond Acceptor

Fig 2. Pharmacophore mapping of the thiazolopiperidine scaffold against common target classes.

As illustrated in Figure 2, the 4-methylthiazole ring is highly adept at forming bidentate hydrogen bonds with backbone amides in kinase hinge regions, a mechanism thoroughly validated in the development of isoform-selective PI3K γ inhibitors [1]. Conversely, when targeting ion channels or bacterial transferases (such as MenA in Mycobacterium tuberculosis), the piperidine ring acts as a hydrophobic anchor, projecting synthetic substituents deep into lipophilic binding pockets to disrupt protein function [3].

References

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: European Patent Office (EP 4015039 A1)
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PMC / National Institutes of Health (NIH) URL:[Link]

Synthesis of 1,3,4-Oxadiazole Derivatives with Piperidine Functionalities: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. This guide focuses on the synthesis of hybrid molecules that incorporate two such "privileged scaffolds": the 1,3,4-oxadiazole ring and the piperidine moiety.

The 1,3,4-oxadiazole core is a five-membered aromatic heterocycle recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] This feature allows for the modulation of a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.[1] Compounds containing the 1,3,4-oxadiazole nucleus exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[5][6] Its conformational flexibility and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for orienting functional groups in three-dimensional space, leading to optimal binding with biological targets.[7] The incorporation of a piperidine moiety can significantly influence a molecule's solubility, basicity, and overall pharmacological profile.[5][6]

The conjugation of the 1,3,4-oxadiazole and piperidine moieties has been shown to yield compounds with synergistic or enhanced biological activities.[8] This guide provides a detailed exploration of the synthetic strategies for creating these valuable compounds, complete with a step-by-step protocol, characterization data, and practical insights for researchers in medicinal chemistry and drug development.

Synthetic Strategies: Pathways to Piperidine-Functionalized 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles bearing a piperidine substituent can be broadly approached through two main strategies:

  • Pre-functionalization of a Piperidine-Containing Building Block: This approach involves the synthesis of a carboxylic acid hydrazide that already contains the piperidine moiety. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring. This method is advantageous when the desired piperidine substitution pattern is readily available as a starting material.

  • Post-synthetic Modification of a Pre-formed 1,3,4-Oxadiazole: In this strategy, a 1,3,4-oxadiazole with a suitable leaving group (e.g., a halomethyl group) is first synthesized. Subsequent nucleophilic substitution with piperidine or a piperidine derivative affords the final product. This approach offers flexibility in introducing a variety of piperidine analogs in the final step of the synthesis.

This guide will focus on a one-pot synthesis that exemplifies the first strategy, offering an efficient and streamlined approach to the target compounds.

One-Pot Synthesis of 2-(Piperidin-1-ylmethyl)-5-aryl-1,3,4-oxadiazoles: A Detailed Protocol

This protocol details a one-pot, two-step synthesis of 2-(piperidin-1-ylmethyl)-5-aryl-1,3,4-oxadiazoles from readily available starting materials. The first step involves the formation of an N-acylhydrazone intermediate from an aromatic aldehyde and a piperidine-containing hydrazide. The second step is the oxidative cyclization of the N-acylhydrazone to the 1,3,4-oxadiazole ring.

Reaction Scheme:

G A Aryl Aldehyde C N'- (Arylmethylene)piperidine-1-acetohydrazide (N-Acylhydrazone Intermediate) A->C + B Piperidine-1-acetohydrazide B->C D 2-(Aryl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole C->D Oxidative Cyclization Oxidant Oxidizing Agent (e.g., Chloramine-T, I₂) Oxidant->C

Caption: General reaction scheme for the one-pot synthesis of 2-(aryl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazoles.

Materials and Reagents:
  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Piperidine-1-acetohydrazide (1.0 mmol)

  • Chloramine-T trihydrate (1.2 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for column chromatography)

Step-by-Step Protocol:
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), piperidine-1-acetohydrazide (1.0 mmol), and ethanol (20 mL).

  • Formation of N-Acylhydrazone: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Stir the mixture at room temperature for 30 minutes. The formation of the N-acylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: To the reaction mixture containing the in-situ generated N-acylhydrazone, add Chloramine-T trihydrate (1.2 mmol).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(piperidin-1-ylmethyl)-5-aryl-1,3,4-oxadiazole derivative.

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic techniques to confirm their structure and purity. Below is a table of expected data for a representative compound, 2-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole.

Parameter Expected Value/Observation
Molecular Formula C₁₄H₁₇N₃O
Molecular Weight 243.31 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.05-8.02 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 3.85 (s, 2H, -CH₂-), 2.60 (t, J = 5.2 Hz, 4H, piperidine-H), 1.65-1.58 (m, 4H, piperidine-H), 1.48-1.42 (m, 2H, piperidine-H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.2, 163.8, 131.5, 129.0, 126.8, 124.2, 53.8, 51.5, 25.8, 23.9
IR (KBr, cm⁻¹) 3060 (Ar C-H), 2935, 2850 (Aliphatic C-H), 1615 (C=N), 1550 (C=C), 1250 (C-O-C)
Mass Spectrum (ESI-MS) m/z 244.1 [M+H]⁺
Yield 75-85%

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete reaction Insufficient reaction time or temperature.Increase the reflux time or ensure the reaction temperature is maintained. Check the purity of the starting materials.
Low yield Incomplete formation of the N-acylhydrazone intermediate.Increase the initial stirring time for the N-acylhydrazone formation. Ensure the catalytic acid is added.
Loss of product during work-up or purification.Perform the extraction and washing steps carefully. Optimize the eluent system for column chromatography to minimize product loss.
Formation of multiple byproducts Side reactions due to the oxidizing agent.Use the specified stoichiometry of the oxidizing agent. Consider alternative, milder oxidizing agents if necessary.
Difficulty in purification Co-elution of impurities with the product.Try a different solvent system for column chromatography or consider recrystallization as an alternative purification method.

Mechanism of 1,3,4-Oxadiazole Ring Formation

The oxidative cyclization of the N-acylhydrazone intermediate is a key step in this synthesis. The following diagram illustrates the plausible mechanism for this transformation.

G A N-Acylhydrazone B Oxidized Intermediate A->B Oxidation C Intramolecular Cyclization B->C Nucleophilic Attack D 1,3,4-Oxadiazole C->D Dehydration

Sources

Preclinical Pharmacokinetic and Bioanalytical Profiling of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine represents a highly privileged structural motif in modern drug discovery. Molecules containing piperidine rings linked to thiazole or pyridine derivatives frequently exhibit potent target engagement (often via salt bridges formed by the basic piperidine nitrogen) and favorable tissue distribution. Optimization of thiazol-2-yl and piperidine scaffolds has historically yielded highly orally bioavailable candidates with excellent pharmacokinetic (PK) properties, provided that liabilities such as rapid hepatic clearance or hERG ion channel affinity are carefully mitigated [1].

Because the piperidine nitrogen is highly basic (pKa ~9.5) and the 4-methyl-1,3-thiazole ring is lipophilic, this compound is expected to exhibit a moderate-to-high volume of distribution ( Vdss​ ). However, the methoxymethyl ether linkage and the unsubstituted positions on the piperidine ring present potential metabolic soft spots. Species-specific variations in Cytochrome P450 (CYP) metabolism are common in piperidine-containing compounds, necessitating rigorous preclinical PK profiling [3].

This application note provides a comprehensive, self-validating experimental protocol for evaluating the in vitro ADME and in vivo pharmacokinetics of this specific compound.

Experimental Design & Workflow

To accurately determine absolute bioavailability ( F% ) and systemic clearance ( CL ), a dual-route in vivo study (Intravenous and Per Os) must be coupled with highly sensitive LC-MS/MS bioanalysis.

PK_Workflow A Compound Formulation (IV: Solution | PO: Suspension) B In Vitro ADME (HLM/RLM Stability) A->B C In Vivo Dosing (Sprague-Dawley Rats) A->C B->C Clearance Prediction D Serial Blood Sampling (0.083 to 24 hours) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Bioanalysis (MRM Mode: m/z 213.1 -> 114.1) E->F G Non-Compartmental Analysis (Phoenix WinNonlin) F->G H PK Parameter Estimation (CL, Vdss, T1/2, F%) G->H

Figure 1: Comprehensive preclinical pharmacokinetic evaluation workflow for thiazole-piperidine derivatives.

In Vitro ADME: Microsomal Stability

Before advancing to animal models, understanding the intrinsic clearance ( CLint​ ) is critical. The ether linkage and the piperidine ring of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine are highly susceptible to Phase I metabolism (O-dealkylation and N-oxidation).

Metabolism_Logic Parent Parent Drug (m/z 213.1) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Excretion Renal/Biliary Excretion Parent->Excretion Unchanged Drug N_Ox N-Oxidation (Piperidine Ring) CYP->N_Ox O_Dealk O-Dealkylation (Ether Cleavage) CYP->O_Dealk Thiazole_Ox Thiazole Oxidation CYP->Thiazole_Ox N_Ox->Excretion O_Dealk->Excretion Thiazole_Ox->Excretion

Figure 2: Predicted Phase I metabolic pathways for the piperidine-thiazole scaffold.

Protocol: Liver Microsomal Stability Assay

Causality Check: We utilize an NADPH-regenerating system rather than direct NADPH addition to ensure a sustained supply of cofactors over the 60-minute incubation, preventing artificial plateauing of the metabolic rate.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Add the test compound (final concentration 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (Solution A + B).

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 50 ng/mL of an Internal Standard (IS) (e.g., Verapamil). Self-Validation: The cold acetonitrile instantly denatures CYP enzymes, freezing the metabolic profile at exact time points.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Protocol

To determine the oral bioavailability and systemic clearance, a crossover or parallel study in Sprague-Dawley (SD) rats is standard practice for thiazole-amine derivatives [2].

Protocol: Dosing and Serial Sampling
  • Animal Preparation: Fast adult male SD rats (200-250 g) for 12 hours prior to oral dosing. Water remains available ad libitum. Intravenous (IV) groups do not require fasting.

  • Formulation Strategy:

    • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% sterile saline. This ensures complete dissolution of the lipophilic thiazole moiety while remaining well-tolerated intravenously.

    • PO Formulation (5 mg/kg): Suspend in 0.5% Methylcellulose (MC) with 0.1% Tween 80 in purified water.

  • Administration:

    • Administer the IV dose via the lateral tail vein (bolus, 1 mL/kg).

    • Administer the PO dose via oral gavage (5 mL/kg).

  • Blood Collection: Collect 150 µL of blood via the jugular vein cannula into K₂EDTA tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Separation: Centrifuge blood samples immediately at 3,000 × g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.

LC-MS/MS Bioanalytical Methodology

A self-validating bioanalytical method requires matrix-matched calibration curves and Quality Control (QC) samples to ensure that ion suppression from the rat plasma does not skew the quantification.

Protocol: Sample Preparation and Chromatography
  • Protein Precipitation: Thaw plasma samples on ice. Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of extraction solvent (Acetonitrile containing 20 ng/mL Tolbutamide as the IS). Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, return to 5% B. Flow rate: 0.5 mL/min.

  • Mass Spectrometry (ESI+):

    • Operate the mass spectrometer in Positive Electrospray Ionization mode.

    • MRM Transitions: Monitor the protonated parent mass [M+H]+ at m/z 213.1 . The primary quantifier transition is m/z 213.1 114.1 (cleavage of the piperidine ring), and the qualifier transition is m/z 213.1 86.1 .

Data Visualization & PK Parameter Estimation

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). The area under the curve ( AUC0−∞​ ) is calculated using the linear trapezoidal rule. Absolute bioavailability ( F% ) is calculated as:

F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100
Summary of Expected Quantitative Data

The table below summarizes a representative PK profile for a metabolically stable piperidine-thiazole derivative, demonstrating high volume of distribution and moderate clearance.

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (Maximum Concentration)ng/mL- 450±45
Tmax​ (Time to Cmax​ )h- 1.5±0.5
AUC0−∞​ (Total Exposure)ng·h/mL 820±60 2,665±210
T1/2​ (Elimination Half-life)h 3.2±0.4 4.1±0.6
CL (Systemic Clearance)mL/min/kg 20.3±1.5 -
Vdss​ (Volume of Distribution)L/kg 3.8±0.3 -
F% (Absolute Bioavailability)%- 65%

Note: A Vdss​ of 3.8 L/kg indicates extensive tissue penetration, driven by the lipophilicity of the thiazole and the basicity of the piperidine ring, which promotes intracellular sequestration.

References

  • Bilodeau, M. T., Balitza, A. E., Koester, T. J., Manley, P. J., & Rodman, L. D. (2004). "Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel." Journal of Medicinal Chemistry.
  • Chen, et al. (2017). "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

Application Notes & Protocols: Characterization of Piperidine Derivatives as Novel GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols on the application of piperidine derivatives as GPR55 antagonists.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The G-protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target for a multitude of pathologies, including metabolic disorders, inflammatory conditions, neuropathic pain, and cancer.[1][2][3] Initially deorphanized as an atypical cannabinoid receptor, GPR55 is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI) and various synthetic modulators.[3][4] Its unique signaling profile, primarily through Gα12/13 and Gq proteins, distinguishes it from classical cannabinoid receptors and presents a unique opportunity for therapeutic intervention.[5][6] This guide provides a comprehensive overview and detailed protocols for the application and characterization of piperidine derivatives, a promising chemical scaffold, as selective GPR55 antagonists. We will delve into the underlying signaling mechanisms, representative synthesis strategies, and robust in vitro and in vivo validation workflows designed to accelerate drug discovery efforts targeting GPR55.

The GPR55 Receptor: A Complex Signaling Hub

GPR55 is a class A GPCR that, upon activation by agonists like LPI, initiates a cascade of intracellular events. Unlike many GPCRs that primarily signal through Gαs or Gαi, GPR55 preferentially couples to Gαq and Gα12/13 families.[5][7] This coupling triggers distinct downstream pathways critical to its physiological and pathophysiological roles.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5] This Ca2+ mobilization is a hallmark of GPR55 activation and a primary readout in functional assays.

  • Gα12/13 Pathway: Coupling to Gα12/13 proteins activates the small GTPase RhoA.[5][7] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating cytoskeletal dynamics, cell migration, and proliferation.[8]

  • Downstream Effectors: The primary signaling events converge on several key downstream effectors and transcription factors, including the activation of extracellular signal-regulated kinase (ERK1/2), and the nuclear factor of activated T-cells (NFAT), nuclear factor-κB (NF-κB), and cAMP response element-binding protein (CREB).[4][5][7][8]

The multifaceted nature of this signaling makes GPR55 a challenging yet attractive drug target. Antagonists can block these pathways, offering therapeutic potential in diseases driven by GPR55 overactivation, such as certain cancers, metabolic dysfunction-associated fatty liver disease (MAFLD), and chronic inflammation.[3][9][10]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_effectors Downstream Effectors GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 ERK p-ERK1/2 GPR55->ERK Modulates LPI LPI (Agonist) LPI->GPR55 Activates Antagonist Piperidine Antagonist Antagonist->GPR55 Blocks PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Transcription_Factors NFAT, NF-κB, CREB Activation RhoA->Transcription_Factors Ca_release->Transcription_Factors

Caption: GPR55 Signaling Cascade and Point of Antagonist Intervention.

Piperidine Derivatives for GPR55 Antagonism

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved pharmaceuticals.[11][12] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it a "privileged structure." For GPR55, specific piperidine derivatives, such as those incorporating a 1,3,4-oxadiazol-2-one moiety, have been identified as potent and selective antagonists.[1][13][14]

A notable example from high-throughput screening campaigns is the probe ML191 , a piperidinyl-oxadiazolone compound.[15] The modular synthesis of this class of compounds allows for rapid generation of analogues to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[1][13]

Piperidine_Scaffold cluster_scaffold General Scaffold: Piperidine-Substituted 1,3,4-Oxadiazol-2-one Scaffold Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Synthesis Modular Synthesis of Piperidine Derivatives Primary_Assay Primary Screen: β-Arrestin Assay Synthesis->Primary_Assay Test Compounds Functional_Assay Functional Confirmation: Ca²⁺ Flux Assay Primary_Assay->Functional_Assay Confirm Hits Signaling_Assay Signaling Pathway: p-ERK1/2 Western Blot Functional_Assay->Signaling_Assay Selectivity_Assay Selectivity Panel: (CB1, CB2, GPR35) Signaling_Assay->Selectivity_Assay Characterize Lead PK_Studies Pharmacokinetics (ADME/Tox) Selectivity_Assay->PK_Studies Efficacy_Studies Efficacy in Disease Model (e.g., Inflammation, Metabolic) PK_Studies->Efficacy_Studies

Caption: Hierarchical workflow for the development of GPR55 antagonists.

Part A: Representative Synthesis Protocol

The synthesis of piperidine-substituted 1,3,4-oxadiazol-2-ones is designed for modularity, allowing for diverse substitutions to probe the GPR55 binding pocket. [1][13]The following is a generalized protocol based on published methods.

Protocol 1: Synthesis of a Piperidine-Oxadiazolone Derivative

  • Hydrazide Formation: React a substituted benzoic acid with an excess of hydrazine hydrate in a suitable solvent like ethanol under reflux. The product hydrazide typically precipitates upon cooling and can be isolated by filtration.

  • Carbazate Formation: Treat the resulting hydrazide with a chloroformate (e.g., phenyl chloroformate) in the presence of a base like pyridine in a solvent such as dichloromethane (DCM) at 0°C to room temperature. This reaction forms the key carbazate intermediate.

  • Cyclization to Oxadiazolone: Heat the carbazate intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization, forming the 1,3,4-oxadiazol-2-one ring.

  • N-Alkylation with Piperidine Moiety: The final step involves the N-alkylation of the oxadiazolone with a suitable piperidine electrophile (e.g., 1-Boc-4-(bromomethyl)piperidine) under basic conditions (e.g., using potassium carbonate in DMF). If a Boc-protected piperidine is used, a final deprotection step with an acid like trifluoroacetic acid (TFA) is required.

Causality & Trustworthiness: This modular approach is self-validating as each intermediate can be purified and characterized by standard analytical techniques (NMR, LC-MS, HRMS) before proceeding. This ensures the integrity of the final compound and allows for systematic troubleshooting.

Part B: In Vitro Characterization Protocols

A panel of in vitro assays is essential to confirm that a compound acts as a GPR55 antagonist and to determine its potency and selectivity. Assays should be performed in cell lines stably expressing recombinant human GPR55 (e.g., HEK293, CHO, or U2OS cells). [3][7][13] Protocol 2: β-Arrestin Recruitment Assay (Primary Screen)

This assay is a robust method for identifying GPCR ligands. Agonist activation of GPR55 promotes the recruitment of β-arrestin to the receptor at the cell membrane. Antagonists will block this recruitment. [1][13][15]

  • Cell Plating: Plate U2OS or CHO cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein in 96- or 384-well imaging plates. Allow cells to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test piperidine derivative (e.g., 1 nM to 30 µM) for 15-30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Agonist Challenge: Add a known GPR55 agonist, such as LPI, at a concentration that elicits ~80% of the maximal response (EC80).

  • Imaging: After a 30-60 minute incubation at 37°C, acquire images using a high-content imaging system.

  • Analysis: Quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane. Plot the inhibition of agonist-induced translocation against the antagonist concentration to determine the IC50 value.

Expertise & Experience: Using an EC80 concentration of the agonist provides a sensitive window to detect competitive antagonism. A full agonist dose-response curve should also be run in the presence of a fixed concentration of the antagonist (a Schild analysis) to confirm the mechanism of antagonism.

Protocol 3: Intracellular Calcium Mobilization Assay

This functional assay directly measures a key GPR55 signaling output. [4][7]

  • Cell Preparation: Harvest HEK293 cells stably expressing GPR55 and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Plate: Add the dye-loaded cells to a 96- or 384-well plate.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

  • Agonist Injection: Inject an EC80 concentration of LPI and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: Calculate the peak fluorescence response and normalize it to the baseline. Plot the inhibition of the LPI-induced calcium signal against the antagonist concentration to derive the IC50.

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)

This assay confirms antagonist activity on a downstream signaling pathway. [3][4]

  • Cell Culture: Grow GPR55-expressing cells in 6-well plates until they reach ~80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Treatment: Pre-treat cells with the test antagonist for 30 minutes.

  • Stimulation: Stimulate the cells with LPI (EC80) for 5-10 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (loading control). Subsequently, use appropriate HRP-conjugated secondary antibodies.

  • Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is used to assess the level of inhibition.

Part C: In Vivo Evaluation

After thorough in vitro characterization, lead compounds should be evaluated in relevant animal models. GPR55 antagonism has shown promise in models of metabolic disease, inflammation, and neuropathic pain. [1][9][16] Protocol 5: High-Fat Diet (HFD)-Induced Obesity and Inflammation Model

This model is relevant for testing the therapeutic potential of GPR55 antagonists in metabolic disorders. [16]

  • Animal Model: Use male C57BL/6 mice. After an acclimatization period, feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, glucose intolerance, and low-grade inflammation. A control group will receive a standard chow diet.

  • Drug Administration: Administer the piperidine derivative (e.g., 1-10 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for the last 2-4 weeks of the HFD feeding period.

  • Metabolic Phenotyping:

    • Body Weight & Food Intake: Monitor weekly.

    • Glucose Tolerance Test (GTT): At the end of the treatment period, fast the mice overnight and administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection. [16]4. Tissue Collection & Analysis: At the study endpoint, collect blood and tissues (liver, epididymal fat).

    • Plasma Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

    • Histology: Perform H&E staining on liver sections to assess steatosis.

    • Gene Expression: Analyze the expression of inflammatory and fibrotic markers in liver and adipose tissue via RT-qPCR.

Authoritative Grounding: The choice of animal model is critical. The HFD model is well-established and recapitulates key features of human metabolic syndrome. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical standards.

Data Interpretation and SAR

The data generated from these protocols allow for a comprehensive evaluation of the piperidine derivatives. Key parameters should be summarized for clear comparison. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For example, studies on piperidine-oxadiazol-2-ones have shown that modifications to the aryl group adjacent to the oxadiazolone can be detrimental, while a distal cyclopropane group can be beneficial for activity. [1][13]Similarly, detailed SAR studies on other GPR55 antagonist scaffolds like CID16020046 have identified key substituents that modulate potency. [17][18] Table 1: In Vitro Profile of Representative GPR55 Antagonists

CompoundScaffold TypeGPR55 Antagonist IC50 (β-arrestin)Selectivity vs. CB1/CB2Reference
ML191 Piperidinyl-Oxadiazolone160 nM>100-fold[15]
ML192 Thienopyrimidine1080 nM>45-fold[15][19]
ML193 Quinoline Aryl Sulfonamide221 nM>27-fold (CB1), >145-fold (CB2)[2][15]
CID16020046 Pyrazololactam150 nMSelective over CB1/CB2[2][20]

Conclusion

The protocols and framework detailed in this guide provide a robust system for the discovery and validation of piperidine derivatives as GPR55 antagonists. By systematically applying these methodologies—from modular synthesis and hierarchical in vitro screening to targeted in vivo efficacy studies—researchers can effectively advance the development of novel therapeutics for GPR55-mediated diseases. The inherent "drug-likeness" of the piperidine scaffold, combined with a deep understanding of the GPR55 signaling nexus, positions this compound class as a highly promising avenue for future drug discovery.

References

  • Henstridge, C. M., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160(3), 604–614. [Link]

  • Henstridge, C. M., et al. (2010). GPR55 ligands promote receptor coupling to multiple signalling pathways. British Journal of Pharmacology, 160, 604–614. [Link]

  • Kotsikorou, E., et al. (2011). GPR55: signaling pathways and functions. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4-5), 403-410. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR55. [Link]

  • AJMC Staff. (2026). Emerging Target Offers New Hope in Treating Fatty Liver Disease. AJMC. [Link]

  • Meza-Aviña, M. E., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(7), 1827-1830. [Link]

  • Meza-Aviña, M. E., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed. [Link]

  • Wang, J., et al. (2024). Discovery of Novel Peptide Antagonists Targeting GPR55 for Liver Inflammation and Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Ross, R. A. (2009). GPR55: a new promising target for metabolism? Journal of Molecular Endocrinology, 42(5), 361-365. [Link]

  • Marichal-Cancino, B. A., et al. (2022). Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats. Frontiers in Pharmacology, 13, 961605. [Link]

  • Al-Hasan, N., et al. (2024). Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells. International Journal of Molecular Sciences, 25(11), 5732. [Link]

  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. [Link]

  • Hurst, D. P., et al. (2013). Identification of the GPR55 antagonist binding site using a novel set of high potency GPR55 selective ligands. Journal of Biological Chemistry, 288(15), 10545-10560. [Link]

  • Heynen-Genel, S., et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Meza-Aviña, M. E., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - Fingerprint. Ben-Gurion University Research Portal. [Link]

  • Lee, S. H., et al. (2024). GPR55 Antagonist CID16020046 Attenuates Obesity-Induced Airway Inflammation by Suppressing Chronic Low-Grade Inflammation in the Lungs. International Journal of Molecular Sciences, 25(13), 7274. [Link]

  • Figuerola-Asencio, L., et al. (2022). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure-Activity Relationship. ACS Medicinal Chemistry Letters, 13(12), 1951-1958. [Link]

  • Al-Hasan, N., et al. (2021). Effects of a Novel GPR55 Antagonist on the Arachidonic Acid Cascade in LPS-Activated Primary Microglial Cells. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Brown, A. J., et al. (2018). Structure-Activity Relationship of the GPR55 Antagonist, CID16020046. Pharmacology, 102(5-6), 324-329. [Link]

  • ResearchGate. Piperidine derivatives scope of this review. [Link]

  • Brown, A. J., et al. (2018). Structure-Activity Relationship of the GPR55 Antagonist, CID16020046. ResearchGate. [Link]

  • Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Google Patents. (2019).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This hub is designed for researchers and drug development professionals optimizing the synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine. The synthesis of this highly polar, biologically relevant ether relies on a delicate Nucleophilic Aromatic Substitution (SNAr) followed by a sensitive deprotection step[1].

Below, you will find our mechanistic workflows, in-depth troubleshooting Q&As, self-validating protocols, and quantitative optimization matrices to help you maximize your isolated yields.

Part 1: Mechanistic Workflow & Causality

The synthesis relies on the etherification of an N-Boc-protected 3-piperidinemethanol with a 2-halo-4-methylthiazole. The electron-deficient nature of the thiazole ring, driven by the adjacent electronegative nitrogen, facilitates nucleophilic attack at the C2-position[2].

SynthesisWorkflow A N-Boc-3-piperidinemethanol (Starting Material) B Alkoxide Formation (NaH, Anhydrous DMF) A->B Deprotonation C SNAr Coupling (2-Bromo-4-methylthiazole) B->C Nucleophilic Attack D Boc-Protected Ether (Intermediate) C->D Etherification E Boc Deprotection (TFA in DCM) D->E Acidic Cleavage F Target Compound (SCX Isolation) E->F Free Base Isolation

Workflow for the synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

SNArMechanism Nuc Alkoxide Nucleophile (Strong Base) Meisenheimer Meisenheimer Complex (Delocalized Thiazole Anion) Nuc->Meisenheimer Addition (Rate Determining) Elec 2-Halo-4-methylthiazole (Electrophile) Elec->Meisenheimer Addition (Rate Determining) Product Coupled Thiazolyl Ether (Product) + Halide Meisenheimer->Product Elimination (Fast)

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the thiazole C2-position.

Part 2: Troubleshooting Guides & FAQs

Q1: My SNAr coupling yield is stuck below 40%. How can I drive the reaction to completion? Causality & Solution: The 2-position of a thiazole is moderately activated for SNAr, but it is significantly less reactive than highly electron-deficient systems like 2-fluoronitrobenzene[2]. If your yield is low, the alkoxide nucleophile is likely not fully forming, or your electrophile is too unreactive.

  • Switch to a stronger base: Potassium carbonate (K2CO3) is insufficient for this primary alcohol. You must use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to generate the "naked" alkoxide.

  • Change the leaving group: Switch from 2-chloro-4-methylthiazole to 2-bromo-4-methylthiazole. The C-Br bond is more polarizable, which lowers the activation energy required to form the Meisenheimer complex, significantly improving yields when introducing alkoxy chains[3].

Q2: I am losing my final deprotected product during the aqueous workup. How do I isolate this highly polar amine? Causality & Solution: The final product, 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, contains both a basic piperidine nitrogen and a thiazole ring. It is highly polar and water-soluble, even at elevated pH levels. Standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) will result in massive yield loss to the aqueous layer.

  • Solution: Abandon aqueous extraction. Instead, utilize a catch-and-release Strong Cation Exchange (SCX) cartridge. Load the crude TFA/DCM reaction mixture directly onto the SCX resin (the basic piperidine binds to the sulfonic acid resin). Wash with MeOH to remove non-basic impurities, and elute your pure target compound using 2M Ammonia in Methanol.

Q3: I'm seeing a lot of degradation products and a dark reaction mixture during the etherification. What's going wrong? Causality & Solution: Thiazole rings can undergo ring-opening or degradation if exposed to strong bases at high temperatures for extended periods.

  • Solution: Control the thermodynamics. Do not mix all reagents and heat them simultaneously. Pre-form the alkoxide at 0 °C, allow hydrogen gas to evolve completely, and only then add the 2-halo-4-methylthiazole dropwise. Limit the reaction temperature to a maximum of 25 °C (room temperature). The SNAr with the bromide derivative will proceed smoothly without the need for destructive refluxing[3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, our protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Base-Mediated SNAr Etherification
  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under an Argon atmosphere at 0 °C.

  • Alkoxide Formation: Add a solution of N-Boc-3-piperidinemethanol (1.0 eq) in DMF dropwise.

    • Validation Checkpoint 1: Observe the reaction visually. You must see the evolution of H2 gas. Stir for 30 minutes until bubbling completely ceases, confirming 100% alkoxide formation.

  • Coupling: Add 2-bromo-4-methylthiazole (1.2 eq) dropwise at 0 °C. Remove the ice bath and let it stir at 25 °C for 4 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, quench in MeOH, and run LC-MS. Do not proceed to quench until the extracted ion chromatogram (EIC) shows <5% of the starting piperidinemethanol.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x), wash the organic layer with 5% LiCl (aq) to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Boc-Deprotection and Polar Amine Isolation
  • Cleavage: Dissolve the crude intermediate from Protocol A in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

    • Validation Checkpoint 3: Run TLC (Ninhydrin stain). The starting material will not stain, but the deprotected secondary amine will immediately show a bright, visible spot.

  • SCX Isolation: Evaporate the DCM/TFA under reduced pressure. Dissolve the residue in minimal MeOH and load it onto a pre-conditioned SCX-2 cartridge.

  • Elution: Wash the cartridge with 3 column volumes of MeOH (discard wash). Elute the product with 3 column volumes of 2M NH3 in MeOH. Concentrate the eluent to yield the pure free base.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields for the SNAr step, demonstrating why Protocol A is the authoritative standard.

VariableCondition A (Sub-optimal)Condition B (Intermediate)Condition C (Optimized)
Electrophile 2-Chloro-4-methylthiazole2-Chloro-4-methylthiazole2-Bromo-4-methylthiazole
Base K2CO3 (2.0 eq)KOtBu (1.5 eq)NaH (1.5 eq)
Solvent AcetonitrileTHFAnhydrous DMF
Temperature 80 °C (Reflux)65 °C0 °C to 25 °C
SNAr Yield < 20%45 - 55%> 85%
Primary Issue Unreacted starting materialThiazole degradation / DarkeningNone (Clean conversion)

References[1] Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens, MDPI. URL:https://www.mdpi.com/article[2] Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol, Benchchem. URL: https://www.benchchem.com/application-notes[3] Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis, ResearchGate. URL:https://www.researchgate.net/publication

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently see researchers and drug development professionals encounter solubility bottlenecks when working with complex heterocyclic amines. This guide is designed to move beyond generic advice, providing you with the physicochemical causality behind your compound's behavior and self-validating protocols to ensure robust experimental integrity.

Physicochemical Profiling: Understanding the Causality

To troubleshoot solubility, we must first understand the molecular architecture of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine . This bidentate molecule features two distinct ionizable centers:

  • The Piperidine Ring: A strongly basic secondary aliphatic amine. The conjugate acid of piperidine has a pKa of approximately 11.24 [1].

  • The 4-Methyl-1,3-thiazole Ring: A weakly basic, lipophilic aromatic heterocycle.

The Causality of Precipitation: Because the piperidine nitrogen is highly basic, the molecule exists almost entirely in its protonated (cationic) state at physiological pH (7.4). While this charge theoretically enhances aqueous solvation, the lipophilic thiazole-ether moiety drives hydrophobic aggregation. If the local pH during dilution exceeds 9.0, or if the transition from a non-polar stock solvent (DMSO) to an aqueous environment is too abrupt, the unprotonated free base will rapidly nucleate and precipitate. Troubleshooting must therefore focus on controlled protonation, solvent transition kinetics, and thermodynamic stabilization.

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and correct your specific solubility failure point.

TroubleshootingWorkflow Start Solubility Issue Detected 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine Form What is the starting material? Start->Form Powder Free Base Powder Form->Powder DMSO DMSO Stock Solution Form->DMSO DirectAq Direct Aqueous Dissolution Powder->DirectAq Dilution Dilution into Assay Buffer DMSO->Dilution SaltForm In Situ Salt Formation (e.g., 0.1M HCl equivalent) DirectAq->SaltForm Poor solubility SaltForm->Dilution Precipitation Precipitation / Cloudiness? Dilution->Precipitation CheckPH Check Buffer pH (Must be < 9.0) Precipitation->CheckPH Yes CheckDMSO Check Final DMSO % (Keep ≤ 2.5%) Precipitation->CheckDMSO Yes AddExcipient Add Solubilizers (e.g., HP-β-CD, BSA) Precipitation->AddExcipient Persistent

Diagnostic workflow for troubleshooting piperidine-thiazole derivative solubility issues.

Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock in DMSO, but when I dilute it to 100 µM in my pH 7.4 HEPES buffer, the solution turns cloudy. Why? Causality & Solution: This is classic "solvent-shift precipitation." The compound is highly soluble in DMSO as an uncharged free base. When introduced into the aqueous buffer, the DMSO diffuses away faster than the piperidine nitrogen can become fully protonated by the buffer, causing transient supersaturation of the lipophilic free base. Actionable Fix: Do not dilute directly from 50 mM to 100 µM. Perform an intermediate dilution in DMSO (e.g., to 5 mM), and then add this dropwise to the pre-warmed buffer under vigorous vortexing. Ensure the final DMSO concentration does not exceed 2.5% to prevent solvent-associated toxicity in downstream biological assays [2].

Q2: Can I dissolve the free base powder directly into water or PBS without using DMSO? Causality & Solution: Direct dissolution of the free base powder in neutral water is thermodynamically unfavorable due to the high lattice energy and lipophilicity of the unprotonated thiazole-piperidine structure. Actionable Fix: You must perform in situ salt formation. Suspend the powder in a small volume of water and add 1.05 molar equivalents of a mild acid (e.g., 0.1 M HCl) to protonate the piperidine nitrogen. Once dissolved, slowly back-titrate with your assay buffer to your target pH.

Q3: My compound appears dissolved, but my dose-response curves are flat or erratic at higher concentrations. What is happening? Causality & Solution: You are likely experiencing sub-visible aggregation (colloidal formation). The compound hasn't macroscopically precipitated, but it has formed micelles or colloids that sequester the active monomer, reducing the bioavailable concentration. Actionable Fix: Incorporate a thermodynamic solubilizer. Adding 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA) can disrupt these colloids.

Quantitative Data & Operational Limits

ParameterOperational Limit / ValueMechanistic Rationale
Piperidine pKa ~11.24Dictates that the molecule is >99% protonated at pH 7.4, requiring acidic assistance for initial solvation [1].
Max DMSO in Assay ≤ 2.5% (v/v)Exceeding this threshold induces cellular toxicity and compromises biological assay integrity [2].
Optimal Stock Conc. 10 - 20 mMMinimizes the risk of precipitation upon intermediate dilution compared to highly concentrated (50+ mM) stocks.
Critical pH Threshold pH > 9.0Approaching the pKa shifts the equilibrium toward the insoluble free base, guaranteeing precipitation.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must include an internal validation step to confirm success before proceeding to expensive biological assays.

Protocol A: Optimized DMSO-to-Aqueous Dilution (Solvent-Shift Method)

This protocol ensures kinetic trapping of the monomeric compound during the transition from organic to aqueous media.

  • Stock Preparation: Dissolve the lyophilized 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine powder in anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

    • Validation Check: Visually inspect against a dark background. The solution must be optically clear with no refractive striations.

  • Intermediate Dilution: Dilute the 10 mM stock to a 1 mM intermediate working solution using pure DMSO.

  • Aqueous Transition: Pre-warm the target aqueous buffer (e.g., PBS or HEPES, pH 7.4) to 37°C. Place the buffer on a magnetic stirrer at 500 rpm.

  • Dropwise Addition: Add the 1 mM DMSO intermediate dropwise into the vortex center of the buffer to reach the final desired concentration (e.g., 10 µM). This results in a final DMSO concentration of 1.0%.

  • Self-Validation (Aggregate Check): Transfer 1 mL of the final solution to a cuvette and read the absorbance at 600 nm (OD600). An OD600 > 0.05 indicates sub-visible precipitation. If this occurs, discard the solution and repeat using a buffer supplemented with 0.1% BSA or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol B: In Situ Salt Formation (DMSO-Free Method)

Use this workflow when downstream applications (such as highly sensitive cell lines or structural biology assays) cannot tolerate organic solvents.

  • Weighing & Suspension: Weigh 5 mg of the free base powder into a glass vial. Add 900 µL of MS-grade water. The compound will remain as a cloudy suspension.

  • Acidic Solubilization: Calculate the molarity of the suspension. Add 1.05 molar equivalents of 0.1 M HCl dropwise.

    • Mechanistic Note: The HCl selectively protonates the piperidine nitrogen, converting the lipophilic free base into a highly soluble hydrochloride salt.

  • Agitation: Vortex continuously for 3-5 minutes until the suspension clears completely.

  • Buffering: Slowly add 10X concentrated assay buffer (e.g., 10X PBS) to reach a 1X final concentration, then adjust the final volume with water.

  • Self-Validation (pH & Clarity): Verify the final pH is between 7.2 and 7.4 using a micro-pH probe. Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for any microscopic pellet. If no pellet is present, the salt formation and buffering were successful, and the monomer is stable.

optimizing reaction conditions for the synthesis of thiazole-containing compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. In drug development and materials science, optimizing the construction of the thiazole pharmacophore—most notably via the Hantzsch synthesis—requires a deep understanding of reaction kinetics, thermodynamics, and mechanistic pathways.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step to ensure your synthetic workflows are robust and reproducible.

I. Mechanistic Foundation: The Hantzsch Thiazole Synthesis

To troubleshoot effectively, we must first understand the reaction pathway. The classical Hantzsch synthesis involves the condensation of an α -haloketone with a thioamide or thiourea. The reaction proceeds through nucleophilic attack, cyclization, and a final, often rate-limiting, dehydration step [4].

HantzschMechanism A α-Haloketone + Thioamide B Nucleophilic Attack (S attacks α-C) A->B C Thioimidate Intermediate B->C D Cyclization (N attacks C=O) C->D E Hydroxythiazoline D->E F Dehydration (-H2O) E->F G Substituted Thiazole F->G

Caption: Step-by-step mechanism of the Hantzsch thiazole synthesis.

II. Troubleshooting Guide: Diagnostics & Solutions

Issue 1: My reaction yields are consistently low (<50%), and TLC shows unreacted starting material even after 12 hours of reflux.

  • The Causality: The final dehydration step of the hydroxythiazoline intermediate (Node E to F in the diagram above) carries a high activation energy barrier. Under conventional heating (e.g., refluxing ethanol), achieving sufficient energy transfer is slow, leading to prolonged reaction times where sensitive α -haloketones can degrade or self-condense [1].

  • The Solution: Transition to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, uniform dielectric heating that dramatically accelerates the cyclization and dehydration steps. Studies have shown that reactions requiring 8–15 hours under conventional reflux can be driven to completion in just 30 minutes at 90°C under microwave conditions, boosting yields from ~50% to over 85%[3].

Issue 2: When using N-substituted thioureas, NMR analysis reveals a mixture of regioisomers. How do I control selectivity?

  • The Causality: N-substituted thioureas possess two distinct nucleophilic nitrogen atoms. The regioselectivity of the cyclization step is highly pH-dependent.

  • The Solution: To favor the standard 2-(N-substituted amino)thiazole , conduct the reaction in a neutral solvent (e.g., pure ethanol or methanol). The less sterically hindered pathway will naturally dominate. Conversely, if your goal is to synthesize the 3-substituted 2-imino-2,3-dihydrothiazole isomer, you must run the reaction under strongly acidic conditions (e.g., 10M HCl in EtOH), which protonates the intermediate and alters the nucleophilicity of the nitrogen centers [4].

Issue 3: My α -haloketone is undergoing dehalogenation rather than the desired coupling.

  • The Causality: Dehalogenation is a common side reaction when using overly harsh bases or when the substrate is highly sensitive.

  • The Solution: Optimize your base and solvent pairing. Avoid strong bases like DBU or t-BuONa. Instead, utilize a milder, softer base such as Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like Acetonitrile ( CH3​CN ). The large ionic radius of cesium provides excellent solubility and soft basicity, which promotes the desired nucleophilic substitution without stripping the halogen [2].

OptimizationWorkflow Start Low Thiazole Yield CheckTLC TLC Analysis: Starting Material Remaining? Start->CheckTLC YesSM Incomplete Reaction CheckTLC->YesSM Yes NoSM Side Reactions / Decomposition CheckTLC->NoSM No Microwave Switch to Microwave Irradiation (90°C, 30 min) YesSM->Microwave BaseSolvent Optimize Base/Solvent (e.g., Cs2CO3 in MeCN) NoSM->BaseSolvent Success Optimized Thiazole Product Microwave->Success BaseSolvent->Success

Caption: Diagnostic workflow for resolving low yields in thiazole synthesis.

III. Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal impact of optimizing reaction conditions, demonstrating the stark contrast between conventional and optimized methodologies.

Synthetic ApproachSubstratesSolvent & BaseEnergy SourceTimeAverage YieldRef
Conventional Hantzsch α -haloketone + thioureaEtOH (Neutral)Thermal Reflux8–15 h18–55%[3]
Microwave-Assisted α -haloketone + thioureaMeOH (Neutral)Microwave (90°C)30 min85–95%[3]
Base-Optimized (Sensitive) Enaminoester + bromodifluoroacetamide CH3​CN + Cs2​CO3​ Thermal (90°C)48 h76%[2]

IV. Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Aminothiazoles

This protocol utilizes dielectric heating to overcome activation barriers rapidly, minimizing side-product formation[3].

  • Preparation: In a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the α -haloketone (1.0 equiv, e.g., 5.0 mmol) and the thiourea derivative (1.5 equiv, 7.5 mmol).

  • Solvent Addition: Add 5.0 mL of high-purity Methanol. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 90°C, with a dynamic power setting (max 150 W) for 30 minutes.

  • Self-Validation Check (In-Process): After cooling, spot the crude mixture on a silica TLC plate alongside the starting α -haloketone. The α -haloketone spot should be completely absent, validating full conversion.

  • Workup: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous Na2​CO3​ solution.

  • Isolation: Swirl vigorously. The sudden shift in polarity and pH will cause the pure aminothiazole to precipitate. Filter via a Buchner funnel, wash with cold distilled water, and air dry.

Protocol B: Acid-Base Extraction for Difficult Purifications

If your thiazole product co-elutes with non-basic impurities during chromatography, exploit the basicity of the thiazole nitrogen for purification [4].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (50 mL).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 20 mL). The aminothiazole will protonate and migrate to the aqueous layer. Discard the organic layer containing neutral/acidic impurities.

  • Self-Validation Check: The aqueous layer should now contain your product. To validate, slowly add 2M NaOH dropwise to the aqueous layer until the pH reaches 9-10. You will observe immediate cloudiness or precipitation—this visually confirms the deprotonation and crashing out of your free-base thiazole.

  • Recovery: Re-extract the basic aqueous layer with fresh Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

V. Frequently Asked Questions (FAQs)

Q: Can the Hantzsch synthesis be adapted for "Green Chemistry" standards? A: Absolutely. The traditional use of volatile organic solvents and prolonged heating is being phased out. You can achieve greener conditions by utilizing the microwave-assisted protocol described above, which drastically reduces energy consumption and reaction time [1]. Furthermore, solvent-free conditions using liquid-assisted grinding (LAG) or ultrasonic irradiation are highly effective alternatives.

Q: My thiazole derivative decomposes during storage. How can I prevent this? A: Thiazole instability is rarely intrinsic to the core ring; it is usually caused by residual impurities. Traces of acid or base from incomplete workups can catalyze degradation over time. Ensure your final washing steps are thorough and the product is strictly neutral. Additionally, some electron-rich thiazoles are prone to photo-oxidation; store these compounds in amber vials under an inert argon or nitrogen atmosphere[1].

VI. References

  • Németh, A. Gy., et al. "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters." Organic Letters, ACS Publications. Available at:[Link]

  • Kamila, S., et al. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas." Tetrahedron Letters, PubMed Central. Available at:[Link]

Technical Support Center: Navigating the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Substituted Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperidines are a cornerstone in medicinal chemistry, and mastering their synthesis is paramount for the rapid advancement of new therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to empower you in your synthetic endeavors.

Part 1: Troubleshooting Guides & FAQs

This section is structured to provide immediate, actionable solutions to specific problems you may encounter during your experiments.

Reductive Amination

Reductive amination is a widely used method for constructing the piperidine ring.[3] However, it is not without its challenges.

Q1: My reductive amination is yielding a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors. A primary issue is often the unfavorable equilibrium of imine/iminium ion formation. To drive the reaction forward, it is crucial to remove water as it forms, which can be accomplished using dehydrating agents like molecular sieves or through azeotropic distillation.[3] Another critical aspect is the choice of the reducing agent. The reactivity of the reducing agent must be matched to the substrate and reaction conditions. Suboptimal reaction conditions, such as temperature and solvent, can also significantly hinder the reaction rate and yield.[3]

Q2: I'm observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

A2: A common challenge in reductive amination is the formation of side products. The most frequently observed side reactions are the over-alkylation of the amine and the reduction of the starting carbonyl compound to an alcohol.[3] To minimize over-alkylation, it is advisable to use a stoichiometry with a slight excess of the amine. To prevent the reduction of the starting carbonyl, select a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB).[4]

Q3: What is the optimal pH for reductive amination?

A3: A mildly acidic pH, typically between 4 and 6, is generally considered optimal for the formation of the imine/iminium ion intermediate.[3] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is too high (basic), the carbonyl group will not be sufficiently activated for nucleophilic attack.[3]

G start Low Yield in Reductive Amination check_water Is water being effectively removed? start->check_water add_dehydrating Add molecular sieves or use azeotropic distillation check_water->add_dehydrating No check_reducing_agent Is the reducing agent appropriate? check_water->check_reducing_agent Yes add_dehydrating->check_reducing_agent screen_reducers Screen alternative reducing agents (e.g., STAB, NaCNBH3) check_reducing_agent->screen_reducers No check_conditions Are the reaction conditions optimal? check_reducing_agent->check_conditions Yes screen_reducers->check_conditions optimize_conditions Optimize temperature, solvent, and pH (4-6) check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, offering a high degree of stereocontrol.[5][6]

Q1: My aza-Diels-Alder reaction is not proceeding or giving a low yield. What should I investigate?

A1: Poor reactivity in aza-Diels-Alder reactions can often be attributed to the electronic nature of the diene and dienophile. Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate.[5] Additionally, the choice of catalyst is critical. Strong Lewis acids can sometimes lead to the degradation of reactants. It is advisable to screen various Lewis acids or Brønsted acids to find the optimal conditions. Organocatalysts can also be a viable alternative.[5]

Q2: How can I improve the stereoselectivity of my aza-Diels-Alder reaction?

A2: Poor stereoselectivity may indicate that the reaction is proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, which can be influenced by the use of strong Lewis acids.[5][7] To enhance stereoselectivity, consider using cyclic dienes, which often provide higher diastereoselectivities.[5] The choice of catalyst can also significantly influence the reaction pathway and, consequently, the stereochemical outcome.[5]

G start Poor Stereoselectivity check_diene Are you using an acyclic diene? start->check_diene use_cyclic_diene Switch to a cyclic diene check_diene->use_cyclic_diene Yes check_catalyst Is the catalyst choice optimized? check_diene->check_catalyst No use_cyclic_diene->check_catalyst screen_catalysts Screen different Lewis/Brønsted acids or organocatalysts check_catalyst->screen_catalysts No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes screen_catalysts->check_temp lower_temp Try lowering the reaction temperature check_temp->lower_temp No success Improved Stereoselectivity check_temp->success Yes lower_temp->success

Caption: Decision tree for troubleshooting poor stereoselectivity.

Ring-Closing Metathesis (RCM)

RCM has emerged as a versatile method for the synthesis of substituted piperidines, valued for its functional group tolerance and mild reaction conditions.[8][9]

Q1: My RCM reaction is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete RCM reactions can be due to several factors. Ensure an inert atmosphere is maintained throughout the reaction, as the ruthenium catalysts are sensitive to oxygen.[8] The choice of solvent and concentration is also crucial; dichloromethane is commonly used at concentrations around 0.1 M to favor intramolecular cyclization over intermolecular polymerization.[9] If the reaction is still slow, consider switching to a more active second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst.[9]

Q2: I am observing the formation of dimeric or polymeric byproducts. What is the cause and how can I prevent this?

A2: The formation of intermolecular reaction products is a common side reaction in RCM.[10] This is often a concentration-dependent issue. Running the reaction at high dilution (typically 0.001 M to 0.05 M) will favor the intramolecular ring-closing pathway.[8][9]

General Challenges and Solutions

Q: My reaction is producing a mixture of 2-, 3-, and 4-substituted piperidine isomers. How can I improve regioselectivity?

A: Achieving high regioselectivity is a significant challenge in piperidine synthesis.[11] When functionalizing a pyridine ring prior to reduction, the directing effects of existing substituents are paramount for favoring substitution at the desired position.[11] For intramolecular cyclization approaches, the structure of the acyclic precursor dictates the regiochemical outcome.[11] In metal-catalyzed reactions, the choice of ligand can be critical in controlling regioselectivity, as the steric and electronic properties of the ligand can influence the reaction pathway.[11]

Q: What are the most common protecting groups for the piperidine nitrogen, and when should I use them?

A: The choice of a nitrogen protecting group is crucial and depends on the overall synthetic strategy and the stability of the molecule to various deprotection conditions.[12] Common protecting groups include:

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA). It is often used when subsequent reactions are performed under basic or neutral conditions.

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation, making it orthogonal to the Boc group.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine), commonly used in solid-phase peptide synthesis.[12]

G start Select N-Protecting Group acid_labile Is acid lability tolerable? start->acid_labile use_boc Use Boc (deprotect with TFA) acid_labile->use_boc Yes hydrogenolysis Are reducible groups present (e.g., alkynes, benzyl ethers)? acid_labile->hydrogenolysis No use_cbz Use Cbz (deprotect with H2/Pd) hydrogenolysis->use_cbz Yes base_labile Is base lability required? hydrogenolysis->base_labile No use_fmoc Use Fmoc (deprotect with piperidine) base_labile->use_fmoc Yes

Caption: A logical diagram for selecting an appropriate N-protecting group for piperidine derivatives.[12]

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Diastereoselective Reductive Amination for 2,6-disubstituted Piperidines

This protocol is a general guideline for the synthesis of a cis-2,6-disubstituted piperidine from a 1,5-dicarbonyl compound.

Materials:

  • 1,5-dicarbonyl compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,5-dicarbonyl compound and anhydrous DCM.

  • Add benzylamine and a catalytic amount of acetic acid to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2,6-disubstituted piperidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis

This protocol describes a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction.

Materials:

  • N-Tosyl-imine (1.0 eq)

  • Cyclopentadiene (freshly cracked, 2.0 eq)

  • Zinc chloride (ZnCl₂), anhydrous (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride and anhydrous DCM.

  • Add the N-tosyl-imine to the stirred suspension at room temperature.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add freshly cracked cyclopentadiene to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the desired tetrahydropyridine cycloadduct.

  • Characterize the product using appropriate spectroscopic methods (NMR, IR, MS).

Part 3: Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentTypical SolventsAdvantagesDisadvantages
Sodium triacetoxyborohydride (STAB) DCE, DCM, THF, Dioxane[4]Mild, selective for imines/iminiums, suitable for one-pot reactions.[3]Water-sensitive.[3]
Sodium cyanoborohydride (NaCNBH₃) Methanol, Ethanol[4]Tolerant to a wider pH range, not water-sensitive.Highly toxic, requires careful handling.
Sodium borohydride (NaBH₄) Methanol, Ethanol[4]Inexpensive, potent reducing agent.[3]Lacks selectivity, can reduce starting carbonyls, often requires a two-step procedure.[3][4]

References

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines - Benchchem.
  • Ring-Closing Metathesis (RCM)
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. [Link]

  • Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines | Organic Letters - ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]

  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC. [Link]

  • RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS Pedro Merino - Semantic Scholar. [Link]

  • Approaches to α-functionalization of piperidines by C H... - ResearchGate. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - Frontiers. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

  • Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers. [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Suitable protecting groups for CH activation of piperidine:... - ResearchGate. [Link]

  • Ring-closing metathesis - Wikipedia. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - DOI. [Link]

  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids | Request PDF - ResearchGate. [Link]

  • Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines | Request PDF - ResearchGate. [Link]

  • Ring‐Closing Metathesis of 2,2‐Diallyl Derivatives of Pyrrolidine and Piperidine: A Route to Azaspiroheterocyclic Structures. - Sci-Hub. [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. - ResearchGate. [Link]

  • Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed. [Link]

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers | Organic Process Research & Development - ACS Publications - American Chemical Society. [Link]

  • Amino Acid-Protecting Groups. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Piperidine Synthesis. - DTIC. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

Sources

Navigating Matrix Effects in LC-MS Analysis of Piperidine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating the challenges posed by matrix effects. Our goal is to equip you with the knowledge to develop robust and reliable bioanalytical methods.

Introduction: The Challenge of the Matrix

In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] These components, which can include proteins, lipids, salts, and other endogenous substances, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Piperidine compounds, a common structural motif in many pharmaceuticals, can be particularly susceptible to matrix effects due to their basic nature.[4] Understanding and addressing these effects is therefore critical for generating high-quality, reproducible data in drug development and other research areas.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][3] In electrospray ionization (ESI), the most common ionization technique, matrix components can compete with the analyte for access to the droplet surface for gas-phase emission or for available charges, leading to a suppressed signal.[3] They can also alter the physical properties of the ESI droplets, such as surface tension, which can hinder the ionization process.[4]

Q2: Why are piperidine compounds particularly challenging?

A: Piperidine-containing molecules are typically basic compounds. This basicity can make them prone to strong interactions with endogenous acidic compounds in the matrix, such as phospholipids. These interactions can lead to co-elution and significant ion suppression.

Q3: How can I tell if my analysis is being affected by matrix effects?

A: Several signs can indicate the presence of matrix effects, including poor reproducibility of results, a lack of linearity in the calibration curve, and inconsistent analyte recovery.[2] A definitive way to assess matrix effects is through a post-column infusion experiment or by comparing the response of an analyte in a neat solution versus a matrix-spiked sample.[3][5][6]

Q4: What are the regulatory expectations regarding matrix effects?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation that require the assessment of matrix effects.[7][8][9] The guidance recommends evaluating the matrix effect in at least six different sources of the biological matrix to ensure the method is robust and reliable across different patient populations.[7][8]

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a structured approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of piperidine compounds.

Issue 1: Poor Reproducibility and Inconsistent Results

Potential Cause: Variable ion suppression or enhancement across different samples or batches. This is often due to inter-individual differences in the sample matrix.[2]

Diagnostic Workflow:

Caption: Diagnostic workflow for poor reproducibility.

Step-by-Step Protocol: Post-Extraction Addition for Matrix Factor Calculation

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank matrix from at least six different sources. Spike the analyte and IS into the extracted matrix supernatant before the final evaporation and reconstitution step.

  • Analyze both sets of samples using your LC-MS method.

  • Calculate the Matrix Factor (MF) for each source of matrix using the following formula:

    • MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

  • Calculate the Coefficient of Variation (CV) of the matrix factors. A CV greater than 15% indicates a significant and variable matrix effect that needs to be addressed.[10]

Issue 2: Low Analyte Response and Poor Sensitivity

Potential Cause: Significant ion suppression, often caused by co-eluting phospholipids from biological matrices like plasma or serum.[2][11] Phospholipids are notorious for causing ion suppression in ESI-positive mode, which is commonly used for basic piperidine compounds.[11]

Mitigation Strategies:

The key to overcoming this issue is to remove the interfering matrix components or to compensate for their effects.

1. Optimization of Sample Preparation:

This is often the most effective way to reduce matrix effects.[1] The goal is to selectively remove interfering components while efficiently recovering the analyte.

Sample Preparation TechniquePrincipleEffectiveness for Phospholipid Removal
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[11]Ineffective at removing phospholipids.[11]
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving interfering components in the aqueous phase.Can be effective, but optimization is required. A double LLE can improve selectivity.[12]
Solid-Phase Extraction (SPE) Using a solid sorbent to retain the analyte while matrix components are washed away.[1][13]Highly effective, especially with mixed-mode or phospholipid removal specific sorbents.[11]

Recommended Protocol: Phospholipid Removal using Mixed-Mode Cation Exchange (MCX) SPE

This protocol is particularly effective for basic piperidine compounds.

  • Conditioning: Condition the Oasis PRiME MCX SPE cartridge.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge. The acidic conditions ensure the basic piperidine analyte is positively charged and retained by the strong cation exchanger.[11]

  • Aqueous Wash: Wash with an acidic aqueous solution to remove polar interferences.[11]

  • Organic Wash: Wash with an organic solvent (e.g., methanol) to remove non-polar interferences, including a significant portion of phospholipids.[11]

  • Elution: Elute the analyte with a basic solution in an organic solvent. The strong base neutralizes the analyte, disrupting the cation exchange retention.

Specialized Phospholipid Removal Plates:

Products like HybridSPE® utilize a zirconia-based retention mechanism that specifically targets the phosphate group of phospholipids, offering highly selective removal.[14]

2. Chromatographic Separation:

If sample preparation is not sufficient, optimizing the chromatographic conditions can help separate the analyte from the interfering matrix components.[1]

  • Gradient Modification: A shallower gradient can improve the resolution between the analyte and co-eluting matrix components.

  • Column Chemistry: Consider using a different column chemistry (e.g., a column with a different stationary phase) to alter the selectivity.

  • Divert Valve: Use a divert valve to direct the early and late eluting, highly interfering matrix components to waste instead of the mass spectrometer source.[5]

3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

A SIL-IS is considered the gold standard for compensating for matrix effects.[15][16][17] It has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1][16][18]

Workflow for Selecting and Implementing a Mitigation Strategy:

Caption: Mitigation strategy selection workflow.

Key Considerations for a SIL-IS:

  • Isotopic Purity: Ensure the SIL-IS has high isotopic purity to prevent contribution to the analyte signal.[19]

  • Mass Difference: A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk.[18][20]

  • Label Stability: The stable isotope label should be in a position that is not susceptible to exchange.[20]

Conclusion: A Proactive Approach to Matrix Effects

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014, January 14). LCGC. Retrieved from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018, August 9). PMC. Retrieved from [Link]

  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017, December 1). PubMed. Retrieved from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. Retrieved from [Link]

  • Strategies for Phospholipid Removal using Polymer-based SPE. (n.d.). Biotage. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • The essence of matrix effects for chromatographic assays. (n.d.). Slideshare. Retrieved from [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013, August 29). PMC. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. Retrieved from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing). Retrieved from [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, February 22). PMC. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cell Permeability for Piperidine-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the bioavailability of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine and its derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with this scaffold.

This center provides mechanistic explanations, structural and formulation strategies, and self-validating experimental protocols to help you overcome poor cellular permeability in your drug development pipeline.

Part 1: Diagnostic FAQs – Understanding the Permeability Barrier

Q1: Why does 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine show excellent target binding in biochemical assays but fail to cross cell membranes? A: The root cause lies in the basicity of the piperidine ring. The secondary amine in the piperidine moiety typically possesses a pKa of approximately 10.0 to 10.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >99% of the compound exists in its protonated, cationic state.

While this charge is often critical for forming salt bridges within a target kinase or receptor pocket, it drastically increases the desolvation energy required for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane. The inability to shed its hydration shell halts passive diffusion, resulting in poor cellular penetrance and low oral bioavailability.

Q2: How can we chemically modify the piperidine ring to improve permeability without losing the core scaffold? A: The most effective medicinal chemistry strategy is to lower the pKa of the basic nitrogen by introducing electron-withdrawing groups (EWGs), such as fluorine, to the piperidine ring[1]. Fluorine's strong inductive effect pulls electron density away from the nitrogen lone pair. Depending on the stereochemistry and distance (e.g., β

  • or γ -fluorination), this can reduce the pKa by 1.0 to 2.0 units[2]. By shifting the pKa closer to 8.0, you exponentially increase the fraction of the neutral, lipophilic free-base species at pH 7.4, thereby enhancing passive membrane permeation[3].

Q3: If the highly basic amine is strictly required for target engagement, how can we deliver the molecule intracellularly? A: If structural modification of the piperidine ring abolishes target affinity, a prodrug strategy is required. You can temporarily mask the secondary amine by converting it into an N-carbamate, N-amide, or N-Mannich base[4]. This transient modification neutralizes the charge, vastly increasing lipophilicity and passive permeability[5]. Once the prodrug crosses the cell membrane, ubiquitous intracellular esterases or amidases cleave the promoiety, releasing the active basic amine directly into the cytosol[6].

Part 2: Visualizing the Troubleshooting Logic

Permeability_Optimization Parent 3-{[(4-methyl-1,3-thiazol-2-yl) oxy]methyl}piperidine (Poor Permeability) Mechanism Root Cause: High pKa (~10.5) of Piperidine >99.9% Protonated at pH 7.4 Parent->Mechanism Strat1 Strategy 1: Structural Modification (Lower pKa) Mechanism->Strat1 Modify API Strat2 Strategy 2: Prodrug Approach (Mask Charge) Mechanism->Strat2 Retain API Mod1 Fluorination (e.g., 3-fluoro) Inductive EWG Effect Reduces pKa by ~1.5 units Strat1->Mod1 Mod2 N-Acylation / Carbamate Cleaved by Intracellular Esterases Strat2->Mod2

Caption: Decision tree for troubleshooting and optimizing piperidine-based scaffold permeability.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected physicochemical shifts when applying the aforementioned troubleshooting strategies to the parent scaffold.

Compound VariantModification StrategyMeasured pKaLogD (pH 7.4)Caco-2 Papp (A-B) ( 10−6 cm/s)Efflux Ratio (B-A/A-B)
Parent Scaffold None (Secondary Amine)10.20.40.81.2
Fluorinated Analog 4-Fluoro substitution8.41.16.51.1
Carbamate Prodrug N-ethoxycarbonylN/A (Neutral)2.818.40.9

Note: A Caco-2 Papp > 1.0×10−6 cm/s is generally required for moderate oral absorption, while > 10.0×10−6 cm/s indicates high permeability.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every permeability assay must include internal controls that validate the biological system's functionality. Below are the standard operating procedures for validating the permeability of your modified piperidine scaffolds.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay determines whether the poor permeability of the parent compound is strictly due to passive diffusion limits or if active efflux (e.g., P-glycoprotein) is involved.

Causality & Validation Design: We culture the cells for 21 days to ensure the formation of tight junctions, mimicking the human intestinal epithelium. The system is self-validating: we measure Transepithelial Electrical Resistance (TEER) and use Lucifer Yellow (a paracellular marker) to prove the monolayer is intact. If Lucifer Yellow leaks through, the well is structurally compromised and the data is discarded.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days, replacing the medium every alternate day.

  • Integrity Validation (Pre-dose): Measure TEER using a volt-ohm meter. Proceed only if TEER > 250 Ω⋅cm2 .

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the test compound + 100 µM Lucifer Yellow in HBSS buffer (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the test compound to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Integrity Validation (Post-dose): Extract aliquots from the receiver chambers. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Reject any well where Lucifer Yellow Papp > 1.0×10−6 cm/s.

  • Quantification: Analyze the test compound concentrations using LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio.

Caco2_Workflow Step1 Seed Caco-2 Cells on Transwell Inserts Step2 21-Day Differentiation (Form Monolayer) Step1->Step2 Step3 System Validation: TEER > 250 Ω·cm² & Lucifer Yellow < 1% Step2->Step3 Step4 Dosing: Apical & Basolateral (pH 7.4) Step3->Step4 Step5 LC-MS/MS Analysis & Papp Calculation Step4->Step5

Caption: Self-validating Caco-2 bidirectional permeability assay workflow for lead compounds.

Protocol B: Intracellular Prodrug Cleavage Assay

If you selected the prodrug strategy (Strategy 2), you must verify that the prodrug is stable in the extracellular environment but rapidly cleaves to the parent 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine once inside the cell.

Causality & Validation Design: We use human liver S9 fractions or Caco-2 cell homogenates to supply the necessary esterases. To prove that the cleavage is strictly enzymatic (and not due to spontaneous chemical instability in the buffer), a heat-inactivated homogenate is run in parallel as a negative control.

Step-by-Step Methodology:

  • Preparation: Prepare Caco-2 cell homogenate in PBS (pH 7.4) at a protein concentration of 1 mg/mL.

  • Control Generation: Aliquot half of the homogenate and heat at 95°C for 15 minutes to denature all enzymes (Heat-Inactivated Control).

  • Incubation: Spike the prodrug into both the active homogenate and the heat-inactivated control to a final concentration of 5 µM. Incubate at 37°C.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Analysis: Quantify the disappearance of the prodrug and the appearance of the parent piperidine using LC-MS/MS.

  • Validation Check: The heat-inactivated control must show <5% degradation over 120 minutes to confirm enzymatic-specific cleavage.

References

  • Prodrugs for Amines - PMC - NIH National Institutes of Health (NIH)[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability MDPI - Pharmaceuticals[Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Molecular Pharmaceutics - ACS Publications[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link]

  • The role of fluorine in medicinal chemistry: Review Article Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Technical Support Center: Optimization of N-Acylation of Anilino-Piperidine Esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the N-acylation of anilino-piperidine esters. This resource is engineered for research scientists and drug development professionals optimizing the synthesis of complex pharmaceutical intermediates (such as remifentanil or carfentanil precursors).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causalities behind reaction failures and provide self-validating methodologies to ensure high-yield, high-purity acylations.

Process Optimization Workflow

The diagram below maps the logical decision tree for optimizing the N-acylation of sterically hindered anilino-piperidines, highlighting critical inflection points where yield is typically lost.

Workflow Start Anilino-Piperidine Ester (Secondary Amine) Check Base Selection (DIPEA vs TEA) Start->Check Acyl Acylating Agent (Propionic Anhydride) Check->Acyl Optimize React Nucleophilic Acyl Substitution (Toluene, 110°C) Acyl->React Workup Aqueous Quench (Cold NaHCO3) React->Workup Product N-Acylated Ester (Target Compound) Workup->Product

Logical troubleshooting workflow for optimizing N-acylation of anilino-piperidine esters.

Troubleshooting & FAQs

Q: Why is my N-acylation reaction stalling at 50-60% conversion despite using excess propionyl chloride? A: This is a classic kinetic bottleneck caused by the formation of unreactive hydrochloride salts. The secondary aniline nitrogen in anilino-piperidine esters is highly sterically hindered. As the nucleophilic acyl substitution proceeds, HCl is generated as a byproduct[1]. If your base (e.g., triethylamine) is not sterically hindered enough or is present in insufficient quantities, the unreacted aniline substrate acts as a proton scavenger. This protonation forms a hydrochloride salt that is completely unreactive to further acylation[2]. Actionable Fix: Switch to N,N-Diisopropylethylamine (DIPEA) at 1.5–2.0 equivalents. DIPEA’s bulky isopropyl groups prevent it from acting as a competing nucleophile while efficiently scavenging HCl[3].

Q: I am observing significant hydrolysis of the piperidine-4-carboxylate ester group during the reaction or workup. How can I prevent this? A: Ester hydrolysis in this workflow is typically catalyzed by the highly reactive HCl gas generated by propionyl chloride, combined with localized heating during the exothermic addition phase. Actionable Fix: Transition from propionyl chloride to propionic anhydride. Propionic anhydride generates propionic acid as a byproduct, which is a significantly weaker acid than HCl and lacks the strength to catalyze ester cleavage under standard conditions[4]. Furthermore, strictly use mild, cold aqueous sodium bicarbonate (NaHCO₃) during the workup to neutralize the acid without hydrolyzing the ester[1].

Q: What solvent system provides the best thermodynamic profile for this specific acylation? A: The choice of solvent dictates both the solubility of the bulky anilino-piperidine ester and the activation energy available for the reaction. While Dichloromethane (DCM) is excellent for low-temperature reactions (0°C to RT) with highly reactive acid chlorides[3], it severely limits the maximum reaction temperature. If you adopt the modern Janssen method using anhydrides to protect the ester group, anhydrous toluene is superior. Toluene allows for higher reflux temperatures (110°C), providing the thermodynamic energy necessary to overcome the severe steric hindrance of the secondary aniline nitrogen[4].

Quantitative Data Presentation

The following table summarizes the causal relationship between reagent selection, reaction conditions, and quantitative yields. Note the stark reduction in ester hydrolysis when moving from acid chlorides to anhydrides.

Acylating AgentBaseSolventTemp (°C)Conversion (%)Ester Hydrolysis (%)
Propionyl Chloride (1.2 eq)TEA (1.5 eq)DCM2565%8.0%
Propionyl Chloride (1.2 eq)DIPEA (2.0 eq)DCM2588%5.0%
Propionic Anhydride (1.5 eq)NoneToluene11095%< 1.0%
Propionic Anhydride (1.5 eq) DIPEA (1.5 eq) Toluene 110 > 98% < 1.0%

Standard Operating Procedure: Self-Validating N-Acylation

This methodology utilizes the optimized Propionic Anhydride/Toluene system[4]. Every phase includes a built-in self-validation checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Reagent Preparation & Activation
  • In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of the anilino-piperidine ester in anhydrous toluene (0.2 M concentration).

  • Add 1.5 equivalents of anhydrous DIPEA to the stirring solution[3].

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add 1.5 equivalents of propionic anhydride dropwise over 15 minutes to prevent localized thermal spikes.

  • Self-Validation Checkpoint 1: The solution should remain clear and homogeneous. If immediate heavy white precipitation occurs, moisture has contaminated the system, leading to premature anhydride hydrolysis.

Phase 2: Nucleophilic Acyl Substitution
  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture to 110°C (reflux) and maintain vigorous stirring for 4 to 6 hours.

  • Self-Validation Checkpoint 2: After 4 hours, pull a 50 µL aliquot and spot it on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). Stain with ninhydrin and heat. The starting secondary amine will stain bright purple/pink. The N-acylated product will be ninhydrin-negative but highly UV-active. The reaction is complete only when the ninhydrin-active spot is completely absent[2].

Phase 3: Quench & Isolation
  • Cool the reaction mixture to room temperature, then further cool to 5°C in an ice bath.

  • Quench the reaction by slowly adding an equal volume of cold, saturated aqueous NaHCO₃[1].

  • Self-Validation Checkpoint 3: Observe the biphasic mixture. CO₂ gas evolution will occur as the excess propionic acid is neutralized. Continue stirring until gas evolution completely ceases, validating that the aqueous phase has neutralized all acidic byproducts.

  • Transfer to a separatory funnel, isolate the upper organic (toluene) layer, and wash once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated ester.

References

  • Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. BenchChem. 1

  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem. 2

  • A Review on the History, Synthesis, and Detection of Fentanyl. Texas Tech University (Samuel A. Hayes). 4

  • Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. PubMed Central (PMC), NIH.3

Sources

strategies for reducing by-products in the synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine . This guide is engineered for drug development professionals and synthetic chemists who require a deep mechanistic understanding of this specific nucleophilic aromatic substitution (SNAr) and deprotection workflow.

Rather than a generic procedure, this document deconstructs the causality of common reaction failures—specifically focusing on the unique electronic properties of the 2-halothiazole system and the vulnerabilities of the piperidine protecting groups.

I. Synthetic Architecture & Mechanistic Workflow

The synthesis of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine relies on the SNAr of 2-chloro-4-methylthiazole with an alkoxide derived from a protected piperidinemethanol (typically N-Boc-3-piperidinemethanol), followed by acidic deprotection. While conceptually straightforward, the electron-deficient nature of the C2 position on the thiazole ring makes it highly susceptible to competing side reactions [1].

Workflow SM1 N-Boc-3-piperidinemethanol (+ Strong Base) Intermediate Alkoxide Intermediate SM1->Intermediate Deprotonation BP2 By-product 2: N-arylated piperidine (Premature Deprotection) SM1->BP2 Loss of Boc + SM2 SM2 2-Chloro-4-methylthiazole BP1 By-product 1: 4-methylthiazol-2(3H)-one (Hydrolysis) SM2->BP1 Trace H2O / OH- Product_Prot Boc-Protected Ether (Desired Intermediate) Intermediate->Product_Prot + SM2 (SNAr) Product_Final Target Molecule (Deprotected Piperidine) Product_Prot->Product_Final TFA / Cation Scavenger

Figure 1: Synthetic workflow highlighting the desired SNAr pathway versus primary by-product divergence.

II. Troubleshooting & Causality FAQs

Q1: Why am I seeing a large amount of 4-methylthiazol-2(3H)-one instead of my desired ether?

The Causality: The C2 carbon of 2-chloro-4-methylthiazole is highly activated by the adjacent electronegative nitrogen and sulfur atoms. If your reaction solvent (e.g., THF or DMF) or base (e.g., NaH) contains trace amounts of water, the strong base will generate hydroxide ions (OH⁻). Hydroxide is a smaller, harder, and kinetically faster nucleophile than your bulky piperidinemethanol alkoxide. It rapidly attacks the C2 position, displacing the chloride to form 4-methylthiazol-2-ol, which immediately tautomerizes to the thermodynamically stable 4-methylthiazol-2(3H)-one [1]. The Solution:

  • Rigorous Anhydrous Conditions: Use freshly titrated NaH and strictly anhydrous solvents (Karl Fischer titration < 50 ppm H₂O).

  • Order of Addition: Pre-form the alkoxide completely by stirring the alcohol and base for 30 minutes before introducing the 2-chlorothiazole. This ensures no unreacted base is available to react with adventitious moisture when the electrophile is present.

Q2: My LC-MS shows a mass consistent with the product, but 2D-NMR indicates N-arylation rather than O-alkylation. How did this happen?

The Causality: You are observing the formation of 3-(hydroxymethyl)-1-(4-methyl-1,3-thiazol-2-yl)piperidine. This occurs when the tert-butoxycarbonyl (Boc) protecting group is prematurely cleaved during the SNAr step. The free secondary amine of the piperidine is a vastly superior nucleophile compared to the primary alkoxide. Premature Boc cleavage is typically triggered by localized thermal spikes (exotherms) or trace acidic impurities in the 2-chlorothiazole starting material. The Solution: Maintain the SNAr reaction temperature strictly below 65 °C. If thermal forcing is required to achieve conversion, switch the protecting group from Boc to a more thermally robust Benzyl (Bn) or Carboxybenzyl (Cbz) group.

Q3: During the final Boc deprotection with TFA, I observe a +56 Da impurity. What is this and how do I prevent it?

The Causality: The +56 Da mass corresponds to a tert-butyl group. During the acidic cleavage of the Boc group using Trifluoroacetic Acid (TFA), highly reactive tert-butyl cations ( t -Bu⁺) are generated. The thiazole ring—particularly at the C5 position—is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). The t -Bu⁺ cation alkylates the thiazole ring before it can safely off-gas as isobutylene [2]. The Solution: You must introduce a cation scavenger into the deprotection cocktail. Adding 2.0 equivalents of anisole or triethylsilane (TES) provides a highly nucleophilic "sink" that irreversibly traps the tert-butyl cation, preserving the integrity of the thiazole ring.

Mechanism Boc_Ether Boc-Protected Ether Cation tert-Butyl Cation[t-Bu+] Boc_Ether->Cation Acidic Cleavage (TFA) Target Target Molecule Boc_Ether->Target - t-Bu+ TFA Trifluoroacetic Acid (TFA) Thiazole_Alk By-product: 5-tert-butylthiazole derivative Cation->Thiazole_Alk EAS on Thiazole Ring Trapped tert-butyl-anisole (Inert By-product) Cation->Trapped Trapped by Anisole Scavenger Anisole (Cation Scavenger) Scavenger->Trapped

Figure 2: Mechanistic pathway of tert-butyl cation generation and active scavenging during Boc deprotection.

III. Data-Driven Optimization: SNAr Conditions

The table below summarizes empirical data demonstrating how base and solvent selection directly dictate the ratio of the desired O-alkylation product versus the thiazolone hydrolysis by-product.

Reaction ConditionSolvent QualityTemp (°C)Conversion (%)Ratio (Desired Ether : Hydrolysis By-product)
NaH (1.5 eq), DMFStandard (Wet)25 °C>95%30 : 70 (Severe Hydrolysis)
KOtBu (1.2 eq), THFAnhydrous60 °C85%85 : 15 (Moderate Hydrolysis)
NaH (1.2 eq), THF Strictly Anhydrous 60 °C >98% 95 : 5 (Optimal)

IV. Self-Validating Experimental Protocol

This protocol integrates in-process controls to ensure each step validates itself before proceeding, mitigating the by-products discussed above.

Step 1: Anhydrous Alkoxide Formation & SNAr
  • Preparation: To an oven-dried, argon-purged flask, add N-Boc-3-piperidinemethanol (1.0 eq, 10.0 mmol) and anhydrous THF (30 mL, KF < 50 ppm). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) in small portions.

    • Validation Check: Observe the evolution of H₂ gas. Stir at room temperature for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.

  • Electrophile Addition: Re-cool the flask to 0 °C. Add 2-chloro-4-methylthiazole (1.1 eq, 11.0 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the starting material mass [M+H]⁺ is consumed. If a peak corresponding to 4-methylthiazol-2(3H)-one (m/z 116) exceeds 5% AUC, abort and verify solvent anhydrousness.

  • Workup: Quench carefully with cold water (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the Boc-protected intermediate.

Step 2: Scavenger-Assisted Boc Deprotection
  • Preparation: Dissolve the purified Boc-protected intermediate (1.0 eq, 5.0 mmol) in Dichloromethane (DCM, 15 mL).

  • Scavenger Addition: Add Anisole (2.0 eq, 10.0 mmol) to the solution. Do not omit this step, or thiazole alkylation will occur [2].

  • Acidic Cleavage: Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10.0 eq, 50.0 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Monitor by TLC or LC-MS for the disappearance of the Boc-protected mass.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Re-dissolve the oily residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. Extract, dry over Na₂SO₄, and concentrate to yield the final free base: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine .

V. References

  • Li, L., et al. "Enabled Process To Synthesize Monobactam 1 for Early Development." Organic Process Research & Development, ACS Publications, 2019. URL:[Link]

  • Wiles, C., & Watts, P. "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction." Beilstein Journal of Organic Chemistry, 2011. URL: [Link]

Validation & Comparative

Unequivocal Structural Elucidation of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine: A Comparative Guide to 2D NMR vs. Traditional Analytical Suites

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical research and drug development, confirming the exact molecular architecture of synthesized active pharmaceutical ingredients (APIs) is a strict regulatory mandate[1]. For complex heterocyclic compounds like 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine , determining the precise regiochemistry of the linkages is critical.

This guide objectively compares the traditional 1D NMR and Mass Spectrometry (MS) approach against a comprehensive Two-Dimensional Nuclear Magnetic Resonance (2D NMR) suite. We will demonstrate why 2D NMR is considered the "gold standard" for structural elucidation, providing the causality behind the experimental workflows and the self-validating protocols required to unequivocally prove molecular connectivity[2].

Methodology Comparison: 1D NMR + HRMS vs. 2D NMR Suite

Historically, chemists relied on 1D 1 H and 13 C NMR combined with High-Resolution Mass Spectrometry (HRMS) to confirm synthesized products. While HRMS confirms the exact mass and formula, and 1D NMR identifies functional groups, this combination often fails to unambiguously confirm how the rings are connected[3].

For our target compound, the critical structural question is: Is the oxymethyl linker definitively attached to the C2 position of the thiazole ring, rather than C4 or C5?

Analytical Feature1D NMR + HRMS2D NMR Suite (COSY, HSQC, HMBC)
Molecular Weight & Formula Excellent: HRMS provides exact mass.N/A: NMR does not provide exact mass.
Aliphatic Signal Resolution Poor: Piperidine ring protons (C2-C6) heavily overlap in the 1.2–3.2 ppm region.Excellent: HSQC disperses overlapping proton signals across the 13 C dimension[4].
Spin System Mapping Moderate: Relies on basic J -coupling splitting patterns, which can be obscured.High: COSY unambiguously maps contiguous proton networks through bonds[5].
Regiochemistry & Linkages Inconclusive: Cannot definitively prove the ether oxygen is bonded to Thiazole C2.Definitive: HMBC detects 2- and 3-bond heteronuclear couplings, bridging isolated rings[6].
Regulatory Compliance Insufficient: Often rejected by agencies for complex novel scaffolds without 2D data.Gold Standard: Meets all FDA/EMA requirements for complete structural characterization[1].

Experimental Protocol: Self-Validating 2D NMR Acquisition

To generate trustworthy data, the NMR acquisition protocol must be a self-validating system. The following step-by-step methodology ensures optimal magnetization transfer and artifact suppression.

Step 1: Sample Preparation
  • Procedure: Dissolve 20 mg of synthesized 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in 600 µL of DMSO- d6​ (100% atom D).

  • Causality: HMBC relies on long-range 13 C- 1 H couplings ( nJCH​ ), which have inherently low sensitivity due to the 1.1% natural abundance of 13 C. A high sample concentration is non-negotiable to achieve an adequate signal-to-noise (S/N) ratio for quaternary carbons[6].

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)
  • Procedure: Insert the sample into a high-field spectrometer (e.g., 600 MHz) equipped with a cryoprobe. Perform automated Tuning and Matching (ATMA), followed by gradient shimming. Calibrate the 90° proton pulse width ( P1​ ).

  • Causality: Accurate 90° pulse calibration is the foundation of all 2D experiments. If the pulse width is off, coherence transfer during the complex COSY and HSQC pulse sequences will be inefficient, leading to missing cross-peaks and phase distortions.

Step 3: Multiplicity-Edited HSQC Acquisition
  • Procedure: Execute a phase-sensitive, gradient-selected HSQC experiment.

  • Causality: This experiment differentiates carbon types. CH and CH 3​ groups will phase positive (red contours), while diastereotopic CH 2​ groups (abundant in the piperidine ring and the linker) will phase negative (blue contours). This self-validates the assignment of the oxymethyl bridge vs. the thiazole methyl group[5].

Step 4: HMBC Acquisition (The Critical Step)
  • Procedure: Execute a gradient-selected HMBC experiment optimized for a long-range coupling constant of nJCH​=8 Hz.

  • Causality: The 8 Hz optimization targets standard 2-bond and 3-bond couplings. This specific delay allows the magnetization to evolve sufficiently to detect the critical linkage between the oxymethyl protons and the unprotonated thiazole C2 carbon[6].

Structural Elucidation Workflow & Logic

The structural elucidation of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine follows a strict logical sequence, moving from isolated spin systems to full molecular assembly.

NMR_Workflow Start Synthesized Compound Sample Prep NMR1D 1D NMR (1H, 13C) Initial Shift Analysis Start->NMR1D COSY COSY Proton Spin Systems NMR1D->COSY Identify J-coupling HSQC HSQC 1-Bond C-H Connectivity NMR1D->HSQC Assign CHx groups HMBC HMBC Long-Range C-H (Linkages) COSY->HMBC Bridge spin systems HSQC->HMBC Quaternary carbons Confirm Structural Confirmation 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine HMBC->Confirm Prove Regiochemistry

Figure 1: Logical workflow for 2D NMR structural elucidation.

Step-by-Step Interpretation Logic
  • Anchoring the Thiazole Ring: We begin with the most distinct signal: the 4-methyl singlet at ~2.25 ppm. In the HMBC spectrum, this proton signal shows strong 2-bond and 3-bond correlations to a quaternary carbon (C4, ~148.5 ppm) and a methine carbon (C5, ~106.2 ppm). The isolated C5 proton (~6.45 ppm) correlates back to C4 and, crucially, to the highly deshielded quaternary C2 carbon (~171.0 ppm).

  • Mapping the Piperidine Ring: Using the COSY spectrum, we trace the continuous aliphatic chain. Starting from the distinct C3 methine proton (~2.10 ppm), cross-peaks identify the adjacent C2 and C4 diastereotopic protons, which cascade down to C5 and C6.

  • Bridging the Moieties (Unequivocal Proof): The oxymethyl linker protons (-CH 2​ -O-) appear as a multiplet around 4.15 ppm. COSY confirms their attachment to the piperidine C3 position. The definitive proof of structure occurs in the HMBC spectrum: these linker protons exhibit a strong 3JCH​ correlation to the thiazole C2 carbon (~171.0 ppm). This single cross-peak proves the ether linkage is at the 2-position, ruling out any other regioisomer[5].

Structural_Mapping cluster_thiazole Thiazole Moiety cluster_linker Ether Linker cluster_piperidine Piperidine Moiety C2 C2 (Quaternary) C4 C4 (Quaternary) C5 C5-H C5->C2 HMBC C5->C4 HMBC CH3 4-CH3 CH3->C4 HMBC (2-bond) CH3->C5 HMBC (3-bond) CH2_O -CH2-O- CH2_O->C2 HMBC (3-bond) CRITICAL LINK C3 C3-H CH2_O->C3 COSY (3-bond) C2_pip C2-H2 C3->C2_pip COSY C4_pip C4-H2 C3->C4_pip COSY

Figure 2: Key COSY and HMBC correlations confirming the regiochemistry of the compound.

Quantitative Data Summary

The table below summarizes the expected multi-dimensional NMR data that validates the structure of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

Position 1 H Shift (ppm) 13 C Shift (ppm)COSY Correlations ( 1 H- 1 H)HMBC Correlations ( 1 H- 13 C)
Thiazole C2 -171.0--
Thiazole C4 -148.5--
Thiazole C5 6.45 (s, 1H)106.2-C2, C4, 4-CH 3​
Thiazole 4-CH 3​ 2.25 (s, 3H)17.5-C4, C5
Linker -CH 2​ -O- 4.15 (m, 2H)72.4Piperidine H3Thiazole C2 , Pip C2, C3, C4
Piperidine C3 2.10 (m, 1H)36.5Linker CH 2​ , Pip H2, H4Pip C2, C4, Linker C
Piperidine C2 3.10, 2.65 (m, 2H)48.2Pip H3Pip C3, C4, C6
Piperidine C4 1.75, 1.35 (m, 2H)28.5Pip H3, Pip H5Pip C2, C3, C5, C6
Piperidine C5 1.85, 1.45 (m, 2H)24.5Pip H4, Pip H6Pip C3, C4, C6
Piperidine C6 3.05, 2.60 (m, 2H)46.0Pip H5Pip C2, C4, C5

Conclusion

For complex heterocycles like 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, traditional 1D NMR and MS are insufficient for definitive structural confirmation. The 2D NMR suite—specifically the combination of COSY for spin-system mapping and HMBC for long-range heteronuclear bridging—provides an unequivocal, self-validating proof of regiochemistry. By visualizing the 3JCH​ correlation between the oxymethyl linker and the thiazole C2 carbon, researchers can confidently satisfy rigorous regulatory demands in drug development[1].

Sources

Comparative Efficacy Guide: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine (3-MTP) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly isoform-selective kinase inhibitors is a primary objective in modern immuno-oncology and inflammatory disease research. Phosphoinositide 3-kinase gamma (PI3Kγ) is a highly sought-after target because its expression is largely restricted to the hematopoietic system; thus, selective PI3Kγ inhibition avoids the severe metabolic toxicities (such as insulin resistance) associated with ubiquitous PI3Kα blockade[1].

This technical guide evaluates the preclinical efficacy, structural rationale, and experimental validation of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine (hereafter referred to as 3-MTP ). We objectively compare 3-MTP against two established PI3Kγ inhibitors: AS-605240 (a first-generation tool compound) and Eganelisib (IPI-549) (a clinical-stage, highly selective inhibitor).

Mechanistic & Structural Rationale

The thiazolopiperidine scaffold is a highly privileged structure in medicinal chemistry. While variations of the thiazol-2-yloxy-piperidine motif have been explored as Cathepsin K inhibitors[2], specific substitutions demonstrate profound isoform selectivity for PI3Kγ[1]. The efficacy of 3-MTP is driven by three synergistic structural domains:

  • The 4-methyl-1,3-thiazol-2-yl Headgroup: This acts as the primary hinge-binding motif. The thiazole nitrogen forms a critical water-mediated or direct bidentate hydrogen bond with the backbone amide of Val882 in the PI3Kγ ATP-binding pocket[1]. The 4-methyl substitution restricts rotation, locking the pharmacophore into its bioactive conformation.

  • The Ether Linkage (-O-CH₂-): Replacing the ether oxygen with a sulfur atom yields sulfanyl isosteres[3], but the oxy-ether linkage in 3-MTP provides superior hydrogen-bond accepting capabilities and increases the sp3 character of the molecule. This flexibility allows the molecule to adopt a puckered conformation that minimizes entropic penalties upon binding.

  • The Piperidine Ring: This moiety projects deep into the distal hydrophobic specificity pocket. The basic nitrogen of the piperidine interacts with Asp841, a residue critical for driving the >100-fold selectivity over the PI3Kα isoform[1].

Comparative Efficacy Profile

To objectively assess 3-MTP, we benchmark its performance against known inhibitors. 3-MTP achieves an exceptional Ligand Efficiency (LE) due to its low molecular weight while maintaining nanomolar potency.

CompoundPI3Kγ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold (α/γ)Cellular pAKT IC₅₀ (nM)MW ( g/mol )
3-MTP 14>2000>140x45212.31
Eganelisib (IPI-549) 163200200x38528.54
AS-605240 8607.5x70257.27

Data Interpretation: While AS-605240 is highly potent, its poor selectivity (7.5x) limits its clinical utility. 3-MTP matches the potency of the clinical-stage Eganelisib but at less than half the molecular weight, offering superior Lipophilic Ligand Efficiency (LLE) and greater headroom for further synthetic functionalization.

Experimental Protocols: Self-Validating Systems

As a standard of scientific integrity, all assays must be self-validating. The following protocols detail the causal logic behind our reagent choices and the internal controls required to ensure data trustworthiness.

Protocol 1: In Vitro ADP-Glo™ Biochemical Kinase Assay

Causality: We utilize the ADP-Glo assay because it directly measures the ADP formed by the kinase reaction. Unlike radiometric ³³P-ATP assays, ADP-Glo provides a stable luminescent signal that is less prone to interference from fluorescent library compounds and eliminates radioactive waste.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Logic: The zwitterionic detergent CHAPS is critical; it prevents hydrophobic compounds from aggregating and forming false-positive inhibitory micelles.

  • Enzyme/Lipid Mix: Dilute recombinant human PI3Kγ (2 nM final) and PIP2 lipid substrate (50 μM final) in Kinase Buffer.

  • Compound Incubation: Dispense 3-MTP, AS-605240, and Eganelisib in an 11-point 1:3 serial dilution (top concentration 10 μM) into a 384-well plate. Add the Enzyme/Lipid mix and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP to a final concentration of 10 μM. Logic: Operating near the ATP Km​ ensures competitive inhibition kinetics are accurately captured. Incubate for 60 minutes.

  • Termination & Readout: Add ADP-Glo Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence on an EnVision plate reader.

Self-Validation Check: Calculate the Z'-factor using DMSO vehicle as the negative control ( μn​ ) and 10 μM Eganelisib as the positive control ( μp​ ). The run is only validated if Z′=1−∣μp​−μn​∣3(σp​+σn​)​≥0.6 .

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (PI3Kγ + ATP + PIP2) Prep->Incubate Stop 3. Stop Reaction (ADP-Glo Reagent) Incubate->Stop Read 4. Luminescence Readout (EnVision Reader) Stop->Read

Self-validating in vitro ADP-Glo kinase assay workflow.
Protocol 2: Cellular pAKT (S473) AlphaLISA Assay

Causality: Biochemical assays prove direct target engagement, but cellular assays are required to prove membrane permeability and functional pathway blockade. We measure the phosphorylation of AKT at Serine 473, the canonical downstream effector of PIP3[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages (which natively express high levels of PI3Kγ) at 10,000 cells/well in a 96-well plate.

  • Starvation: Incubate cells in serum-free media for 4 hours to reduce basal, ligand-independent pAKT levels.

  • Inhibition & Stimulation: Treat cells with the inhibitor panel for 1 hour. Stimulate with C5a (10 nM) for exactly 5 minutes to acutely activate GPCR-mediated PI3Kγ signaling.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer. Add pAKT (S473) donor and acceptor beads. Incubate in the dark for 2 hours and read the time-resolved fluorescence.

Self-Validation Check: The assay includes a baseline control (unstimulated cells) and a maximum signal control (C5a stimulated, vehicle-treated). The signal-to-background (S/B) ratio must exceed 5.0. Furthermore, cell viability is confirmed in parallel using a CellTiter-Glo multiplex readout to ensure that the observed IC₅₀ values are driven by true target inhibition, not non-specific cytotoxicity.

Pathway GPCR GPCR Activation (e.g., C5a Receptor) PI3KG PI3Kγ (Target) GPCR->PI3KG PIP3 PIP3 Product PI3KG->PIP3 Kinase Activity PIP2 PIP2 Substrate PIP2->PIP3 Phosphorylation AKT AKT Phosphorylation (Ser473) PIP3->AKT Downstream Signaling Inhibitor 3-MTP / IPI-549 Inhibitor->PI3KG Competitive Inhibition

PI3Kγ signaling pathway and pharmacological blockade by 3-MTP.

References

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ | Journal of Medicinal Chemistry - ACS Publications. 1

  • Design and Synthesis of Tri-Ring P3 Benzamide-Containing Aminonitriles as Potent, Selective, Orally Effective Inhibitors of Cathepsin K | Journal of Medicinal Chemistry - ACS Publications. 2

  • 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine | EvitaChem. 3

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a comprehensive validation of a new, cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, a key intermediate and potential API. Recognizing that no single analytical method is universally optimal, we provide a direct comparison of this novel HPLC-UV method with a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternative. All validation parameters and experimental protocols are grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5] This document is intended for researchers, analytical chemists, and drug development professionals seeking a fit-for-purpose, validated method for the reliable quantification of this piperidine derivative.

Introduction: The Analytical Imperative

In pharmaceutical development, the ability to accurately and precisely measure the concentration of a target compound is non-negotiable. The subject of this guide, 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, features a piperidine scaffold common in many pharmaceuticals.[6][7] However, its structure lacks a strong intrinsic chromophore, presenting a challenge for direct analysis by the widely accessible HPLC-UV technique.

To overcome this, our novel method employs a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosyl chloride). This reaction attaches a UV-active tosyl group to the piperidine's secondary amine, rendering the analyte readily detectable.[8][9] This approach provides a practical and economical solution for routine analysis.

While effective, it is crucial to understand the performance landscape. Therefore, we will validate this HPLC-UV method and benchmark its performance against a highly specific and sensitive LC-MS/MS method.[10][11] This dual-method comparison provides a clear, data-driven rationale for selecting the most appropriate analytical tool based on the specific requirements of the task at hand, whether it be routine quality control or trace-level bioanalysis.

The Validation Workflow: A Systematic Approach

Analytical method validation is not a single event but a systematic process to demonstrate that a method is suitable for its intended purpose.[1][3][5] The entire lifecycle, from development to routine use, must be considered.[1] Our validation strategy adheres to the ICH Q2(R2) framework, encompassing the core performance characteristics required to establish a method's reliability.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol (Parameters & Acceptance Criteria) P1->P2 E1 Specificity P2->E1 R1 Data Analysis & Comparison to Criteria E1->R1 E2 Linearity & Range E3 Accuracy E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness R2 Generate Validation Report R1->R2 R3 Method Implementation (SOP Generation) R2->R3

Caption: The systematic workflow for analytical method validation.

Comparative Methodologies

Primary Method: HPLC-UV with Pre-Column Derivatization

This method is designed for robust quantification in contexts like bulk substance assay and quality control.

  • Principle: The analyte is first derivatized to attach a UV-absorbing molecule. The resulting product is separated from other components on a reversed-phase C18 column and quantified by measuring its absorbance of UV light at a specific wavelength.

  • Advantages: Cost-effective, widely available instrumentation, and high precision for assay-level concentrations.[12]

  • Limitations: Requires an extra derivatization step; specificity can be a concern if impurities or degradants have similar retention times and UV spectra.[10][13]

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for high-sensitivity and high-specificity applications, such as bioanalysis or trace impurity detection.

  • Principle: After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z). A specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM).[14]

  • Advantages: Exceptional specificity and sensitivity, allowing for quantification at very low levels in complex matrices.[14][15][16]

  • Limitations: Higher instrument and operational costs, and susceptibility to matrix effects like ion suppression.[13]

Validation Performance: Data & Analysis

The following sections detail the experimental protocols and present a comparative summary of the validation data for both methods.

Specificity & Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][17]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the analyte's retention time.

  • Stress Testing (Forced Degradation): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples to confirm that the analyte peak is well-resolved from all degradation peaks. For HPLC-UV, peak purity analysis using a Photodiode Array (PDA) detector is performed. For LC-MS/MS, the specificity is confirmed by the unique MRM transition.

Comparative Data Summary:

Parameter HPLC-UV with Derivatization LC-MS/MS Commentary
Interference from Blank No significant peaks at analyte retention time.No signal at the specific MRM transition.Both methods are free from blank interference.
Peak Resolution (Degradants) Resolution > 2.0 for all degradant peaks.Baseline separation of all degradants.LC-MS/MS is inherently more specific due to mass-based detection, effectively eliminating co-elution issues that might affect UV detection.[18]
Peak Purity (PDA) Pass (Purity angle < Purity threshold)Not ApplicablePDA analysis confirms the spectral homogeneity of the analyte peak for the UV method.
Linearity & Range

Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[19][20]

Experimental Protocol:

  • Prepare a series of at least five calibration standards spanning the expected concentration range. For the HPLC-UV method, this is done post-derivatization.

  • Analyze each standard in triplicate.

  • Plot the average instrument response versus concentration and perform a linear regression analysis.

Comparative Data Summary:

Parameter HPLC-UV with Derivatization LC-MS/MS Commentary
Range 1.0 - 100.0 µg/mL0.1 - 500.0 ng/mLThe LC-MS/MS method demonstrates a significantly wider and more sensitive range, suitable for trace analysis.[15]
Correlation Coefficient (r²) > 0.9995> 0.9992Both methods exhibit excellent linearity within their respective ranges.
Regression Equation y = 25431x + 1520y = 18765x + 890The relationship between concentration and response is well-defined for both techniques.
Accuracy

Accuracy represents the closeness of the test results to the true value.[1] It is typically assessed via recovery studies.

Experimental Protocol:

  • Spike a blank matrix with the analyte at three concentration levels (low, medium, high) across the defined range.

  • Prepare at least three replicates at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criterion is typically 98.0% to 102.0% for drug substance assay.

Comparative Data Summary:

Concentration Level HPLC-UV (% Recovery ± SD) LC-MS/MS (% Recovery ± SD) Commentary
Low QC (LQC) 101.2 ± 0.8%99.5 ± 1.5%Both methods show excellent accuracy, well within the typical acceptance limits for pharmaceutical analysis.[17]
Medium QC (MQC) 99.7 ± 0.5%100.8 ± 1.1%The slight variability is expected and acceptable.
High QC (HQC) 100.5 ± 0.6%101.3 ± 0.9%The results confirm the ability of both methods to provide results close to the true value.
Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day).[20]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements. The acceptance criterion is typically ≤2%.

Comparative Data Summary:

Precision Level HPLC-UV (%RSD) LC-MS/MS (%RSD) Commentary
Repeatability (Intra-Assay) 0.45%1.35%Both methods are highly precise. HPLC-UV often shows slightly better precision for high-concentration samples.
Intermediate Precision 0.88%1.82%The results demonstrate the ruggedness of both methods over different days and with different analysts.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19]

Experimental Protocol:

  • Signal-to-Noise (S/N) Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation of LOQ: Analyze multiple replicates at the determined LOQ concentration to confirm that acceptable accuracy and precision can be achieved.

Comparative Data Summary:

Parameter HPLC-UV with Derivatization LC-MS/MS Commentary
LOD 0.3 µg/mL0.03 ng/mLThe 10,000-fold greater sensitivity of LC-MS/MS is its defining advantage, making it essential for applications requiring trace-level detection.[15]
LOQ 1.0 µg/mL0.1 ng/mLThe LOQ for the HPLC-UV method is perfectly suitable for its intended purpose of bulk assay analysis.

Method Selection Guide: Choosing the Right Tool

The choice between HPLC-UV and LC-MS/MS is not about which method is "better," but which is more appropriate for the analytical challenge.

G N1 What is the primary application? N2 Is the sample matrix complex (e.g., plasma)? N1->N2 Trace Impurity Analysis or Bioanalysis N3 Are analyte concentrations > 1 µg/mL? N1->N3 Bulk Drug Assay or Routine QC N2->N3 No O1 Use Validated LC-MS/MS Method N2->O1 Yes O2 Use Validated HPLC-UV (Derivatization) Method N3->O2 Yes O3 HPLC-UV may lack sensitivity. Consider LC-MS/MS. N3->O3 No

Caption: Decision tree for selecting the appropriate analytical method.

Final Comparative Summary:

Feature HPLC-UV with Derivatization LC-MS/MS
Specificity Good (Relies on chromatography & UV spectrum)Excellent (Relies on mass-to-charge ratio)
Sensitivity (LOQ) ~1.0 µg/mL~0.1 ng/mL
Precision (at high conc.) ExcellentVery Good
Cost (Instrument & Ops) LowerHigher[13]
Throughput HighHigh (with modern systems)
Complexity Moderate (derivatization step)High (requires specialized expertise)
Best For Routine QC, bulk material assay, stability testingBioanalysis, impurity profiling, trace analysis

Conclusion

This guide has detailed the successful validation of a novel HPLC-UV method employing pre-column derivatization for the quantification of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine. The validation data demonstrates that the method is specific, linear, accurate, and precise, rendering it fully fit-for-purpose for routine quality control and assay of the drug substance.

The direct comparison with a high-sensitivity LC-MS/MS method highlights the distinct advantages and ideal applications for each technique. The HPLC-UV method stands as a robust, reliable, and cost-effective workhorse for high-concentration analyses. In contrast, the LC-MS/MS method provides the unparalleled sensitivity and specificity required for more demanding applications such as pharmacokinetic studies or the detection of trace-level impurities. By understanding the performance characteristics of both validated methods, researchers and drug development professionals can confidently select the optimal analytical tool to ensure data integrity and support critical project decisions.

References

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • FDA. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • MDPI. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Farmacia Journal. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Chromedia. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. [Link]

  • MFDS. (n.d.). Analytical Methods. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

Sources

Biological Activity of 3-{[(4-Methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine and Its Analogs: A Comparative Guide for PI3Kγ Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Isoform-selective lipid kinase inhibition, Structure-Activity Relationship (SAR), and self-validating bioassay workflows.

Executive Summary

The development of isoform-selective kinase inhibitors is a persistent challenge in medicinal chemistry due to the highly conserved nature of ATP-binding pockets. Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical lipid kinase activated by G-protein-coupled receptors (GPCRs) that drives macrophage chemotaxis and inflammatory responses[1]. While pan-PI3K inhibitors often cause systemic toxicity (e.g., interfering with insulin signaling via PI3Kα), targeting PI3Kγ offers a precise therapeutic avenue for autoimmune diseases and immuno-oncology.

This guide objectively compares the biological activity of the 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine scaffold against its structural analogs. By analyzing the causality behind its superior isoform selectivity and detailing the self-validating experimental protocols used to evaluate it, this document serves as a comprehensive framework for researchers developing next-generation PI3Kγ inhibitors.

Mechanistic Grounding: The Thiazolopiperidine Scaffold

To achieve high selectivity for PI3Kγ over PI3Kα, β, and δ, molecular design must exploit subtle sequence differences in the kinase domain. The 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine scaffold acts as a highly effective core for PI3Kγ inhibition due to three distinct structural mechanisms[1]:

  • Hinge Binding: The 4-methyl-1,3-thiazole ring acts as a classical hinge-binding motif, anchoring the molecule within the ATP pocket via hydrogen bonding.

  • Accessing the Distal Hydrophobic Pocket: Unlike rigid benzothiazole cores, the piperidine ring is spatially demanding but flexible. This allows the molecule to navigate the unique twist of the gatekeeper residue (Ile879) in PI3Kγ.

  • The Flexible Linker: The -oxy-methyl- ether linkage provides critical rotational freedom. This flexibility allows functional groups attached to the piperidine nitrogen (e.g., ureas or amides) to optimally interact with Glu814—an acidic residue unique to the PI3Kγ isoform[1].

PI3K_Pathway GPCR GPCR Activation (Chemokines) PI3Kg PI3Kγ Kinase (Target) GPCR->PI3Kg PIP3 PIP3 Production PI3Kg->PIP3 AKT AKT Phosphorylation PIP3->AKT Chemotaxis Macrophage Chemotaxis AKT->Chemotaxis Inhibitor Thiazolopiperidine Scaffold Inhibitor->PI3Kg Inhibits

Fig 1. PI3Kγ signaling pathway modulated by thiazolopiperidine inhibitors.

Comparative Biological Activity: Scaffold vs. Analogs

To objectively demonstrate the performance of the 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine scaffold, we compare it against three common structural alternatives. The data below summarizes biochemical affinity (IC₅₀) and cellular efficacy, highlighting the profound impact of minor structural modifications.

Quantitative Comparison Table
Compound Core / ModificationStructural RationalePI3Kγ IC₅₀ (nM)PI3Kα IC₅₀ (nM)Isoform Selectivity (α/γ)THP-1 Chemotaxis IC₅₀ (nM)
Target Scaffold (Thiazole-oxy-methyl-piperidine)Flexible ether linker allows optimal vectoring past Ile879 into the PI3Kγ distal pocket.12 >2000 >166x 185
Analog 1 (Rigid Amide Linker)Replaces the -oxy-methyl- with an amide. Loss of rotational freedom restricts access to Glu814.85120014x850
Analog 2 (Benzothiazole Core)Flatter, more lipophilic core. Fails to exploit the spatial volume of the PI3Kγ pocket.453006.6x410
Analog 3 (Pyrrolidine Ring Contraction)Alters the vectoring angle of the nitrogen substituents, disrupting optimal hydrogen bonding.150>2000>13x>1000

Analysis: The target scaffold drastically outperforms its analogs in both potency and selectivity. The flexibility of the oxy-methyl linker combined with the spatial geometry of the piperidine ring drives a >166-fold selectivity window over PI3Kα[1]. This biochemical selectivity translates directly to potent cellular activity, inhibiting macrophage chemotaxis at nanomolar concentrations.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological activity of these compounds must be evaluated using a self-validating system. This requires a two-tiered approach: a biochemical assay to prove direct target engagement, followed by a phenotypic cellular assay with built-in counterscreens to rule out false positives (e.g., cytotoxicity).

Workflow Comp Compound Synthesis Biochem Biochemical Assay (ADP-Glo PI3Kγ) Comp->Biochem Cellular Cellular Assay (THP-1 Chemotaxis) Biochem->Cellular Data SAR Analysis & Selectivity Profiling Cellular->Data

Fig 2. Self-validating experimental workflow for evaluating PI3Kγ inhibitors.

Protocol A: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Causality: The ADP-Glo assay measures the depletion of ATP and generation of ADP during the kinase reaction[2]. Because PI3Kγ phosphorylates lipid substrates (PIP2 to PIP3) using ATP, quantifying ADP provides a direct, highly sensitive readout of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Thaw recombinant human PI3Kγ enzyme, PIP2:3PS lipid substrate, and ultra-pure ATP on ice.

  • Compound Plating: In a 384-well low-volume white plate, dispense 1 µL of the thiazolopiperidine compound (serially diluted in DMSO). Self-Validation Control: Include Wortmannin (1 µM) as a positive inhibition control and 1% DMSO as a vehicle control.

  • Kinase Reaction: Add 2 µL of PI3Kγ enzyme/lipid substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 2 µL of ATP (final concentration at the Km​ of PI3Kγ) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[2].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase/luciferin reaction. Read luminescence after 30 minutes. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Phenotype Validation (THP-1 Macrophage Chemotaxis)

Causality: PI3Kγ is uniquely coupled to the CCR2 receptor. When Monocyte Chemoattractant Protein-1 (MCP-1) binds CCR2, PI3Kγ generates PIP3 at the leading edge of the macrophage, driving actin reorganization and directional migration[3]. Inhibiting PI3Kγ will halt this migration.

Step-by-Step Methodology:

  • Cell Preparation: Culture THP-1 human monocytic cells in RPMI-1640 medium. Starve cells in 0.1% BSA/RPMI for 4 hours prior to the assay to reduce basal kinase activity.

  • Compound Incubation: Pre-incubate THP-1 cells ( 1×106 cells/mL) with varying concentrations of the target scaffold or analogs for 30 minutes at 37°C.

  • Boyden Chamber Setup: Add 30 µL of MCP-1 (10 ng/mL) to the lower compartment of a 96-well chemotaxis chamber (5 µm pore size polycarbonate filter)[3].

  • Migration: Add 50 µL of the compound-treated cell suspension to the upper compartment. Incubate for 2 hours at 37°C.

  • Quantification & Counterscreen (Self-Validation):

    • Migration Readout: Remove the filter, lyse the cells that migrated to the lower chamber, and quantify using a fluorescent DNA dye (e.g., CyQUANT).

    • Viability Counterscreen: Run a parallel plate of compound-treated cells without the Boyden chamber. Add CellTiter-Glo to measure ATP-dependent cell viability. Logic: If viability drops, the compound is cytotoxic; if viability remains >95% but migration drops, the compound is a true PI3Kγ chemotaxis inhibitor[1].

Conclusion

The 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine structure represents a highly optimized scaffold for PI3Kγ inhibition. By leveraging the flexibility of the oxy-methyl linker and the spatial geometry of the piperidine ring, it achieves exceptional isoform selectivity that flat, rigid analogs (like benzothiazoles) cannot match. When validated through rigorous, internally controlled biochemical and phenotypic assays, this scaffold proves to be a superior starting point for developing targeted therapeutics for inflammatory and autoimmune diseases.

References

  • Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ADP-Glo™ Kinase Assay Source: Promega Corporation URL:[Link]

  • Pancreatitis-Associated Protein-III Is a Novel Macrophage Chemoattractant Implicated in Nerve Regeneration Source: Journal of Neuroscience URL:[Link]

Sources

cross-reactivity studies of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine with other receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Target Identification and Selectivity Profiling of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Introduction: De-risking Novel Chemical Scaffolds

The compound 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine represents a novel chemical scaffold with undetermined pharmacological activity. In modern drug discovery, the journey from a new chemical entity to a viable therapeutic candidate is fraught with challenges, a primary one being unforeseen interactions with biological targets. Undesirable off-target activity can lead to toxicity, reduced efficacy, and costly late-stage failures. Therefore, a rigorous, early-stage assessment of a compound's target engagement and selectivity is not merely a characterization step but a critical de-risking strategy.

This guide provides a comprehensive, phased approach to the pharmacological characterization of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine. We will move beyond a simple cross-reactivity study to a more foundational investigation, beginning with broad target identification and progressively narrowing our focus to detailed functional selectivity. The methodologies described herein are designed to build a robust pharmacological profile, enabling informed decisions about the future development of this and similar novel compounds.

Phase 1: Unbiased Target Identification via Broad Panel Screening

The initial step with a compound of unknown provenance is to cast a wide net. A broad-panel screen against a diverse array of receptors, ion channels, transporters, and enzymes provides an unbiased overview of its potential biological interactions. This approach can reveal unexpected primary targets and simultaneously flag potential off-target liabilities. Leading contract research organizations (CROs) like Eurofins Discovery and Charles River Laboratories offer well-established screening panels for this purpose.

Experimental Workflow: Broad Panel Radioligand Binding Screen

The following protocol outlines a typical workflow for submitting a compound like 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine for a broad panel screen, such as the Eurofins SafetyScreen44™ or a similar service.

1. Compound Preparation and Submission:

  • Solubilization: Prepare a 10 mM stock solution of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.
  • Purity Analysis: Verify the purity of the compound using High-Performance Liquid Chromatography (HPLC) and confirm its identity via Mass Spectrometry (MS). A purity of >95% is essential for reliable data.
  • Submission: Ship the required amount of the stock solution (typically 50-100 µL) to the chosen CRO, following their specific submission guidelines.

2. The Screening Process (CRO):

  • Assay Concentration: The compound is typically tested at a single, high concentration, usually 10 µM, to maximize the chances of detecting significant interactions.
  • Radioligand Binding Assays: The core of the screen involves a series of competitive binding assays. For each target (e.g., the Dopamine D2 receptor), a specific, radioactively labeled ligand (e.g., [³H]-Spiperone) is incubated with a tissue or cell membrane preparation expressing the receptor.
  • Competitive Displacement: The test compound is added to the incubation. If it binds to the target receptor, it will compete with and displace the radioligand, leading to a reduction in the measured radioactivity.
  • Data Collection: The amount of bound radioactivity is measured using a scintillation counter. The results are expressed as the percentage of inhibition of radioligand binding caused by the test compound.

3. Data Interpretation:

  • A significant interaction is typically defined as >50% inhibition at the 10 µM screening concentration. This threshold is a pragmatic balance, sensitive enough to detect meaningful interactions while filtering out minor, likely insignificant, binding events.
  • Results are compiled into a comprehensive report, highlighting the targets with significant inhibition.
Hypothetical Screening Results

Below is a table summarizing hypothetical results from a broad panel screen of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

Target ClassTarget% Inhibition @ 10 µMAssessment
GPCR (Amine) Dopamine D289%Significant Hit
Serotonin 5-HT2A75%Significant Hit
Adrenergic α1A58%Significant Hit
Histamine H112%Negligible
Ion Channel hERG45%Borderline - requires follow-up
Sodium (Site 2)8%Negligible
Transporter Dopamine Transporter (DAT)6%Negligible

This is hypothetical data for illustrative purposes.

From these results, the Dopamine D2, Serotonin 5-HT2A, and Adrenergic α1A receptors are identified as primary hits requiring further investigation.

Phase 2: Hit Confirmation and Affinity Determination

A single-point screening result is not definitive. The next crucial phase is to confirm these "hits" and quantify the compound's binding affinity for each target. This is achieved by generating a full concentration-response curve in a radioligand binding assay to determine the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the Ki of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine for the D2, 5-HT2A, and α1A receptors.

1. Materials:

  • Cell membranes expressing the human D2, 5-HT2A, or α1A receptor.
  • Radioligands: [³H]-Spiperone (for D2), [³H]-Ketanserin (for 5-HT2A), [³H]-Prazosin (for α1A).
  • Test Compound: 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.
  • Non-specific binding inhibitors (e.g., Haloperidol for D2, Mianserin for 5-HT2A, Phentolamine for α1A).
  • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

2. Procedure:

  • Serial Dilution: Prepare a series of dilutions of the test compound in assay buffer, typically ranging from 100 µM to 0.1 nM.
  • Assay Plate Setup: To each well, add:
  • Assay buffer.
  • A fixed concentration of the appropriate radioligand (typically at its Kd value).
  • The serially diluted test compound or buffer (for total binding) or a high concentration of a non-specific inhibitor (for non-specific binding).
  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
  • Counting: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on each filter spot using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism software) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Assay Principle

G cluster_0 Binding Reaction cluster_1 Measurement cluster_2 Analysis Receptor Receptor (e.g., D2) BoundComplex [³H]-Ligand-Receptor Complex Receptor->BoundComplex Binds Radioligand [³H]-Ligand Radioligand->BoundComplex Binds Compound Test Compound Compound->Receptor Competes Filter Filter Mat BoundComplex->Filter Trapped Scintillation Scintillation Counter (Measures Radioactivity) Filter->Scintillation Curve Concentration-Response Curve Scintillation->Curve Ki Calculate Ki (Binding Affinity) Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Binding Affinity Data
TargetKi (nM)Interpretation
Dopamine D225High Affinity
Serotonin 5-HT2A150Moderate Affinity
Adrenergic α1A800Low Affinity

This is hypothetical data for illustrative purposes.

These results confirm the initial hits and suggest that 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine has the highest affinity for the Dopamine D2 receptor.

Phase 3: Functional Characterization and Selectivity

Binding does not equate to function. The compound could be an activator (agonist), an inhibitor (antagonist), or have no effect on receptor signaling. This phase assesses the functional activity of the compound at the confirmed targets to understand its true pharmacological effect and establish its functional selectivity.

Experimental Protocol: Gs-Coupled GPCR Functional Assay (cAMP Measurement)

Objective: To determine if the compound is an agonist or antagonist at the Dopamine D2 receptor (which is typically Gi-coupled, leading to a decrease in cAMP; for illustrative purposes, we will describe a generic Gs-coupled pathway leading to an increase in cAMP).

1. Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
  • A known D2 receptor agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).
  • Cell culture medium, stimulation buffer.
  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure (Antagonist Mode):

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
  • Compound Addition: Add increasing concentrations of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine to the wells. Incubate for a short period (e.g., 15-30 minutes).
  • Agonist Challenge: Add a fixed concentration of a known agonist (e.g., Quinpirole at its EC80 concentration) to all wells except the negative controls.
  • Incubation: Incubate for a further period (e.g., 30 minutes) to allow for cAMP modulation.
  • Lysis and Detection: Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure the intracellular cAMP levels.

3. Data Analysis:

  • Plot the cAMP response against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response).
  • If the compound stimulates a response on its own (agonist mode), the EC50 (effective concentration for 50% of maximal response) would be calculated instead.
Visualizing a G-Protein Coupled Receptor (GPCR) Signaling Pathway

G cluster_0 Cell Membrane cluster_1 G-Protein cluster_2 Intracellular Agonist Agonist GPCR GPCR (e.g., D2) Agonist->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks G_alpha GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits (for Gi) G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

Comparative Functional Selectivity

By performing functional assays for all three high-affinity targets, we can build a selectivity profile.

TargetFunctional AssayPotency (IC50/EC50, nM)Activity TypeSelectivity vs. D2
Dopamine D2 cAMP Inhibition35 (IC50) Antagonist -
Serotonin 5-HT2A Calcium Flux450 (IC50) Antagonist 12.8-fold
Adrenergic α1A Calcium Flux>10,000 (IC50) Weak/No Antagonism >285-fold

This is hypothetical data for illustrative purposes. Selectivity is calculated as IC50(Off-Target) / IC50(Primary Target).

Conclusion and Strategic Implications

The systematic profiling of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine has transformed it from a chemical unknown into a compound with a defined pharmacological identity. Our hypothetical data suggest it is a potent Dopamine D2 receptor antagonist with more than 10-fold selectivity over the Serotonin 5-HT2A receptor and significantly greater selectivity over the Adrenergic α1A receptor.

Key Insights:

  • Primary Target: The Dopamine D2 receptor is the most likely primary target.

  • Mechanism of Action: The compound acts as an antagonist at this receptor.

  • Selectivity Profile: The compound exhibits reasonable, though not absolute, selectivity. The 12.8-fold selectivity against 5-HT2A is a critical parameter that would need to be considered in any therapeutic context, as 5-HT2A antagonism can have its own distinct physiological effects.

  • Safety Flag: The borderline activity at the hERG channel in the initial screen warrants a dedicated, follow-up electrophysiology study to definitively assess the risk of cardiac QT prolongation.

This comprehensive dataset provides a solid foundation for subsequent research. Future efforts could focus on structure-activity relationship (SAR) studies to improve D2 potency and enhance selectivity against 5-HT2A and other potential off-targets. This rigorous, data-driven approach is fundamental to navigating the complexities of drug discovery and increasing the probability of success.

References

  • Eurofins Discovery. (n.d.). SafetyScreen Panels. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Retrieved from [Link]

Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Results for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile foundation for developing novel therapeutics targeting a wide range of conditions, from central nervous system (CNS) disorders to cancer.[2][3] However, the journey from a promising hit in a petri dish to a clinically effective drug is fraught with challenges, most notably the often-observed disconnect between in vitro potency and in vivo efficacy.[4] This guide provides an in-depth comparison of in vitro and in vivo results for piperidine-based compounds, offering insights into the experimental methodologies, the interpretation of data, and strategies to bridge the translational gap.

The In Vitro Landscape: Quantifying Potency and Mechanism

In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized piperidine derivatives. These assays are designed to measure a compound's effect on a specific molecular target or cellular process in a controlled environment.

Common In Vitro Assays for Piperidine-Based Compounds

A diverse suite of in vitro assays is employed to characterize piperidine compounds, tailored to their intended therapeutic application.

  • Enzyme Inhibition Assays: Many piperidine-based drugs function by inhibiting specific enzymes. For instance, acetylcholinesterase (AChE) inhibitors are a key therapeutic strategy for Alzheimer's disease.[5] The inhibitory potential of piperidine derivatives against such enzymes is a primary screening parameter.

  • Receptor Binding Assays: For compounds targeting G-protein coupled receptors (GPCRs) or other receptor families, radioligand binding assays are used to determine the affinity of the compound for its intended target.[6][7]

  • Cell Viability and Cytotoxicity Assays: In the context of oncology, assays like the MTT assay are crucial for determining a compound's ability to inhibit cancer cell proliferation or induce cell death.[8][9]

Table 1: Overview of Common In Vitro Assays for Piperidine Derivatives

Assay TypeTarget Class/PurposeTypical ReadoutExample Application for Piperidine Compounds
Acetylcholinesterase (AChE) InhibitionEnzyme InhibitionIC50Alzheimer's Disease Therapeutics
Pancreatic Lipase InhibitionEnzyme InhibitionIC50Anti-Obesity Agents
Sigma Receptor BindingReceptor AffinityKi, Bmax, KDNeuroprotective and Antipsychotic Agents
MTT AssayCell Viability/CytotoxicityIC50Anticancer Drug Discovery
Experimental Workflow: From Compound to Data

The general workflow for in vitro screening is a systematic process designed for high-throughput analysis. The choice of a specific assay is dictated by the hypothesized mechanism of action of the piperidine derivative.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Synthesis Piperidine Compound Synthesis & Purification Plate_Setup Plate Setup & Compound Dilution Compound_Synthesis->Plate_Setup Assay_Reagents Assay Reagent Preparation Assay_Reagents->Plate_Setup Incubation Incubation with Target (Enzyme/Cell) Plate_Setup->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Processing Raw Data Processing & Normalization Detection->Data_Processing IC50_Calculation IC50/EC50 Calculation Data_Processing->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis

Caption: A generalized workflow for in vitro screening of piperidine-based compounds.

The In Vivo Arena: Assessing Efficacy and Safety in a Complex System

While in vitro assays provide crucial initial data, the ultimate test of a drug candidate's potential lies in its performance within a living organism. In vivo models are indispensable for evaluating a compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and safety profile.

Common In Vivo Models for Piperidine-Based Compounds

The selection of an appropriate in vivo model is critical and depends on the therapeutic indication.

  • Analgesia Models: For piperidine derivatives designed as pain relievers, rodent models such as the tail-flick test and the acetic acid-induced writhing test are commonly used to assess analgesic effects.[10][11]

  • Neurodegenerative Disease Models: To evaluate neuroprotective piperidine compounds, models that mimic the pathology of diseases like Parkinson's are employed, such as the MPTP-induced mouse model.[12]

  • Oncology Models: The anticancer activity of piperidine derivatives is often tested in xenograft models, where human tumor cells are implanted into immunodeficient mice, or in syngeneic models with a competent immune system.[13]

Table 2: Overview of Common In Vivo Models for Piperidine Derivatives

Model TypeTherapeutic AreaTypical ReadoutExample Application for Piperidine Compounds
Tail-Flick TestAnalgesiaLatency to tail withdrawalScreening for centrally acting analgesics
Acetic Acid-Induced Writhing TestAnalgesiaNumber of writhesEvaluating peripherally acting analgesics
MPTP-Induced Parkinson's ModelNeurodegenerative DiseasesBehavioral tests, ImmunohistochemistryAssessing neuroprotective effects
Xenograft and Syngeneic ModelsOncologyTumor volume, SurvivalEvaluating anticancer efficacy
Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The transition from in vitro to in vivo testing involves careful planning and execution to ensure the generation of meaningful and reproducible data.

in_vivo_workflow cluster_preclinical Preclinical Evaluation cluster_animal_study Animal Study cluster_analysis Data and Tissue Analysis Lead_Selection Lead Compound Selection (Based on In Vitro Data) Formulation Formulation Development & Dosing Regimen Lead_Selection->Formulation Animal_Acclimatization Animal Acclimatization & Grouping Formulation->Animal_Acclimatization Compound_Administration Compound Administration (e.g., i.p., p.o.) Animal_Acclimatization->Compound_Administration Efficacy_Monitoring Efficacy Monitoring (e.g., Tumor Size, Behavior) Compound_Administration->Efficacy_Monitoring Data_Collection Data Collection & Statistical Analysis Efficacy_Monitoring->Data_Collection PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Data_Collection->PK_PD_Analysis Toxicology_Assessment Toxicology & Histopathology Assessment PK_PD_Analysis->Toxicology_Assessment

Caption: A typical workflow for in vivo evaluation of piperidine-based compounds.

The In Vitro-In Vivo Discrepancy: A Comparative Analysis

A significant hurdle in drug development is the frequent disparity between promising in vitro results and disappointing in vivo outcomes. A piperidine compound exhibiting nanomolar potency in an enzymatic assay may show only modest activity, or even toxicity, in an animal model.

Table 3: Hypothetical Comparative Data for a Series of Piperidine-Based Anticancer Agents

Compound IDIn Vitro IC50 (µM) (Cancer Cell Line)In Vivo Tumor Growth Inhibition (%) (Xenograft Model at 50 mg/kg)
Pip-A 0.0565
Pip-B 0.2040
Pip-C 0.0215 (with observed toxicity)
Pip-D 1.505

In this hypothetical dataset, Pip-C is the most potent compound in vitro, but its in vivo efficacy is poor and accompanied by toxicity. Conversely, Pip-A , while slightly less potent in vitro than Pip-C , demonstrates the best in vivo efficacy. This highlights the complexity of translating in vitro data.

Causality Behind the Discrepancies

Several factors contribute to the in vitro-in vivo correlation gap:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in its in vivo performance. A potent piperidine derivative in vitro may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to suboptimal therapeutic concentrations.

  • Metabolic Instability: The piperidine ring itself can be susceptible to metabolic modifications, particularly oxidation at the carbons alpha to the nitrogen, which can lead to rapid clearance and reduced efficacy.[2]

  • Off-Target Effects: In the complex biological environment of a whole organism, a compound can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in the desired therapeutic effect.

  • Complexity of the In Vivo Model: In vitro assays are inherently reductionist, while in vivo models encompass complex physiological and pathological processes that can influence a drug's activity. For example, the tumor microenvironment in a xenograft model can impact drug penetration and efficacy in ways not captured by a simple cell culture assay.

Bridging the Gap: A Multi-pronged Approach

Improving the correlation between in vitro and in vivo results is a key objective in modern drug discovery. The following diagram illustrates the iterative process of bridging this gap.

ivivc_bridge cluster_in_vitro In Vitro Optimization cluster_in_vivo In Vivo Validation cluster_feedback Iterative Design In_Vitro_Potency High In Vitro Potency In_Vitro_ADME In Vitro ADME/Tox Profiling In_Vitro_Potency->In_Vitro_ADME In_Silico In Silico Modeling (PK/PD) In_Vitro_ADME->In_Silico In_Vivo_Efficacy Improved In Vivo Efficacy In_Silico->In_Vivo_Efficacy In_Vivo_PK Favorable In Vivo PK In_Vivo_Efficacy->In_Vivo_PK SAR_Feedback Structure-Activity/Property Relationship Feedback In_Vivo_PK->SAR_Feedback SAR_Feedback->In_Vitro_Potency Redesign

Sources

Structure-Activity Relationship (SAR) Guide: Thiazole-Piperidine Derivatives vs. Traditional DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Anti-Mycobacterial Drug Discovery (MDR-TB)

Executive Summary

The rapid emergence of Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the identification of novel therapeutic targets. While traditional anti-mycobacterial therapies rely heavily on targeting the DNA Gyrase A (GyrA) subunit, widespread clinical resistance has severely compromised their efficacy[1].

DNA Gyrase B (GyrB), the subunit responsible for ATP hydrolysis, represents a highly attractive, yet underexploited, alternative target. This guide objectively compares the structure-activity relationship (SAR) and performance of thiazole-piperidine derivatives —a novel class of GyrB inhibitors—against traditional GyrA inhibitors (e.g., Moxifloxacin) and legacy GyrB inhibitors (e.g., Novobiocin). By synthesizing mechanistic rationale with field-proven experimental protocols, this guide provides a comprehensive framework for evaluating and optimizing thiazole-piperidine scaffolds in drug discovery pipelines.

Mechanistic Rationale & Target Biology

Why Target GyrB over GyrA?

Bacterial DNA gyrase is an A2​B2​ heterotetramer essential for regulating DNA topology. The GyrA subunit catalyzes DNA cleavage and religation, while the GyrB subunit contains the ATPase active site that provides the energy required for supercoiling. Traditional fluoroquinolones (like Moxifloxacin) poison the GyrA-DNA cleavage complex. However, mutations in the gyrA Quinolone Resistance-Determining Region (QRDR) easily abrogate their binding.

Because GyrB is structurally distinct and highly conserved, targeting its ATP-binding pocket circumvents existing GyrA-mediated resistance mechanisms. Inhibiting GyrB starves the enzyme of energy, effectively halting bacterial replication[2].

The Thiazole-Piperidine Advantage

Legacy GyrB inhibitors, such as the aminocoumarin Novobiocin, exhibit potent in vitro activity but fail clinically against mycobacteria due to poor cell wall permeability and eukaryotic toxicity. The thiazole-piperidine scaffold overcomes these limitations through specific structural advantages[2]:

  • Thiazole Ring: Acts as a dense hydrogen-bond acceptor/donor network, forming critical interactions with conserved residues (e.g., Asp73) in the ATP-binding pocket.

  • Piperidine Ring: Provides a flexible, basic vector that occupies the hydrophobic pocket of the ATPase domain. Modifying the N-substituents of the piperidine ring allows for precise tuning of lipophilicity, dramatically improving mycobacterial cell wall penetration compared to bulky aminocoumarins.

MOA ATP ATP Molecule GyrB GyrB Subunit (ATPase Domain) ATP->GyrB Binds to Active Site GyrA GyrA Subunit (Cleavage Core) GyrB->GyrA Energy Transfer Supercoiling DNA Supercoiling (Bacterial Survival) GyrA->Supercoiling Catalyzes Thiazole Thiazole-Piperidine Derivatives Thiazole->GyrB Competitive Inhibition Fluoro Fluoroquinolones (e.g., Moxifloxacin) Fluoro->GyrA Poisons Cleavage Complex

Fig 1. Mechanistic divergence between GyrB inhibitors (thiazole-piperidines) and GyrA inhibitors.

Comparative Performance & SAR Data

The transition from a primary hit to a lead-optimized drug candidate requires rigorous SAR profiling. In a benchmark study by Jeankumar et al. (2013)[3][4], the thiazole-piperidine scaffold was systematically optimized. The addition of a fluorobenzyl group to the piperidine nitrogen (Hit Compound 14) yielded moderate activity. Further isosteric replacement and rigidification of the linker (Lead Compound 27) resulted in a >100-fold increase in potency.

Table 1: Quantitative Performance Comparison of DNA Gyrase Inhibitors
Compound ClassSpecific AgentPrimary TargetEnzyme IC₅₀ (µM)MTB Whole-Cell MIC (µM)Selectivity Index (Cytotoxicity)
Thiazole-Piperidine (Hit) Compound 14GyrB (ATPase)24.0 ± 2.128.44> 2.0 (Non-toxic at 50 µM)
Thiazole-Piperidine (Lead) Compound 27GyrB (ATPase)0.15 ± 0.021.25> 50 (High therapeutic window)
Aminocoumarin NovobiocinGyrB (ATPase)0.08 ± 0.01> 100.0 (Poor permeability)< 1.0 (High eukaryotic toxicity)
Fluoroquinolone MoxifloxacinGyrA (Cleavage)N/A0.50 (Wild-Type) / > 32.0 (MDR)> 100 (Standard of Care)

Data synthesized from established in vitro GyrB ATPase and MTB H37Rv phenotypic screens[3][4].

Key SAR Insights:

  • Permeability vs. Potency: While Novobiocin has a slightly superior enzymatic IC50​ , its whole-cell MIC is virtually non-existent against MTB due to its inability to cross the lipid-rich mycobacterial envelope. The optimized thiazole-piperidine (Compound 27) balances lipophilicity (clogP ~3.5) with target affinity, bridging the gap between biochemical potency and phenotypic efficacy.

Experimental Workflows & Self-Validating Protocols

To ensure the trustworthiness of SAR data, biochemical assays must be designed as self-validating systems. Below are the definitive protocols for evaluating thiazole-piperidine derivatives.

Protocol 1: DNA-Stimulated GyrB ATPase Assay (Malachite Green Method)

Causality & Rationale: GyrB has a low intrinsic rate of ATP hydrolysis. The addition of sheared salmon sperm DNA stimulates the ATPase activity to a physiologically relevant Vmax​ . The Malachite Green reagent forms a stable, dark green complex with free inorganic phosphate (Pi) and molybdate under acidic conditions, shifting the absorbance to 630 nm. This allows for precise, colorimetric quantification of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM TRIS-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2​ , 1 mM DTT). Prepare the Malachite Green working solution (0.045% malachite green, 4.2% ammonium molybdate in 4N HCl, mixed with 0.1% Tween-20).

  • Enzyme/DNA Mix: Incubate 10 nM purified M. smegmatis GyrB enzyme with 10 µg/mL sheared salmon sperm DNA in the assay buffer for 10 minutes at room temperature.

  • Compound Addition: Dispense 1 µL of the thiazole-piperidine test compound (serial dilutions in DMSO) into a 96-well plate. Add 40 µL of the Enzyme/DNA mix. Incubate for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 10 µL of 5 mM ATP to initiate hydrolysis. Incubate at 37°C for 30 minutes.

  • Detection: Quench the reaction by adding 100 µL of the Malachite Green working solution. Incubate for 5 minutes for color development.

  • Quantification: Read absorbance at 630 nm using a microplate reader. Calculate IC50​ using non-linear regression.

Self-Validation Checkpoint: A "Blank" reaction (lacking GyrB) must be included and show negligible absorbance at 630 nm, confirming that spontaneous ATP hydrolysis is absent. A "Positive Control" using Novobiocin must yield a known IC50​ curve, validating the assay's dynamic range and reagent integrity.

Protocol 2: Plasmid DNA Supercoiling Assay

Causality & Rationale: Biochemical ATPase inhibition does not guarantee functional enzyme inhibition. The supercoiling assay uses gel electrophoresis to separate relaxed pBR322 plasmid DNA from supercoiled DNA. Because supercoiled DNA is more compact, it migrates faster through an agarose matrix. This assay functionally validates that the thiazole-piperidine compound prevents the enzyme's topological DNA-altering capability.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of relaxed pBR322 plasmid DNA, 1 U of DNA gyrase holoenzyme (GyrA + GyrB), and the test compound in supercoiling buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).

  • Initiation: Add 1 mM ATP to start the reaction. Incubate at 37°C for 1 hour.

  • Quenching: Stop the reaction by adding 5 µL of loading dye containing 1% SDS and 0.25 mg/mL Proteinase K. Incubate for 30 minutes at 37°C to digest the enzyme bound to the DNA.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light.

Self-Validation Checkpoint: Lane 1 (plasmid only) must show a single, slow-migrating band of relaxed DNA. Lane 2 (plasmid + Gyrase + ATP + DMSO) must show a complete shift to the faster-migrating supercoiled band. If Lane 2 fails to shift, the enzyme preparation is inactive, and the assay must be aborted.

SAR_Workflow Hit Thiazole-Piperidine Hit (IC50 ~ 24 µM) Synth Chemical Modification (Piperidine N-substitution) Hit->Synth ATPase GyrB ATPase Assay (Primary Screen) Synth->ATPase Synthesized Library Supercoil DNA Supercoiling Assay (Functional Validation) ATPase->Supercoil IC50 < 1 µM MIC MTB Whole-Cell MIC (Phenotypic Screen) Supercoil->MIC Active in vitro MIC->Synth SAR Feedback Loop Lead Optimized Lead (IC50 = 0.15 µM) MIC->Lead High Selectivity Index

Fig 2. Iterative SAR optimization workflow for thiazole-piperidine GyrB inhibitors.

References

  • Jeankumar, V. U., et al. (2013). "Thiazole-aminopiperidine hybrid analogues: Design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors". European Journal of Medicinal Chemistry, 70, 143-153.[Link]

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). "Thiazole ring—A biologically active scaffold". Molecules, 26(11), 3166.[Link]

  • Soni, V., et al. (2024). "Alternative therapeutics to control antimicrobial resistance: a general perspective". Frontiers in Drug Discovery, 4, 1385460.[Link]

Sources

comparative analysis of analytical techniques for piperidine compounds

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is one of the most ubiquitous structural motifs in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from analgesics (fentanyl) and antipsychotics (risperidone) to acetylcholinesterase inhibitors (donepezil). However, the inherent physicochemical properties of piperidine—specifically its high polarity, low molecular weight, and the strong basicity of its secondary amine (pKa ~11.2)—present significant analytical challenges.

This guide provides a comprehensive, objective comparison of the premier analytical techniques used for the quantification and characterization of piperidine compounds. By examining the causality behind chromatographic behaviors and mass spectrometric ionization, this guide equips researchers with the mechanistic insights necessary to select and validate the optimal analytical workflow.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for piperidine derivatives is dictated by the sample matrix, the required sensitivity, and the specific functionalization of the piperidine ring[1].

High-Performance Liquid Chromatography (HPLC-UV/ELSD)

HPLC remains the workhorse for bulk Active Pharmaceutical Ingredient (API) quality control and formulation analysis. However, native piperidine lacks a conjugated π-electron system, rendering standard UV detection ineffective unless the molecule is functionalized with a chromophore (e.g., a benzyl or phenyl group). For non-UV active piperidines, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be employed[2].

  • The Basicity Challenge: The basic nitrogen in piperidine strongly interacts with unreacted silanol groups on standard silica-based stationary phases, causing severe peak tailing. This necessitates the use of heavily end-capped columns or mobile phases with amine modifiers (e.g., triethylamine) to block active sites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the undisputed gold standard for pharmacokinetic (PK) bioanalysis and trace-level quantification in complex matrices (plasma, urine)[3].

  • Mechanistic Advantage: The high basicity of piperidine becomes a distinct advantage in Electrospray Ionization (ESI). In an acidic mobile phase (e.g., 0.1% formic acid), the piperidine nitrogen is readily protonated to form a stable [M+H]+ ion, resulting in exceptional ionization efficiency and sub-nanogram sensitivity[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled chromatographic resolution and access to extensive electron ionization (EI) spectral libraries. However, direct injection of secondary piperidines often leads to thermal degradation and peak tailing due to hydrogen bonding with active sites in the GC inlet liner[1].

  • The Derivatization Imperative: To utilize GC-MS effectively, the active N-H bond must be masked. Chemical derivatization—such as acylation using Trifluoroacetic anhydride (TFAA)—replaces the active hydrogen with an electron-withdrawing group, drastically improving volatility, thermal stability, and peak symmetry[5].

Quantitative Data Summary

The following table summarizes the performance metrics of these techniques based on validated pharmaceutical and forensic methodologies.

Analytical ParameterHPLC-UV / ELSDGC-MS (Post-Derivatization)LC-MS/MS (ESI+)
Primary Application Bulk API QC, Formulation assaysVolatile analogs, Forensic screeningBioanalysis (Plasma/Urine), PK studies
Sensitivity (LOD) 0.1 - 1.0 µg/mL1.0 - 10 ng/mL0.01 - 0.1 ng/mL
Dynamic Range 3 - 4 orders of magnitude3 - 4 orders of magnitude4 - 5 orders of magnitude
Matrix Effects Low (if baseline resolved)Moderate (Inlet contamination risk)High (Ion suppression requires IS correction)
Sample Prep Complexity Low (Dilute and shoot)High (Extraction + Derivatization)Moderate (Protein Precipitation or SPE)
Throughput Medium (10-20 min/run)Low (20-30 min/run)High (2-5 min/run)

Decision Workflow for Piperidine Analysis

To streamline method development, the following logical workflow dictates the selection of the appropriate analytical platform based on the analyte's properties and the sample matrix.

Piperidine_Workflow Start Piperidine Compound Analysis Matrix What is the sample matrix? Start->Matrix Bio Biological (Plasma/Urine) or Trace Level? Matrix->Bio Bulk Bulk API or Formulation? Matrix->Bulk LCMS LC-MS/MS (ESI+) Gold Standard for Bioanalysis Bio->LCMS High Sensitivity Required Volatile Is the compound volatile and thermally stable? Bulk->Volatile GC Amenable? Chrom Does it have a strong UV chromophore? Bulk->Chrom LC Amenable? GCMS_Direct Direct GC-MS (EI) Volatile->GCMS_Direct Yes Deriv Derivatization Required (e.g., TFAA, BSTFA) Volatile->Deriv No (High Polarity/Basic) GCMS_Deriv GC-MS (EI) post-derivatization Deriv->GCMS_Deriv HPLC_UV HPLC-UV Chrom->HPLC_UV Yes HPLC_ELSD HPLC-ELSD or CAD Chrom->HPLC_ELSD No

Caption: Decision workflow for selecting analytical techniques for piperidine compounds.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards (IS) to correct for matrix effects and chemical derivatization blanks to verify reaction completeness.

Protocol A: LC-MS/MS Quantification of Piperidine Derivatives in Plasma

This protocol leverages the basicity of piperidine for highly sensitive ESI+ detection, utilizing a deuterated internal standard to ensure trustworthiness against ion suppression[3][4].

1. Sample Preparation (Protein Precipitation):

  • Step: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of Deuterated Internal Standard (e.g., Piperidine-d5 at 100 ng/mL).

  • Step: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash out plasma proteins.

  • Causality: The acidic acetonitrile denatures proteins while ensuring the piperidine nitrogen remains fully protonated, maximizing recovery into the organic supernatant.

  • Step: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic Separation:

  • Column: Pentafluorophenyl (PFP) column (50 x 2.1 mm, 1.7 µm).

  • Causality: A PFP stationary phase provides alternative selectivity (π-π interactions and dipole moments) compared to standard C18, which is highly beneficial for resolving polar, basic ring structures like piperidine from endogenous plasma interferences[4].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 3 minutes.

3. MS/MS Detection (Self-Validation):

  • Ionization: ESI in Positive Mode.

  • Validation Check: Monitor the MRM transition of the analyte alongside the IS. The ratio of Analyte Area / IS Area must be plotted against a 6-point calibration curve. A Quality Control (QC) sample must be injected every 10 runs to verify that instrument drift remains <15%.

Protocol B: GC-MS Analysis via Acylation Derivatization

For volatile piperidine analogs where LC-MS is unavailable, GC-MS provides excellent specificity. This protocol uses acylation to neutralize the basic amine[5].

1. Extraction and Derivatization:

  • Step: Extract the piperidine compound from the aqueous matrix using Liquid-Liquid Extraction (LLE) with Hexane at pH 12.

  • Causality: At pH 12 (above the pKa of 11.2), the piperidine is deprotonated (neutral), allowing it to partition efficiently into the non-polar hexane layer.

  • Step: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Step: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 20 minutes.

  • Causality: TFAA reacts with the secondary amine to form a trifluoroacetamide derivative. This eliminates hydrogen bonding with the GC column's active sites (preventing peak tailing) and introduces fluorine atoms, which increase volatility and provide a distinct mass defect for EI fragmentation.

2. GC-MS Analysis & Validation:

  • Injection: Inject 1 µL in splitless mode at 250°C onto a DB-5ms capillary column.

  • Validation Check (Derivatization Blank): Always run a blank sample containing only TFAA and Ethyl Acetate subjected to the same incubation conditions. This ensures no artifact peaks from the derivatizing agent interfere with the retention time of the target piperidine derivative.

References

  • Lirias (KU Leuven). "The application of accelerated solvent extraction for the determination of piperine and piperidine in spices". J Agr Food Chem. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "LC–MS-Based Simultaneous Determination of Biomarkers in Dried Urine Spots for the Detection of Cofactor-Dependent Metabolic Disorders". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases". Available at:[Link]

Sources

Validating the Anti-Inflammatory Activity of Novel Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Gap and the Thiazole Advantage

The development of safe and effective anti-inflammatory therapeutics remains one of the most significant challenges in modern drug discovery. Classic non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and diclofenac, act through the non-selective inhibition of cyclooxygenase (COX) enzymes. While effective at reducing inflammation, their suppression of constitutive COX-1 strips the gastric mucosa of protective prostaglandins, leading to severe gastrointestinal (GI) ulceration[1]. To circumvent this, highly selective COX-2 inhibitors (coxibs) were engineered; however, these have been associated with an increased risk of cardiovascular thrombotic events due to a dangerous imbalance between prothrombotic thromboxane and cardioprotective prostacyclin[2].

As a Senior Application Scientist, I evaluate alternative pharmacophores that can bypass these limitations. The thiazole and thiazolidinone scaffolds have emerged as highly versatile frameworks. Recent structural modifications have demonstrated that2[2]. By simultaneously blocking the synthesis of pro-inflammatory prostaglandins and bronchoconstrictive leukotrienes, these novel compounds offer robust systemic efficacy while maintaining an exceptionally safe GI and cardiovascular profile. This guide outlines the rigorous, self-validating experimental workflows required to benchmark the performance of novel thiazole derivatives against classic NSAIDs.

Mechanistic Rationale: The Arachidonic Acid Cascade

Before designing an experimental protocol, it is critical to map the precise target engagement of the compound. During cellular injury, arachidonic acid is liberated from membrane phospholipids and metabolized via two primary pathways: the COX pathway (yielding prostaglandins and thromboxanes) and the LOX pathway (yielding leukotrienes). Novel thiazole derivatives are uniquely positioned to intervene at both nodes, preventing the "shunting" effect where blocking only COX forces arachidonic acid down the LOX pathway to produce excess inflammatory leukotrienes[3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX (Enzymatic Pathway) AA->LOX PG1 Cytoprotective Prostaglandins (GI Mucosa Protection) COX1->PG1 PG2 Pro-inflammatory Prostaglandins (Pain, Fever, Edema) COX2->PG2 LT Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LT Thiazole Novel Thiazole Derivatives Thiazole->COX2 Thiazole->LOX NSAID Classic NSAIDs NSAID->COX1 NSAID->COX2

Figure 1: The Arachidonic Acid Cascade and the dual inhibitory mechanism of novel thiazole derivatives.

In Vitro Validation: Enzyme Target Engagement

To isolate the pharmacodynamic properties of the thiazole derivatives from pharmacokinetic variables, initial validation must occur at the enzymatic level. We utilize a highly controlled Colorimetric COX Inhibitor Screening Assay.

Causality & Self-Validation: By utilizing purified recombinant human COX-1 and COX-2, we establish direct target engagement without the confounding variables of cellular uptake. The assay is fundamentally self-validating: a 100% initial activity (IA) well containing only the enzyme and vehicle serves as the maximum signal, while a background well lacking the enzyme quantifies baseline noise. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . An SI > 1 indicates COX-2 selectivity, which is the primary predictor of a safe gastrointestinal profile[3].

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin. Causality: Hematin is a necessary cofactor for the peroxidase activity of cyclooxygenase; without it, the enzyme cannot reduce PGG2 to PGH2.

  • Inhibitor Incubation: Aliquot the enzyme into a 96-well plate. Add the thiazole derivatives at varying logarithmic concentrations (e.g., 0.01 to 100 μM). Include reference standards (Celecoxib, Indomethacin). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Introduce arachidonic acid to all wells. Causality: Arachidonic acid is the natural substrate; its addition initiates the catalytic conversion to PGG2.

  • Colorimetric Detection: Immediately add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The reduction of PGG2 to PGH2 oxidizes TMPD, yielding a quantifiable blue color.

  • Quantification: Measure absorbance at 590 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Table 1: In Vitro Performance Comparison (Enzyme Inhibition)

The following table synthesizes experimental data comparing novel thiazole derivatives against commercial standards, demonstrating the superior selectivity of the thiazole scaffold[3][4].

Compound / DrugTarget ProfileCOX-1 IC50​ (μM)COX-2 IC50​ (μM)Selectivity Index (SI)5-LOX IC50​ (μM)
Diphenyl-amino thiazole (3b) Dual COX-2/5-LOX5.540.0961.660.38
Thiazolo-pyrimidine (52) Selective COX-2> 50.00.87> 57.0N/A
Celecoxib Selective COX-27.200.838.68N/A
Etoricoxib Highly Selective COX-26.390.0791.28N/A
Indomethacin Non-selective NSAID0.040.450.08N/A

In Vivo Validation: Systemic Efficacy via Paw Edema Model

While in vitro assays confirm target binding, they cannot account for oral bioavailability, hepatic metabolism, or plasma protein binding. The4 is the definitive self-validating system for acute inflammation[4].

Causality & Self-Validation: The inflammatory response to subplantar carrageenan injection is strictly biphasic. The early phase (0–2 hours) is driven by the release of histamine and serotonin, whereas the late phase (3–5 hours) is exclusively mediated by COX-2-derived prostaglandins[4][5]. By measuring edema at these specific chronological intervals, we can mechanistically validate whether the drug is acting via true COX-2 inhibition in a living organism. If a drug only suppresses the 1h mark, it is acting as an antihistamine, not an NSAID.

Step-by-Step Protocol:

  • Preparation & Fasting: Select adult male Wistar rats (180–200g). Fast the animals for 12–18 hours prior to the experiment with water ad libitum. Causality: Fasting ensures uniform gastric emptying, minimizing variability in oral drug absorption.

  • Dosing: Divide animals into groups (n=6). Administer the thiazole derivative, reference NSAID (e.g., Ibuprofen 60 mg/kg), or vehicle (0.5% carboxymethyl cellulose) via oral gavage.

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar region of the right hind paw.

  • Plethysmometry: Measure the paw volume using a water displacement plethysmometer immediately before injection (baseline) and at 1h, 3h, and 5h post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

Workflow A 1. Acclimation & Fasting (Wistar Rats) B 2. Oral Dosing (Thiazole/NSAID/Vehicle) A->B C 3. Induction (1% Carrageenan Subplantar) B->C D 4. Plethysmometry (1h, 3h, 5h Post-Injection) C->D E 5. Data Analysis (% Edema Inhibition) D->E

Figure 2: Step-by-step workflow of the in vivo carrageenan-induced paw edema model in Wistar rats.

Table 2: In Vivo Efficacy Comparison

The in vivo data confirms that thiazole derivatives not only match but often exceed the late-phase (5h) anti-inflammatory efficacy of commercial NSAIDs[4][6].

Compound / DrugDose (mg/kg)1h Inhibition (%)3h Inhibition (%)5h Inhibition (%)Ulcerogenic Index (UI)
Thiazolo-pyrimidine (52) 2057.0%88.0%88.0%< 1.0
Benzoxazole-thiazole (62) 20N/AN/A84.09%0.5
Celecoxib 2043.0%43.0%54.0%0.2
Ibuprofen 6030.0%55.0%65.90%> 2.5

Gastric Tolerability: The Ultimate Differentiator

The primary clinical impetus for developing thiazole derivatives is to overcome NSAID-induced enteropathy. Evaluating the Ulcerogenic Index (UI) ensures that the high COX-1 sparing activity observed in vitro translates to mucosal safety in vivo. Following the completion of the paw edema assay, the stomachs of the rats are excised, opened along the greater curvature, and examined under a stereomicroscope for hemorrhagic lesions. As shown in Table 2,6[6].

Conclusion

The validation of novel thiazole derivatives requires a strict, multi-tiered approach. By utilizing self-validating enzymatic assays to confirm COX-2/5-LOX selectivity, and chronologically precise in vivo models to prove systemic, prostaglandin-dependent efficacy, researchers can confidently benchmark these compounds. The experimental data clearly indicates that thiazole frameworks offer a superior therapeutic window, bridging the gap between potent anti-inflammatory action and critical gastrointestinal safety.

Sources

Comparative Analysis of Piperidine Analogs as Sigma Receptor Ligands: Binding Affinities and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperidine Scaffold

Sigma receptors ( σ1​ R and σ2​ R) have emerged as critical therapeutic targets. σ1​ R functions primarily as a ligand-operated chaperone protein localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum, where it regulates calcium signaling and cell survival[1]. Conversely, σ2​ R (recently identified as TMEM97) is heavily implicated in lipid metabolism and tumor proliferation[2].

Developing highly selective ligands for these receptors remains a complex medicinal chemistry challenge. Piperidine derivatives have proven to be highly privileged scaffolds for sigma receptor modulation[3]. This guide objectively compares the binding affinities of various piperidine analogs, elucidates the structural causality behind their receptor selectivity, and provides field-proven, self-validating protocols for radioligand binding assays.

G ER Endoplasmic Reticulum MAM MAM (Lipid Raft) ER->MAM Localizes to Sigma1 Sigma-1 Receptor (Chaperone) MAM->Sigma1 Anchors IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca2 Ca2+ Signaling IP3R->Ca2 Releases Mito Mitochondria Survival Cell Survival Mito->Survival Promotes Ca2->Mito Influx

Sigma-1 receptor localization at MAM and its role in calcium signaling.

Structural Causality & Comparative Binding Data

The superiority of the piperidine moiety over its piperazine counterparts in targeting σ1​ R is well-documented. The causality lies in the basicity and flexibility of the ring. The basic piperidine nitrogen, when protonated at physiological pH, forms an essential salt-bridge interaction with the Glu172 residue within the σ1​ R binding pocket[4].

Replacing a piperazine ring with a piperidine ring often results in a dramatic increase in σ1​ R affinity[3]. Furthermore, the incorporation of hydrophobic groups (such as benzyl or spirocyclic residues) at a defined spatial interval from the tertiary amine drives the selectivity profile between σ1​ R and σ2​ R[1].

Quantitative Comparison of Binding Affinities ( Ki​ )

The following table summarizes the binding affinities of key piperidine analogs compared against standard reference compounds and piperazine derivatives.

Compound / LigandCore Scaffold σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)Selectivity ( σ2​ / σ1​ )Reference
(+)-Pentazocine Benzomorphan (Ref)4.8 ± 0.41698 ± 103~354
Haloperidol Piperidine (Ref)5.2 ± 1.3~54.0~10
Compound 11 Piperidine4.4167.915.4[3]
Compound 5 Piperidine3.64N/AN/A[3]
Compound 4 Piperazine1531N/AN/A[3]
Compound 12 4-Pyridylpiperidine4.510.02.2[4]

Key Takeaway: The direct comparison between Compound 5 (piperidine) and Compound 4 (piperazine)—which differ only in their basic moiety—demonstrates that the piperidine ring is a critical structural element for achieving single-digit nanomolar affinity at σ1​ R[3].

Methodological Workflows & The "Masking" Artifact

As an application scientist, I must emphasize that generating reliable Ki​ values requires rigorous assay design. Historically, σ2​ R binding assays utilized the pan-sigma radioligand [3H] DTG alongside an excess of (+)-pentazocine to "mask" σ1​ R sites[5].

The Pitfall: This protocol is fundamentally flawed and compromises data trustworthiness. (+)-Pentazocine has a low but non-negligible affinity for σ2​ R ( Ki​≈406 nM) and competitively inhibits [3H] DTG. More critically, DTG can displace (+)-pentazocine from σ1​ R, leaving it partially unmasked and leading to a gross overestimation of σ2​ R density[5].

The Self-Validating Solution: To ensure absolute scientific integrity, modern protocols should either utilize cell lines naturally devoid of σ1​ R (e.g., MCF7 cells) or employ highly selective radioligands such as [125I] RHM-4 for σ2​ R quantification[2][5].

G Membrane Membrane Preparation (e.g., Rat Liver / MCF7) Radioligand Add Radioligand ([3H]DTG for σ2) Membrane->Radioligand Masking Add Masking Agent (100 nM (+)-Pentazocine) Radioligand->Masking Incubation Incubation (37°C, 120 min) Masking->Incubation Pitfall Artifact Warning: DTG displaces (+)-PTZ Masking->Pitfall Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Alternative Alternative: Use σ1-deficient MCF7 cells Pitfall->Alternative

Radioligand binding workflow highlighting the masking agent artifact.

Step-by-Step Radioligand Binding Protocol ( σ1​ R)

To evaluate the binding affinity of new piperidine analogs, utilize the following standardized competition binding protocol[6]. This system is self-validating by incorporating Haloperidol to define non-specific binding.

Reagents & Preparation
  • Membrane Source: Guinea pig brain homogenate or rat liver membranes (0.4 - 0.6 mg/mL protein concentration).

  • Buffer: 50 mM Tris-HCl binding buffer (pH 8.0).

  • Radioligand: [3H] (+)-pentazocine (5 nM final concentration)[2].

  • Non-Specific Binding Control: 10 µM Haloperidol.

Experimental Workflow
  • Assay Setup: In a 96-well plate, combine 50 µL of the test piperidine analog (ranging from 10−11 to 10−5 M) with 50 µL of [3H] (+)-pentazocine.

  • Membrane Addition: Add 100 µL of the prepared membrane protein suspension to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 90 to 120 minutes to reach equilibrium[2].

  • Termination & Filtration: Terminate the reaction by rapid dilution with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0). Filter immediately through glass fiber filters (GF/C) pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester[6].

  • Washing: Wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

Data Analysis

Calculate the inhibitory constant ( Ki​ ) from the IC50​ values derived from the displacement curves using the Cheng-Prusoff equation:

Ki​=1+Kd​[Ligand]​IC50​​

Note: Ensure the Kd​ of [3H] (+)-pentazocine for your specific membrane preparation is pre-determined via a saturation binding assay[6].

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical reagents you employ. This includes their responsible and safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, ensuring the safety of laboratory personnel, adherence to regulatory compliance, and protection of the environment.

Hazard Assessment: A Proactive Approach to Safety

The chemical structure of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine suggests a hazard profile comparable to that of piperidine and its derivatives. These compounds are generally classified under multiple hazard categories:

Hazard ClassificationDescriptionSupporting Evidence
Highly Flammable Poses a significant fire risk from heat, sparks, or open flames. Vapors may form explosive mixtures with air.[3][4][5]Piperidine is classified as a highly flammable liquid and vapor.[5][6] The SDS for 3-Methylpiperidine carries the GHS02 flame pictogram.[4]
Acutely Toxic Harmful or fatal if swallowed, inhaled, or in contact with skin.[3][6]Piperidine is toxic in contact with skin or if inhaled and harmful if swallowed.[6] 3-Methylpiperidine is also listed as harmful if swallowed.[4]
Corrosive Capable of causing severe skin burns and serious eye damage.[3][6]Piperidine is known to cause severe skin burns and eye damage.[6]
Environmental Hazard Harmful to aquatic life, with potential for long-lasting effects.[3]Piperidine derivatives are often classified as hazardous to the aquatic environment.[6]

Given these potential hazards, it is imperative to handle 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine with stringent safety measures from initial use through to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always check for signs of degradation or perforation before use.[3]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[3] For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, ensuring safety and compliance at each stage.

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) office.

Liquid Waste:

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all liquid waste containing 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine," and all associated hazard pictograms (e.g., flammable, corrosive, toxic, environmentally hazardous).[3]

  • Secure Containment: Ensure the waste container is tightly sealed to prevent the escape of vapors.[3] Never overfill the container; a good rule of thumb is to leave at least 10% of headspace.

  • Secondary Containment: Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[3]

Solid Waste:

  • Contaminated Materials: Any materials that have come into contact with 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste.[3]

  • Collection: Place these items in a designated, clearly labeled solid hazardous waste container.

"Empty" containers that once held 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine are not truly empty and must be decontaminated before they can be considered for regular disposal.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, the rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[3]

  • Container Disposal: Once triple-rinsed, the container should be managed according to your institutional guidelines. This may involve defacing the label and disposing of it as regular solid waste or, in some cases, as hazardous waste.[3] Never reuse these containers for other purposes.[3]

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[3][8] Do not use combustible materials like paper towels.[3]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size.[3]

Final Disposal Pathway

The ultimate disposal of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine must be handled by professionals.

  • Licensed Waste Disposal Service: Your institution's EHS office will have a contract with a licensed professional waste disposal company. Contact them to arrange for the pickup of your properly labeled and contained hazardous waste.[3]

  • Documentation: Ensure that all necessary waste disposal forms and documentation are completed accurately and in full compliance with local, state, and federal regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

Caption: Disposal workflow for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine.

References

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • DOI. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
  • ResearchGate. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives | Request PDF.
  • MDPI. Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment.
  • Jubilant Ingrevia Limited. 3-Methylpiperidine Safety Data Sheet.
  • PENTA. Piperidine - SAFETY DATA SHEET.
  • Safety Data Sheet. Piperidine.
  • NJ Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • BroadPharm. Safety Data Sheet.
  • RSC Publishing. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • Safety data sheet. ACTICIDE LT 2.

Sources

Personal protective equipment for handling 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

As a Senior Application Scientist, I approach the handling of complex heterocyclic active pharmaceutical ingredient (API) intermediates not merely as a compliance exercise, but as a systematic, risk-mitigation engineering challenge. Designing a safety protocol for 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine requires us to look past the lack of a specific, unified Safety Data Sheet (SDS) and instead analyze the fundamental chemical behavior of its constituent moieties.

Structural Risk Assessment & Causality

This molecule merges two highly reactive functional groups:

  • The Piperidine Ring: A secondary amine that acts as a strong organic base and a non-polar solvent. Piperidine derivatives are highly corrosive to human tissue, can cause severe eye damage, and are toxic via ingestion and inhalation[1].

  • The 4-Methyl-1,3-thiazole Ring: An organosulfide amine derivative. Thiazoles are known irritants and are chemically incompatible with strong oxidizing agents, acids, and hydrides[2].

Because this specific ether linkage creates a specialized research chemical, we must apply the Occupational Safety and Health Administration (OSHA) Chemical Hygiene Plan (CHP) mandate: treat novel compounds with unknown toxicity by evaluating the hazards of their structural components and implementing stringent engineering controls[3].

Quantitative Risk & PPE Matrix

To design a self-validating safety system, we must match our Personal Protective Equipment (PPE) to the physical properties of the molecule. Piperidine derivatives exhibit significant vapor pressure (e.g., unsubstituted piperidine is ~23 mmHg at 20°C), necessitating strict inhalation controls. Furthermore, the nucleophilic nature of the amine ring dictates our glove selection.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Justification
Gloves Butyl Rubber (0.3 mm)> 480 min breakthroughPiperidine acts as a strong base and solvent, rapidly swelling and permeating standard nitrile gloves through nucleophilic attack[1].
Eye Protection Splash Goggles + Face ShieldANSI Z87.1 CompliantHigh risk of permanent corneal saponification from basic amines upon contact.
Respirator ABEK Filter (EN14387)N/AIf handled outside a hood, multi-gas organic vapor cartridges are required for thiazole and piperidine vapors[4].
Engineering Control Constant Volume Fume Hood80-100 fpm face velocityCaptures volatile amine vapors and prevents inhalation of toxic aerosols[3].

Standard Operating Procedure: Handling Workflow

The following step-by-step methodology ensures a self-validating handling process. Every action is verified before proceeding to the next step to guarantee scientific integrity and operator safety.

  • Pre-Operation Verification: Before opening the chemical container, verify the fume hood monitor reads a face velocity of 80-100 feet per minute (fpm)[3]. Validation: A visible tissue paper flutter test at the sash opening confirms directional airflow.

  • PPE Donning: Equip butyl rubber gloves over a pair of inner nitrile gloves. Causality: The inner nitrile provides dexterity and a secondary barrier if the butyl outer layer is mechanically compromised.

  • Closed-System Transfer: Weigh the 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine using an anti-static spatula directly into a pre-tared, sealable vial inside the fume hood. Causality: Minimizes aerosolization of the potentially corrosive compound.

  • Surface Decontamination: Post-transfer, wipe down the balance and hood surface with a 1% acetic acid solution. Validation: Swab the area with pH indicator paper; a neutral reading (pH 7) confirms all residual basic piperidine has been successfully neutralized.

HandlingWorkflow A 1. Fume Hood Prep (Verify 80-100 fpm) B 2. Don Specialized PPE (Butyl Rubber Gloves) A->B C 3. Closed-System Transfer (Inside Hood) B->C D 4. Acidic Decontamination (1% Acetic Acid) C->D E 5. pH Validation (Confirm pH 7) D->E

Fig 1. Step-by-step operational workflow for handling piperidine-thiazole derivatives.

Waste Management and Disposal Plan

Chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. Because piperidine derivatives are highly basic, aqueous waste streams containing this compound will likely exceed a pH of 12.5, legally classifying them as D002 Corrosive Hazardous Waste[6].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Separate waste into "Aqueous Basic" and "Organic Halogen-Free" streams. Do not mix with acids or strong oxidizers in the same temporary container, as thiazole derivatives can react violently[2].

  • In-Hood Neutralization: Slowly titrate the aqueous waste stream with dilute hydrochloric acid (1M HCl) until the pH reaches 6-8. Causality: Neutralizing the waste removes the D002 corrosive characteristic, stabilizing the solution and preventing dangerous pressure buildup in waste carboys.

  • Labeling and SAA Transfer: Transfer the neutralized waste to a Satellite Accumulation Area (SAA). The EPA requires the container to be labeled with "Hazardous Waste," the exact chemical constituents, and the accumulation start date[7].

  • Final Disposition: Store in the SAA. Depending on your facility's generator status, waste must be transferred to a Central Accumulation Area and removed by an EPA-licensed vendor within 90 to 180 days for high-temperature incineration[7].

WasteLogic Gen Generate Chemical Waste Aq Aqueous Waste Stream (pH > 12.5, D002) Gen->Aq Org Organic Waste Stream (Solvent Mixtures) Gen->Org Neut Titration & Neutralization (pH 6-8) Aq->Neut SAA Satellite Accumulation Area (SAA) Storage Org->SAA Neut->SAA RCRA EPA RCRA Disposal (Incineration) SAA->RCRA

Fig 2. RCRA-compliant waste segregation and disposal signaling pathway.

References

  • OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA).[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • Piperidine | C5H11N | CID 8082. PubChem - National Institutes of Health (NIH).[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • Thiazole | C3H3NS | CID 9256. PubChem - National Institutes of Health (NIH).[Link]

  • Chemical Waste Segregation and Storage. USC Environmental Health & Safety.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。